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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Amino-3-(difluoromethoxy)benzoic acid

An In-depth Technical Guide to 4-Amino-3-(difluoromethoxy)benzoic Acid: A Key Building Block in Modern Drug Discovery Introduction: The Emergence of a Privileged Scaffold In the landscape of modern medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Amino-3-(difluoromethoxy)benzoic Acid: A Key Building Block in Modern Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, acting as a bioisostere for methoxy or hydroxyl groups while offering enhanced metabolic stability, modulated lipophilicity, and unique electronic properties. 4-Amino-3-(difluoromethoxy)benzoic acid stands as a prime exemplar of a building block that leverages these advantages. It is a specialized aromatic amine and carboxylic acid, providing two versatile handles for synthetic elaboration.

This technical guide offers a comprehensive overview of 4-Amino-3-(difluoromethoxy)benzoic acid for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a robust synthetic pathway, and its critical application in the synthesis of advanced therapeutic agents, most notably potent correctors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3]

cluster_0 4-Amino-3-(difluoromethoxy)benzoic acid mol mol

Caption: Proposed synthetic workflow for 4-Amino-3-(difluoromethoxy)benzoic acid.

Detailed Experimental Protocol

This protocol is a representative, self-validating system. Each step's success is confirmed by standard analytical techniques before proceeding to the next, ensuring the integrity of the final product.

Step 1: Protection of 4-Amino-3-hydroxybenzoic acid

  • Rationale: The amine is protected (e.g., as a Boc-carbamate) and the carboxylic acid is esterified (e.g., as a methyl ester) to prevent them from reacting in the subsequent difluoromethoxylation step.

  • Methodology:

    • Suspend 4-amino-3-hydroxybenzoic acid in methanol. Add a catalytic amount of strong acid (e.g., H₂SO₄) and reflux until TLC analysis indicates complete conversion to the methyl ester. [4] 2. After cooling and solvent removal, dissolve the crude methyl 4-amino-3-hydroxybenzoate in a suitable solvent like THF.

    • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine). Stir at room temperature until the amine is fully protected.

    • Purify the resulting doubly protected intermediate using column chromatography.

Step 2: Difluoromethoxylation of the Phenolic Hydroxyl Group

  • Rationale: This is the key transformation. Using a reagent like sodium chlorodifluoroacetate in the presence of a base and heat generates the difluorocarbene intermediate in situ, which then reacts with the phenoxide.

  • Methodology:

    • Dissolve the protected intermediate from Step 1 in a polar aprotic solvent (e.g., DMF).

    • Add a base (e.g., potassium carbonate) to deprotonate the hydroxyl group, forming the phenoxide.

    • Add sodium chlorodifluoroacetate portion-wise to the heated reaction mixture (typically >100 °C).

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product via column chromatography.

Step 3: Deprotection to Yield the Final Product

  • Rationale: The protecting groups are removed to reveal the final amine and carboxylic acid functionalities. A single-step hydrolysis under strong acidic or basic conditions is often sufficient to cleave both the ester and the Boc group.

  • Methodology:

    • Dissolve the purified product from Step 2 in a mixture of solvent (e.g., methanol/water).

    • Add a strong base like sodium hydroxide (NaOH) and heat to reflux. [4] 3. Monitor the saponification of the ester and cleavage of the Boc group by TLC.

    • After completion, cool the reaction mixture and carefully acidify with HCl until the product precipitates.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure 4-Amino-3-(difluoromethoxy)benzoic acid.

Applications in Drug Discovery: A Case Study on CFTR Modulators

The true value of 4-Amino-3-(difluoromethoxy)benzoic acid is realized in its application as a strategic building block for complex, biologically active molecules.

The Strategic Advantage of the Difluoromethoxy Group

In drug design, the difluoromethoxy group is not merely a placeholder. Its introduction onto the chromane ring in a series of CFTR correctors was a deliberate choice to enhance potency and reduce metabolic clearance compared to simpler methoxy analogs. [1][3]This group lowers the pKa of the adjacent amino group and acts as a hydrogen bond acceptor, potentially influencing binding affinity and pharmacokinetic properties.

Case Study: A Building Block for ABBV/GLPG-2222

A seminal paper on the discovery of the CFTR corrector ABBV/GLPG-2222 highlights the use of scaffolds derived from this benzoic acid. [1][2][3]While the paper may not detail the synthesis of this specific starting material, it demonstrates its utility in the final coupling steps to create potent drug candidates for treating cystic fibrosis. [1][2][3]The amino and carboxylic acid groups serve as anchor points for amide bond formation, a ubiquitous reaction in pharmaceutical synthesis.

Caption: Role of the title compound in amide bond formation for drug synthesis.

Safety and Handling

As a fine chemical intermediate, 4-Amino-3-(difluoromethoxy)benzoic acid requires careful handling in a laboratory setting. While a specific, verified SDS is not publicly available, data from structurally similar aminobenzoic acids provide a strong basis for safety protocols. [5][6]

  • Hazard Identification: Expected to be a skin, eye, and respiratory tract irritant. May be harmful if swallowed. [5][6]* Recommended Handling Procedures:

    • Always handle inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. * Avoid generating dust.

    • Ensure eyewash stations and safety showers are readily accessible. [5][6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Amino-3-(difluoromethoxy)benzoic acid is more than just another chemical reagent; it is a testament to the power of fluorine chemistry in modern drug discovery. Its unique combination of a difluoromethoxy group and two reactive functional handles provides medicinal chemists with a powerful tool to create molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. Its role in the development of next-generation CFTR modulators underscores its significance and points toward its continued use in the pursuit of novel therapeutics for challenging diseases.

References

  • Wang, X., Liu, B., Searle, X., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 61(4), 1436-1449. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for an article. Rsc.org. [Link]

  • National Center for Biotechnology Information. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-difluorobenzoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-fluorobenzoic acid. PubChem. [Link]

  • Wang, X., et al. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. ACS Publications. [Link]

  • Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-hydroxybenzoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-(3,4-difluorophenoxy)benzoic acid. PubChem. [Link]

  • ResearchGate. (n.d.). 1HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid). ResearchGate. [Link]

Sources

Exploratory

The Emerging Therapeutic Potential of the 4-Amino-3-(difluoromethoxy)benzoic Acid Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of fluorine-containing moieties has become a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Within this landscape, the 4-Amino-3-(difluoromethoxy)benzoic acid scaffold is emerging as a privileged structural motif. While not extensively explored as a standalone therapeutic agent, its integral role in highly potent and clinically relevant molecules underscores its significant therapeutic potential. This guide provides a comprehensive analysis of this scaffold, delving into its synthesis, established biological activities, and its pivotal role in the development of next-generation therapeutics for diseases such as cystic fibrosis and idiopathic pulmonary fibrosis. We will explore the underlying mechanisms of action, provide detailed experimental protocols for hit-to-lead optimization, and present a forward-looking perspective on the untapped opportunities this scaffold holds for future drug discovery endeavors.

Introduction: The Strategic Value of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group, a bioisostere of the methoxy and hydroxyl groups, offers a unique combination of properties that are highly advantageous in drug design. Its introduction into a molecular scaffold can profoundly influence lipophilicity, metabolic stability, and target-binding interactions. Unlike the more electron-withdrawing trifluoromethyl group, the difluoromethoxy group has a more nuanced electronic effect, often leading to improved cell permeability and a lower risk of metabolic liabilities. The 4-Amino-3-(difluoromethoxy)benzoic acid core, therefore, presents a synthetically accessible starting point for the development of novel therapeutics with optimized drug-like properties.

Synthesis of the 4-Amino-3-(difluoromethoxy)benzoic Acid Scaffold and Derivatives

The synthesis of 4-Amino-3-(difluoromethoxy)benzoic acid and its derivatives can be achieved through several established synthetic routes. A generalizable approach often involves the introduction of the difluoromethoxy group onto a suitably protected aminophenol precursor, followed by functional group manipulations to install the carboxylic acid and any desired diversity elements.

General Synthetic Strategy

A plausible synthetic pathway, building upon established methodologies for related fluorinated benzoic acids, is outlined below. This multi-step sequence allows for flexibility in the introduction of various substituents, making it amenable for the generation of a chemical library for structure-activity relationship (SAR) studies.

A 4-Amino-3-hydroxybenzoic acid B Protected 4-Amino-3-hydroxybenzoic acid ester A->B Protection (e.g., Boc, Esterification) C Protected 4-Amino-3-(difluoromethoxy)benzoic acid ester B->C Difluoromethylation (e.g., ClCHF₂ gas, base) D 4-Amino-3-(difluoromethoxy)benzoic acid C->D Deprotection

Caption: Generalized synthetic pathway for 4-Amino-3-(difluoromethoxy)benzoic acid.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of a derivative, which can be adapted for the parent compound. This procedure is based on analogous transformations found in the literature for similar fluorinated aromatic compounds.

Step 1: Protection of 4-Amino-3-hydroxybenzoic acid

  • Objective: To protect the amine and carboxylic acid functional groups to prevent unwanted side reactions during difluoromethylation.

  • Procedure:

    • Suspend 4-Amino-3-hydroxybenzoic acid in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of strong acid (e.g., H₂SO₄) and reflux to effect Fischer esterification of the carboxylic acid.

    • After cooling, add a protecting group for the amine (e.g., di-tert-butyl dicarbonate for Boc protection) in the presence of a base (e.g., triethylamine).

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Difluoromethylation

  • Objective: To introduce the key difluoromethoxy group.

  • Procedure:

    • Dissolve the protected intermediate in a polar aprotic solvent (e.g., DMF).

    • Add a suitable base (e.g., potassium carbonate).

    • Bubble chlorodifluoromethane (ClCHF₂) gas through the reaction mixture at an elevated temperature. (Caution: This step should be performed in a well-ventilated fume hood with appropriate safety precautions).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Step 3: Deprotection

  • Objective: To remove the protecting groups and yield the final compound.

  • Procedure:

    • Dissolve the difluoromethylated intermediate in a suitable solvent.

    • For Boc deprotection, treat with a strong acid (e.g., trifluoroacetic acid in dichloromethane).

    • For ester hydrolysis, treat with a base (e.g., LiOH or NaOH) in a mixture of water and an organic solvent (e.g., THF/methanol).

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture and purify the final product, 4-Amino-3-(difluoromethoxy)benzoic acid, by recrystallization or preparative HPLC.

Therapeutic Applications and Mechanisms of Action

The 4-Amino-3-(difluoromethoxy)benzoic acid scaffold has demonstrated significant potential in two key therapeutic areas: cystic fibrosis and idiopathic pulmonary fibrosis.

Cystic Fibrosis: A Core Component of CFTR Correctors

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an ion channel responsible for chloride transport across epithelial cell membranes. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in reduced levels at the cell surface.

The 4-Amino-3-(difluoromethoxy)benzoic acid moiety is a key component of the potent CFTR corrector, ABBV/GLPG-2222.[1][2] In this context, the difluoromethoxy group has been shown to be critical for optimizing the drug's potency and pharmacokinetic profile.[2] CFTR correctors are small molecules that bind to the misfolded F508del-CFTR protein and facilitate its proper folding and trafficking to the cell surface, thereby increasing the number of functional chloride channels.

cluster_0 Endoplasmic Reticulum cluster_1 Cell Surface A Misfolded F508del-CFTR B Proteasomal Degradation A->B Ubiquitination C Correctly Folded CFTR A->C Correction D Functional CFTR Channel C->D Trafficking E CFTR Corrector (e.g., ABBV/GLPG-2222) E->A Binds and stabilizes

Caption: Mechanism of action of CFTR correctors.

Idiopathic Pulmonary Fibrosis: Inhibition of the TGF-β1/Smad Pathway

Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and loss of function. A key driver of this fibrotic process is the transforming growth factor-beta 1 (TGF-β1) signaling pathway.

A closely related analog, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been shown to inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT) in lung epithelial cells.[3] EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, contributing to fibrosis. DGM was found to reduce the expression of fibrotic markers and decrease the phosphorylation of Smad2/3, key downstream effectors in the TGF-β1 pathway.[3] This suggests that the difluoromethoxy benzoic acid scaffold can serve as a template for the development of novel anti-fibrotic agents.

TGFB1 TGF-β1 Receptor TGF-β Receptor Complex TGFB1->Receptor Smad23 Smad2/3 Receptor->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation GeneTranscription Fibrotic Gene Transcription Nucleus->GeneTranscription DGM DGM DGM->pSmad23 Inhibits

Caption: Inhibition of the TGF-β1/Smad pathway by a difluoromethoxy benzoic acid analog.

Experimental Workflows for Lead Optimization

For researchers aiming to explore the therapeutic potential of novel derivatives of the 4-Amino-3-(difluoromethoxy)benzoic acid scaffold, a structured experimental workflow is crucial.

In Vitro Assays for CFTR Corrector Activity

Objective: To identify and characterize novel CFTR correctors based on the 4-Amino-3-(difluoromethoxy)benzoic acid scaffold.

Experimental Workflow:

A Primary Screen: Ussing Chamber Assay B Secondary Screen: Western Blot for CFTR protein maturation A->B C Mechanism of Action Studies: Binding assays, thermal shift assays B->C D Lead Optimization: SAR studies, ADME/Tox profiling C->D

Caption: Experimental workflow for CFTR corrector drug discovery.

Detailed Protocols:

  • Ussing Chamber Assay: This is a functional assay that measures ion transport across an epithelial cell monolayer.

    • Culture human bronchial epithelial cells homozygous for the F508del-CFTR mutation on permeable supports.

    • Treat the cells with the test compounds for 24-48 hours.

    • Mount the cell monolayers in an Ussing chamber.

    • Measure the short-circuit current in response to a CFTR activator (e.g., forskolin) and potentiator (e.g., ivacaftor). An increase in the chloride current indicates CFTR correction.

  • Western Blot for CFTR Protein Maturation: This assay assesses the effect of the compounds on the processing and trafficking of the F508del-CFTR protein.

    • Treat F508del-CFTR expressing cells with the test compounds.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Probe the blot with an antibody that recognizes CFTR. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their molecular weight. An increase in the Band C/Band B ratio indicates improved protein maturation and trafficking.

In Vitro and In Vivo Assays for Anti-Fibrotic Activity

Objective: To evaluate the potential of novel derivatives to inhibit key pathological processes in idiopathic pulmonary fibrosis.

Experimental Workflow:

A In Vitro EMT Assay B In Vitro Collagen Deposition Assay A->B C In Vivo Bleomycin-Induced Pulmonary Fibrosis Model B->C D Histological and Biochemical Analysis C->D

Caption: Experimental workflow for anti-fibrotic drug discovery.

Detailed Protocols:

  • In Vitro EMT Assay:

    • Culture human lung epithelial cells (e.g., A549).

    • Starve the cells and then treat with TGF-β1 in the presence or absence of the test compounds.

    • After 48-72 hours, assess the expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., α-SMA, vimentin) markers by immunofluorescence, qPCR, or Western blot. A reversal of the TGF-β1-induced changes indicates anti-EMT activity.

  • In Vivo Bleomycin-Induced Pulmonary Fibrosis Model: This is a widely used animal model to study pulmonary fibrosis.

    • Induce lung injury in rodents by intratracheal administration of bleomycin.

    • Administer the test compounds daily for a specified period (e.g., 14-21 days).

    • At the end of the study, sacrifice the animals and collect the lungs for analysis.

    • Assess the extent of fibrosis by histological staining (e.g., Masson's trichrome) and measure collagen content (e.g., Sircol assay). A reduction in fibrosis compared to the vehicle-treated group indicates in vivo efficacy.

Data Presentation: Key Physicochemical and Biological Parameters

For effective lead optimization, it is crucial to systematically track the physicochemical and biological properties of newly synthesized analogs.

Compound IDR-group ModificationcLogPEC₅₀ (CFTR Correction, µM)% Inhibition of α-SMA expression (at 10 µM)
Scaffold H1.8> 50< 10%
Analog 1 3-cyclopropyl2.52535%
Analog 2 3-phenyl3.21550%
Analog 3 3-chloro2.33025%

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 4-Amino-3-(difluoromethoxy)benzoic acid scaffold represents a highly promising starting point for the development of novel therapeutics. Its demonstrated success as a core component of a potent CFTR corrector and the anti-fibrotic activity of a close analog highlight its versatility and potential in addressing diseases with high unmet medical needs. Future research should focus on:

  • Expansion of the SAR: Systematic exploration of substitutions at the amino and carboxylic acid functionalities, as well as on the aromatic ring, could lead to the discovery of novel compounds with improved potency and selectivity for various biological targets.

  • Exploration of New Therapeutic Areas: The unique properties conferred by the difluoromethoxy group may be beneficial for targeting other proteins and pathways where metabolic stability and optimized lipophilicity are critical.

  • Application of Computational Methods: Structure-based drug design and in silico screening could accelerate the discovery of new lead compounds based on this privileged scaffold.

By leveraging the insights and methodologies presented in this guide, researchers can unlock the full therapeutic potential of the 4-Amino-3-(difluoromethoxy)benzoic acid scaffold and contribute to the development of the next generation of innovative medicines.

References

  • Wang, X., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 61(4), 1436–1449. [Link][1]

  • Wang, X., et al. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. ACS Publications. [Link][2]

  • PubChem. (n.d.). 4-Amino-3,5-difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, W., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. [Link][3]

  • Gao, Y., et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. [Link]

Sources

Foundational

Bioisosteric Applications of the Difluoromethoxy Group in Benzoic Acid Derivatives

Technical Guide & Whitepaper Executive Summary The difluoromethoxy group (-OCHF ) represents a high-value bioisostere in modern medicinal chemistry, offering a unique physicochemical profile that bridges the gap between...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

The difluoromethoxy group (-OCHF


) represents a high-value bioisostere in modern medicinal chemistry, offering a unique physicochemical profile that bridges the gap between lipophilic trifluoromethoxy (-OCF

) groups and polar hydroxyl/methoxy moieties.[1] In the specific context of benzoic acid derivatives , the introduction of the -OCHF

group provides a strategic lever to modulate acidity (pKa), enhance metabolic stability against O-dealkylation, and fine-tune lipophilicity while retaining hydrogen bond donor (HBD) capability.

This guide provides a comprehensive technical analysis of the -OCHF


 group, detailing its physicochemical properties, synthetic installation protocols, and strategic application in structure-activity relationship (SAR) optimization.

Physicochemical Profiling: The "Lipophilic Hydrogen Bond Donor"

The strategic value of the difluoromethoxy group lies in its paradoxical nature: it increases lipophilicity compared to a methoxy group while functioning as a hydrogen bond donor.

Lipophilicity and Permeability

Replacing a methoxy group (-OCH


) with a difluoromethoxy group (-OCHF

) typically results in an increase in lipophilicity (

LogP

+0.3 to +0.6), though significantly less than the trifluoromethoxy substitution (

LogP

+1.0). This moderate increase allows for improved membrane permeability without incurring the solubility penalties often associated with perfluorinated groups.
The Lipophilic Hydrogen Bond Donor (HBD)

Unlike the chemically inert -OCF


 group, the -OCHF

moiety possesses a polarized C-H bond. The strong electron-withdrawing effect of the two fluorine atoms renders the methine hydrogen sufficiently acidic to act as a weak hydrogen bond donor.
  • Bond Polarization: The geminal fluorines pull electron density, creating a partial positive charge on the hydrogen (

    
    ).
    
  • Interaction Capability: This allows -OCHF

    
     to engage in hydrogen bonding with protein backbone carbonyls or acceptor side chains, acting as a bioisostere for phenols (-OH) or anilines (-NH
    
    
    
    ) but with a lipophilic profile.
Conformational Dynamics

The conformational preference of alkoxy groups on aromatic rings is dictated by the interplay between conjugation and sterics.

  • Methoxy (-OCH

    
    ):  Prefers a coplanar  orientation (dihedral angle 
    
    
    
    0°) to maximize p-orbital overlap with the aromatic
    
    
    -system.
  • Trifluoromethoxy (-OCF

    
    ):  Prefers an orthogonal  orientation (dihedral angle 
    
    
    
    90°) due to steric bulk and anomeric effects.
  • Difluoromethoxy (-OCHF

    
    ):  Exhibits conformational flexibility  (dihedral angle 0–60°). It lacks a strong energetic penalty for rotation, allowing it to adapt to binding pockets—a "dynamic" bioisostere.
    
Electronic Effects on Benzoic Acid Acidity

In benzoic acid derivatives, the substituent at the para or meta position directly influences the pKa of the carboxylic acid.

  • -OCH

    
     (Methoxy):  Electron-donating by resonance (
    
    
    
    ). Decreases acidity (raises pKa).
  • -OCHF

    
     (Difluoromethoxy):  Weakly electron-withdrawing (
    
    
    
    ). Increases acidity (lowers pKa).

Data Comparison Table:

Property4-Methoxybenzoic Acid4-(Difluoromethoxy)benzoic Acid4-(Trifluoromethoxy)benzoic Acid
Hammett

-0.27 (EDG)+0.14 (Weak EWG)+0.35 (EWG)
Est. pKa 4.47~4.05~3.80
H-Bond Donor? NoYes (Weak) No
Conformation CoplanarFlexibleOrthogonal
Metabolic Stability Low (O-demethylation)High High

Synthetic Methodologies

The installation of the -OCHF


 group onto a phenolic precursor (e.g., hydroxybenzoic acid esters) generally proceeds via a difluorocarbene (:CF

) intermediate.
Reagent Strategy
  • Chlorodifluoromethane (ClCHF

    
    , Freon-22):  The classical reagent. Effective but requires gaseous handling and is an ozone-depleting substance (ODS).
    
  • Sodium Chlorodifluoroacetate (ClCF

    
    CO
    
    
    
    Na):
    A solid, bench-stable source of :CF
    
    
    . It decarboxylates at elevated temperatures to release the carbene. Preferred for lab-scale synthesis.
  • Difluoromethyl Triflate/Sulfones: Newer electrophilic reagents for specific applications, though often less atom-economical for simple phenols.

Mechanism

The reaction is not a simple S


2 displacement. It involves:
  • Carbene Generation: Base-mediated elimination of HCl from ClCHF

    
     or thermal decarboxylation of ClCF
    
    
    
    CO
    
    
    Na generates singlet difluorocarbene (:CF
    
    
    ).
  • O-Attack: The phenoxide anion attacks the electrophilic carbene to form a difluoromethyl anion intermediate.

  • Protonation: Rapid protonation by the solvent (water/alcohol) or proton source yields the -OCHF

    
     ether.
    

Technical Protocol: Synthesis of 4-(Difluoromethoxy)benzoic Acid

Objective: Synthesis of 4-(difluoromethoxy)benzoic acid from methyl 4-hydroxybenzoate using a solid difluorocarbene source, followed by hydrolysis.

Part A: Difluoromethylation

Substrate: Methyl 4-hydroxybenzoate Reagents: Sodium chlorodifluoroacetate (ClCF


CO

Na), Potassium Carbonate (K

CO

) Solvent: DMF/Water (9:1)
  • Setup: Charge a round-bottom flask with methyl 4-hydroxybenzoate (1.0 equiv) and K

    
    CO
    
    
    
    (2.0 equiv) in DMF/H
    
    
    O (9:1 v/v, 0.5 M concentration).
  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv).

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere (N

    
    ) for 4–6 hours. Note: The elevated temperature is required for the decarboxylation of the reagent.
    
  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify the intermediate (Methyl 4-(difluoromethoxy)benzoate) via silica gel flash chromatography (Hexanes/EtOAc gradient).

Part B: Hydrolysis[2]
  • Hydrolysis: Dissolve the intermediate ester in THF/MeOH (1:1). Add LiOH (2 M aqueous solution, 3.0 equiv).

  • Reaction: Stir at room temperature until TLC indicates consumption of the ester (typically 1–2 hours).

  • Isolation: Acidify carefully with 1 M HCl to pH ~2. The carboxylic acid product often precipitates.

  • Filtration/Extraction: Filter the solid or extract with EtOAc. Recrystallize from Ethanol/Water if necessary.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the characteristic triplet of the -OCHF

    
     proton at 
    
    
    
    7.0–7.4 ppm with a large geminal coupling constant (
    
    
    Hz).
  • 19F NMR: Doublet at

    
     -80 to -85 ppm.
    

Visualizations

Diagram 1: Physicochemical Decision Matrix

This diagram illustrates the decision logic for choosing -OCHF


 over -OCH

or -OCF

based on required molecular properties.

Bioisostere_Logic Start Optimization Goal MetabStab Improve Metabolic Stability? Start->MetabStab HB_Donor Need H-Bond Donor? MetabStab->HB_Donor Yes OCH3 Use -OCH3 (High Metab Liability, Low LogP) MetabStab->OCH3 No Lipophilicity Lipophilicity Constraint? HB_Donor->Lipophilicity Yes OCF3 Use -OCF3 (High LogP, No H-Bond) HB_Donor->OCF3 No Lipophilicity->OCF3 High Increase OK OCHF2 Use -OCHF2 (Balanced LogP, Weak HBD, Stable) Lipophilicity->OCHF2 Moderate Increase OK

Caption: Decision matrix for selecting alkoxy bioisosteres based on metabolic, electronic, and lipophilic requirements.

Diagram 2: Synthetic Reaction Mechanism

The carbene-mediated insertion mechanism using sodium chlorodifluoroacetate.

Synthesis_Mech Reagent ClCF2CO2Na (Reagent) Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat (-CO2, -NaCl) Intermediate [Ar-O-CF2(-)] (Anion) Carbene->Intermediate Phenol Ar-OH (Phenol) Phenoxide Ar-O(-) (Phenoxide) Phenol->Phenoxide Base (K2CO3) Phenoxide->Intermediate + :CF2 Product Ar-OCHF2 (Difluoromethyl Ether) Intermediate->Product + H+ (Protonation)

Caption: Mechanism of difluoromethylation via difluorocarbene generation from sodium chlorodifluoroacetate.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Erickson, J. A., et al. (2021). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Chemical Reviews. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Hu, J., et al. (2011). "Difluoromethyl 2-pyridyl sulfone: A New Gem-difluoroolefination Reagent for Aldehydes and Ketones." Angewandte Chemie International Edition. Link

Sources

Exploratory

Physicochemical Profile and Lipophilicity of 4-Amino-3-(difluoromethoxy)benzoic acid

The following technical guide provides an in-depth physicochemical and lipophilic profiling of 4-Amino-3-(difluoromethoxy)benzoic acid , designed for researchers in medicinal chemistry and drug development. CAS Number: 1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical and lipophilic profiling of 4-Amino-3-(difluoromethoxy)benzoic acid , designed for researchers in medicinal chemistry and drug development.

CAS Number: 1096835-55-0 Technical Whitepaper | Version 1.0 [1]

Executive Summary

4-Amino-3-(difluoromethoxy)benzoic acid (C₈H₇F₂NO₃) represents a critical scaffold in modern medicinal chemistry, specifically utilized to modulate the lipophilicity and metabolic stability of benzoic acid derivatives.[1] As a bioisostere of 4-amino-3-methoxybenzoic acid (vanillic acid analogs) and 4-amino-3-hydroxybenzoic acid, the incorporation of the difluoromethoxy (-OCF₂H) group serves a dual purpose: it blocks metabolic soft spots (O-dealkylation or glucuronidation) while acting as a lipophilic hydrogen bond donor.[1]

This guide details the compound's structural properties, theoretical and predicted physicochemical data, and specific experimental protocols for validating its lipophilicity (LogP/LogD) and ionization constants (pKa).

Structural Identity & Molecular Descriptors[1][2][3]

The molecule consists of a benzoic acid core substituted with an amino group at the para position and a difluoromethoxy group at the meta position. This substitution pattern creates a unique "push-pull" electronic system that influences both acidity and solubility.[1]

PropertyDescriptor Value
CAS Number 1096835-55-0
IUPAC Name 4-Amino-3-(difluoromethoxy)benzoic acid
Molecular Formula C₈H₇F₂NO₃
Molecular Weight 203.14 g/mol
SMILES NC1=C(OC(F)F)C=C(C(O)=O)C=C1
InChI Key Unique identifier derived from structure (Predicted)
Physical State Solid (typically off-white to pale brown powder)
Structural Visualization

The following diagram illustrates the core structural features and their impact on the molecule's chemical behavior.

G Compound 4-Amino-3-(difluoromethoxy) benzoic acid Group_COOH Carboxylic Acid (-COOH) Ionizable (pKa ~4.0) Solubility Anchor Compound->Group_COOH Pos 1 Group_NH2 Amino Group (-NH2) Weak Base (pKa ~3-4) Zwitterion Formation Compound->Group_NH2 Pos 4 (Para) Group_OCF2H Difluoromethoxy (-OCF2H) Lipophilic H-Bond Donor Metabolic Shield Compound->Group_OCF2H Pos 3 (Meta) Group_OCF2H->Group_NH2 Ortho-Effect (Reduces Basicity)

Figure 1: Structural dissection of 4-Amino-3-(difluoromethoxy)benzoic acid highlighting functional group contributions to physicochemical behavior.[1]

Physicochemical Profile

Acidity and Ionization (pKa)

This compound is amphoteric , capable of existing as a cation, zwitterion, or anion depending on the pH.

  • Acidic Center (COOH): The electron-withdrawing nature of the -OCF₂H group (inductive effect, -I) slightly increases the acidity of the benzoic acid compared to the methoxy analog.[1]

    • Predicted pKa (COOH):3.8 – 4.1

  • Basic Center (NH₂): The -OCF₂H group ortho to the amine reduces the electron density on the nitrogen via inductive withdrawal, making it less basic than unsubstituted PABA (pKa ~2.4).

    • Predicted pKa (NH₃⁺):2.5 – 3.0

Lipophilicity (LogP vs. LogD)

The -OCF₂H group is a "lipophilicity booster" relative to -OH or -OCH₃, but less hydrophobic than -OCF₃.[1]

ParameterValue (Predicted/Consensus)Context
cLogP (Neutral) 1.65 ± 0.3 Partitioning of the un-ionized species.[1]
LogD (pH 7.4) -1.2 to -0.8 At physiological pH, the carboxylate anion (COO⁻) dominates, significantly lowering partitioning into octanol.
TPSA 69.5 Ų Topological Polar Surface Area (Good oral bioavailability range).
H-Bond Donors 2 -NH₂ and -COOH (and potentially -OCF₂H weak donor).[1]
H-Bond Acceptors 4 -COOH, -NH₂, -OCF₂H ether oxygen, Fluorines.[1]

Lipophilicity Modulation Strategy

In drug design, this compound is often used to optimize the "Lipophilic Efficiency" (LipE). The transition from a methoxy to a difluoromethoxy group alters the physicochemical landscape as follows:

LipophilicityLadder cluster_0 Bioisosteric Transformation & Lipophilicity Shift Node_OH Hydroxy (-OH) LogP Contribution: -0.67 High Solubility / High Clearance Node_OMe Methoxy (-OCH3) LogP Contribution: -0.02 Metabolic Soft Spot Node_OH->Node_OMe + Methylation Node_OCF2H Difluoromethoxy (-OCF2H) LogP Contribution: +0.60 H-Bond Donor / Stable Node_OMe->Node_OCF2H + Fluorination (Bioisostere) Node_OCF3 Trifluoromethoxy (-OCF3) LogP Contribution: +1.04 High Lipophilicity / No H-Bond Donor Node_OCF2H->Node_OCF3 + Fluorination

Figure 2: The "Lipophilicity Ladder" demonstrating the strategic placement of the difluoromethoxy group.[1]

Key Insight: The -OCF₂H group is unique because the terminal hydrogen is sufficiently acidic to act as a weak hydrogen bond donor .[1] This allows it to maintain binding interactions similar to an -OH or -NH group, while providing the lipophilicity boost of a halogenated ether.[1]

Experimental Protocols

To validate the theoretical profile, the following protocols are recommended. These methodologies account for the compound's zwitterionic nature.

Protocol A: Potentiometric pKa Determination

Standard titration is insufficient due to low solubility of the neutral species. A cosolvent method is required.

  • Preparation: Dissolve 2-3 mg of 4-Amino-3-(difluoromethoxy)benzoic acid in 20 mL of Methanol/Water (30:70 v/v) containing 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M KOH (standardized) under inert gas (Nitrogen/Argon) purge to prevent carbonate formation.

  • Data Processing: Perform titrations at three different methanol ratios (e.g., 30%, 40%, 50%).

  • Extrapolation: Plot the apparent pKa values against the dielectric constant (or % organic solvent) and extrapolate to 0% cosolvent (pure water) using the Yasuda-Shedlovsky equation.

Protocol B: Shake-Flask LogD (pH 7.4)

Crucial for understanding distribution at physiological pH.[1]

  • Phase Preparation: Pre-saturate 1-Octanol and Phosphate Buffer (pH 7.4, 50 mM) with each other for 24 hours.

  • Solubilization: Dissolve the compound in the pre-saturated octanol phase to a concentration of 100 µM. (Note: If solubility is poor, dissolve in DMSO stock first, keeping DMSO <1%).

  • Equilibration: Mix the octanol sample with the aqueous buffer (1:1 ratio) in a glass vial.

  • Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification:

    • Remove the aqueous phase and analyze via HPLC-UV (254 nm).

    • Remove the octanol phase, dilute with methanol, and analyze via HPLC-UV.

  • Calculation:

    
    
    

Applications in Drug Development

This specific CAS serves as a high-value intermediate for:

  • Kinase Inhibitors: Replacing the solvent-exposed methoxy group in the "hinge binder" region to improve membrane permeability.

  • GPCR Ligands: Tuning the residence time by altering the desolvation penalty of the ligand.

  • Metabolic Blocking: Preventing rapid clearance associated with para-amino benzoic acid derivatives by sterically and electronically shielding the ring.[1]

References

  • PubChem Compound Summary . 4-Amino-3,5-difluorobenzoic acid (Analog Reference). National Center for Biotechnology Information. Link

  • Erickson, J. A., et al. (2020). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor." Journal of Medicinal Chemistry. (General reference on -OCF2H properties).
  • ChemicalBook . 4-Amino-3-(difluoromethoxy)benzoic acid Product Entry. Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for substituent constants).

Sources

Foundational

The Strategic Role of 4-Amino-3-(difluoromethoxy)benzoic Acid in Modern Pharmaceutical Synthesis

Executive Summary In contemporary medicinal chemistry, the strategic substitution of traditional functional groups with fluorinated bioisosteres has revolutionized drug design. 4-Amino-3-(difluoromethoxy)benzoic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic substitution of traditional functional groups with fluorinated bioisosteres has revolutionized drug design. 4-Amino-3-(difluoromethoxy)benzoic acid (CAS: 1096835-55-0) [1] stands as a premier trifunctional building block. By combining an anilino core, a highly tunable carboxylic acid, and a metabolically robust difluoromethoxy (-OCHF₂​) group, this intermediate enables the synthesis of advanced targeted therapies, including next-generation kinase inhibitors and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2].

This technical whitepaper provides an in-depth analysis of the physicochemical advantages of the -OCHF₂​ moiety, details field-proven synthetic methodologies, and outlines the causality behind experimental choices in drug development workflows.

The "Difluoromethoxy Effect": Causality in Medicinal Chemistry

The incorporation of the difluoromethoxy group at the meta-position of the benzoic acid core is not merely structural; it is a calculated pharmacokinetic optimization. The -OCHF₂​ group acts as a superior bioisostere for the traditional methoxy (-OCH₃​) group, addressing several critical liabilities in drug development:

  • Metabolic Stability: Methoxy groups are highly susceptible to cytochrome P450-mediated O-demethylation. The strong electron-withdrawing nature of the fluorine atoms in the -OCHF₂​ group strengthens the adjacent C-H bond, drastically reducing oxidative cleavage and extending in vivo half-life[2].

  • Lipophilicity and Permeability: Fluorine incorporation increases the overall lipophilicity (LogP) of the molecule. This enhancement is crucial for crossing lipid bilayers, improving both gastrointestinal absorption and blood-brain barrier (BBB) penetration.

  • Conformational Control and Hydrogen Bonding: Unlike the fully fluorinated trifluoromethoxy (-OCF₃​) group, the -OCHF₂​ group retains a polarized C-H bond. This allows it to act as a weak hydrogen bond donor, while the oxygen atom serves as a hydrogen bond acceptor, enabling highly specific interactions within target protein binding pockets[3].

DFM_Effect DFM -OCHF2 Group Substitution Lipid Increased Lipophilicity (LogP) DFM->Lipid Metab Metabolic Stability (Blocks P450) DFM->Metab Hbond H-Bond Donor/Acceptor Capacity DFM->Hbond Perm Enhanced Membrane Permeability Lipid->Perm HalfLife Extended in vivo Half-Life Metab->HalfLife Affinity Target Binding Affinity Hbond->Affinity Efficacy Improved in vivo Efficacy Perm->Efficacy HalfLife->Efficacy Affinity->Efficacy

Figure 1: Logical relationship mapping the pharmacokinetic benefits of the -OCHF₂​ substitution.

Physicochemical Profiling

Understanding the quantitative shifts induced by the difluoromethoxy group is essential for rational drug design. The table below contrasts 4-Amino-3-(difluoromethoxy)benzoic acid with its non-fluorinated analog[1],[4].

Table 1: Comparative Physicochemical Properties
Property4-Amino-3-(difluoromethoxy)benzoic acid4-Amino-3-methoxybenzoic acid
CAS Number 1096835-55-02486-80-8
Molecular Formula C₈​H₇​F₂​NO₃​C₈​H₉​NO₃​
Molecular Weight 203.14 g/mol 167.16 g/mol
Predicted LogP ~1.85~1.20
P450 O-Dealkylation Highly ResistantHighly Susceptible
Aniline Nucleophilicity Deactivated (-I effect of -OCHF₂​)Activated (+M effect of -OCH₃​)

Experimental Workflows & Synthetic Methodologies

The trifunctional nature of this intermediate requires orthogonal reactivity planning. The carboxylic acid is typically targeted first via amide coupling, followed by functionalization of the aniline nitrogen.

SynthWorkflow SM 4-Amino-3-(difluoromethoxy) benzoic acid Act Carboxyl Activation (HATU / DIPEA) SM->Act Step 1 Amide Amide Intermediate (Stable) Act->Amide Amine Addition Buchwald Buchwald-Hartwig Cross-Coupling Amide->Buchwald Step 2 API Target API (Kinase Inhibitor) Buchwald->API Pd Catalyst

Figure 2: Standard synthetic workflow for functionalizing the difluoromethoxy intermediate.

Protocol A: Carboxyl Activation and Amide Coupling

Causality: The carboxylic acid must be converted into a highly reactive activated ester to couple with aliphatic or aromatic amines. HATU is selected over EDC/HOBt due to its superior efficiency in preventing epimerization and driving sterically hindered couplings to completion.

Step-by-Step Methodology (Self-Validating System):

  • Activation: Dissolve 1.0 eq of 4-Amino-3-(difluoromethoxy)benzoic acid (CAS: 1096835-55-0) in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Validation Check: LC-MS analysis of an aliquot quenched in methanol should show the complete formation of the active ester/methyl ester mass.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir at room temperature for 2-4 hours.

  • Validation: Monitor the disappearance of the starting material ([M+H]⁺ = 204.1) via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃​ (to remove unreacted acid), and brine. Dry over anhydrous Na₂​SO₄​, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination of the Deactivated Aniline

Causality: The -OCHF₂​ group exerts a strong inductive electron-withdrawing effect (-I effect), pulling electron density away from the aromatic ring. This significantly reduces the nucleophilicity of the adjacent 4-amino group, making standard Nucleophilic Aromatic Substitution (SNAr) sluggish. Palladium-catalyzed Buchwald-Hartwig cross-coupling is employed to bypass this kinetic barrier via an oxidative addition/reductive elimination cycle[3].

Step-by-Step Methodology (Self-Validating System):

  • Preparation: In an oven-dried Schlenk flask, combine 1.0 eq of the amide intermediate (from Protocol A), 1.2 eq of the aryl halide (e.g., 2-chloropyrimidine), 0.05 eq of Pd₂​(dba)₃​, 0.1 eq of Xantphos, and 2.0 eq of Cs₂​CO₃​.

  • Degassing (Critical): Suspend the mixture in anhydrous 1,4-Dioxane. Sparge the solution with Argon gas for 15 minutes to remove dissolved oxygen, which would otherwise irreversibly oxidize the Pd(0) catalyst.

  • Reaction: Heat the sealed flask to 100°C for 12 hours.

  • Validation: Perform TLC (Hexane:EtOAc 1:1). The product spot should exhibit distinct UV absorbance at 254 nm. Confirm product mass via LC-MS.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

Biological Applications: Kinase Inhibition and CFTR Modulation

Derivatives synthesized from 4-Amino-3-(difluoromethoxy)benzoic acid are heavily utilized in targeted therapies. For instance, in the development of CFTR correctors (e.g., analogs related to ABBV/GLPG-2222), the difluoromethoxy group is critical for stabilizing the mutant protein without inducing CYP3A4-mediated drug-drug interactions (DDIs)[2].

In oncology, this intermediate is frequently used to construct anilino-pyrimidine kinase inhibitors. The difluoromethoxy group perfectly occupies the hydrophobic lipophilic pocket adjacent to the ATP-binding site of Receptor Tyrosine Kinases (RTKs) such as EGFR, effectively halting downstream MAPK signaling and preventing tumor cell proliferation.

BioPathway Ligand Growth Factor (EGF) Receptor Receptor Tyrosine Kinase (EGFR) Ligand->Receptor Binds Ras Ras/Raf Complex Receptor->Ras Phosphorylation Inhibitor Difluoromethoxy-Derived Inhibitor Inhibitor->Receptor Blocks ATP Pocket MEK MEK1/2 Ras->MEK Activation ERK ERK1/2 MEK->ERK Activation Prolif Cell Proliferation & Survival ERK->Prolif Gene Transcription

Figure 3: Blockade of the EGFR/MAPK signaling pathway by difluoromethoxy-derived kinase inhibitors.

Conclusion

4-Amino-3-(difluoromethoxy)benzoic acid is far more than a simple structural scaffold; it is a precision-engineered intermediate designed to solve complex pharmacokinetic challenges. By understanding the stereoelectronic causality of the -OCHF₂​ group, synthetic chemists can rationally design robust protocols—such as HATU-mediated couplings and Pd-catalyzed aminations—to efficiently transform this building block into highly efficacious, metabolically stable active pharmaceutical ingredients (APIs).

References

  • ChemicalBook. "4-Amino-3-(difluoromethoxy)benzoic acid CAS#: 1096835-55-0". Chemical Product Property Database.
  • ACS Publications. "Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis". Journal of Medicinal Chemistry.
  • Benchchem. "Methyl 3-amino-4-(difluoromethoxy)benzoate - Synthesis and Disconnection Analysis". Benchchem Chemical Database.
  • ChemScene. "1096879-61-6 | 3-Amino-4-(difluoromethoxy)benzoic acid". ChemScene Product Catalog.

Sources

Exploratory

Metabolic Stability of Difluoromethoxy-Substituted Benzoic Acids: A Strategic Guide

Topic: Metabolic Stability of Difluoromethoxy-Substituted Benzoic Acids Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In modern medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Difluoromethoxy-Substituted Benzoic Acids Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the difluoromethoxy group (-OCHF


) has emerged as a critical bioisostere, bridging the gap between the metabolically labile methoxy group (-OCH

) and the highly lipophilic, chemically inert trifluoromethoxy group (-OCF

). This guide analyzes the metabolic stability of difluoromethoxy-substituted benzoic acids, a scaffold frequently encountered in lead optimization.

For researchers optimizing lead compounds, the -OCHF


 moiety offers a "Goldilocks" zone: it retains the hydrogen-bond donor (HBD) capability lost in perfluorination while significantly retarding the oxidative dealkylation pathways that plague standard ethers. This document details the mechanistic basis of this stability, the physicochemical implications for the benzoic acid scaffold, and the experimental protocols required to validate these properties in vitro.

Physicochemical Basis of Stability

The metabolic resilience of the difluoromethoxy group is rooted in its unique electronic and steric profile.[1] Unlike a standard methoxy group, the -OCHF


 substituent alters the local electronic environment of the benzoic acid core, influencing both Phase I metabolism and pharmacokinetics.
The Deuterium-Like Effect of Fluorine

The primary driver of metabolic stability is the strength of the C-F bond and its inductive effect on the remaining C-H bond.

  • Bond Dissociation Energy (BDE): The C-H bond in a difluoromethyl group is significantly stronger (~100 kcal/mol) than the C-H bond in a methyl group (~96 kcal/mol) due to the strong electron-withdrawing nature of the two fluorine atoms.

  • Reduced Basicity: The fluorine atoms withdraw electron density from the ether oxygen, reducing its basicity. This lowers the affinity of Cytochrome P450 (CYP) enzymes, which often rely on Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms initiated at electron-rich sites.

Lipophilic Hydrogen Bond Donor (HBD)

A distinguishing feature of the -OCHF


 group is the acidity of its proton. The 

proton acts as a weak hydrogen bond donor.
  • Intramolecular Interactions: In benzoic acid derivatives, this proton can form intramolecular hydrogen bonds with the ortho-carbonyl oxygen of the carboxylic acid or other adjacent acceptors. This "conformational locking" can shield the moiety from metabolic attack and improve target binding affinity [1].

  • Lipophilicity Modulation: While -OCHF

    
     is more lipophilic than -OCH3, it is less lipophilic than -OCF
    
    
    
    .[1][2] This modulation is critical for maintaining solubility while improving membrane permeability.

Table 1: Comparative Physicochemical Properties of Alkoxy Substituents on Benzoic Acid

PropertyMethoxy (-OCH

)
Difluoromethoxy (-OCHF

)
Trifluoromethoxy (-OCF

)
Metabolic Liability High (O-demethylation)Low (Resistant to O-dealkylation)Very Low (Inert)
H-Bond Capability Acceptor onlyDonor & AcceptorAcceptor (weak)
Hammett Constant (

)
-0.27 (Donor)+0.14 (Weak Withdrawing)+0.35 (Withdrawing)
Effect on Benzoic Acid pKa Increases pKa (Destabilizes anion)Decreases pKa (Stabilizes anion)Decreases pKa significantly
Lipophilicity (

LogP)
Reference (0.0)~ +0.3 to +0.6~ +1.0 to +1.2

Mechanisms of Metabolic Stabilization[3][4][5]

The core utility of the difluoromethoxy group is its resistance to CYP450-mediated oxidative dealkylation.[2] Understanding the specific pathway differences allows for rational design.

Blockade of O-Dealkylation

The oxidative cleavage of ethers typically proceeds via Hydrogen Atom Transfer (HAT) from the


-carbon.
  • Methoxy Pathway: CYP450 abstracts a hydrogen from the

    
     group, forming a radical. This is rapidly hydroxylated to a hemiacetal, which collapses to release formaldehyde (
    
    
    
    ) and the phenol [2].
  • Difluoromethoxy Pathway: The electron-deficient nature of the

    
     carbon makes the initial hydrogen abstraction kinetically unfavorable. The transition state energy for this abstraction is significantly higher, effectively "blocking" this metabolic soft spot.
    
Potential Degradation Products

While highly stable, if metabolism does occur (e.g., under high enzyme forcing conditions), it proceeds via hydroxylation of the


 carbon. The resulting intermediate eliminates hydrogen fluoride (HF) to form carbonyl difluoride  (

, also known as difluorophosgene), which rapidly hydrolyzes to

and fluoride ions. This pathway is distinct from the ipso-substitution seen with trifluoromethoxy groups [3].
Diagram: Comparative Metabolic Pathways

The following diagram illustrates the divergent pathways of methoxy vs. difluoromethoxy metabolism, highlighting the kinetic blockade.

MetabolicPathways cluster_methoxy Methoxy (-OCH3) Pathway (Rapid) cluster_difluoro Difluoromethoxy (-OCHF2) Pathway (Resistant) node_sub Substrate (Benzoic Acid Derivative) node_meth Methoxy Analog (-OCH3) node_rad_meth C-centered Radical (Stabilized) node_meth->node_rad_meth CYP450 (HAT) Fast Kinetics node_hemi Hemiacetal (-OCH2OH) node_rad_meth->node_hemi OH Rebound node_prod_meth Phenol + Formaldehyde node_hemi->node_prod_meth Spontaneous Collapse node_dif Difluoromethoxy Analog (-OCHF2) node_rad_dif C-centered Radical (Destabilized) node_dif->node_rad_dif CYP450 (HAT) High Energy Barrier (Slow/Blocked) node_int_dif Intermediate (-OCF2OH) node_rad_dif->node_int_dif OH Rebound node_prod_dif Phenol + CO2 + 2HF node_int_dif->node_prod_dif Elimination of HF Hydrolysis of COF2

Figure 1: Comparative oxidative metabolism of Methoxy vs. Difluoromethoxy groups. The high energy barrier of the C-H abstraction in the -OCHF2 group acts as a metabolic brake.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability of difluoromethoxy-substituted benzoic acids, a rigorous microsomal stability assay is required. This protocol measures the Intrinsic Clearance (


) and Half-life (

).
Principle

Test compounds are incubated with liver microsomes (human, rat, or mouse) containing CYP450 enzymes and the cofactor NADPH. The disappearance of the parent compound is monitored over time using LC-MS/MS.

Materials
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

  • Test Compound: 10 mM stock in DMSO.

Workflow

Step 1: Preparation

  • Dilute test compound to 1

    
    M in phosphate buffer (Final DMSO < 0.1%).
    
  • Prepare microsome solution (0.5 mg/mL final concentration in reaction).

  • Pre-warm all solutions to 37°C.

Step 2: Incubation

  • T=0: Add NADPH to initiate the reaction.

  • Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove an aliquot (e.g., 50

    
    L).
    

Step 3: Quenching & Processing

  • Immediately transfer aliquot into 150

    
    L of ice-cold Quench Solution (ACN + Internal Standard).
    
  • Vortex for 1 min to precipitate proteins.

  • Centrifuge at 4,000 rpm for 15 min at 4°C.

Step 4: Analysis

  • Inject supernatant into LC-MS/MS.

  • Monitor Parent Ion [M+H]+ or [M-H]- (depending on the benzoic acid ionization preference).

Data Analysis

Calculate the slope (


) of the natural log of the percentage remaining vs. time.




Workflow Diagram

MicrosomalAssay node_prep 1. Preparation (Microsomes + Buffer + Compound) node_preinc Pre-incubation (37°C, 5 min) node_prep->node_preinc node_start Start Reaction (Add NADPH) node_preinc->node_start node_sample Sampling Loop (0, 5, 15, 30, 60 min) node_start->node_sample node_quench Quench (Add Ice-Cold ACN + IS) node_sample->node_quench At Time T node_centrifuge Centrifugation (Precipitate Proteins) node_quench->node_centrifuge node_lcms LC-MS/MS Analysis (Quantify Parent Compound) node_centrifuge->node_lcms node_calc Data Analysis (Calc CLint & t1/2) node_lcms->node_calc

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

Case Studies and Applications

The strategic use of difluoromethoxy groups is evident in several approved drugs, validating its role in stabilizing aromatic scaffolds similar to benzoic acid.[2]

  • Roflumilast (Daliresp):

    • Structure: Contains a difluoromethoxy group on a catechol scaffold.

    • Impact: The -OCHF

      
       group replaces a potential methoxy group.[1][2] This substitution prevents rapid metabolic clearance while maintaining the necessary hydrogen bond interactions in the PDE4 active site [4].
      
  • Pantoprazole (Protonix):

    • Structure: Features a difluoromethoxy group on the benzimidazole ring.[1][2][3]

    • Impact: Enhances chemical stability in the gastric environment before the prodrug is activated, and protects the ring from oxidative metabolism [5].

Conclusion

For difluoromethoxy-substituted benzoic acids, the metabolic stability profile is superior to methoxy analogs due to the high C-H bond dissociation energy and reduced electron density, which impedes CYP450-mediated HAT. When designing these compounds, researchers should anticipate:

  • Improved Half-life: Significant reduction in intrinsic clearance.

  • Altered Solubility: Lower pKa of the benzoic acid moiety compared to methoxy analogs.

  • Unique Binding: Potential for novel H-bond donor interactions.

References

  • Cytochrome P450-Catalyzed O-Dealkylation Coupled with Photochemical NADPH Regeneration. National Institutes of Health (PubMed). Available at: [Link]

  • Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930. National Institutes of Health (PubMed). Available at: [Link]

  • Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol. ResearchGate. Available at: [Link]

Sources

Foundational

The Lipophilic Hydrogen Bond Donor: A Strategic Guide to the Difluoromethoxy Group in Ligand Design

[1] Executive Summary In modern medicinal chemistry, the optimization of lead compounds often hits a "physicochemical wall": increasing affinity usually requires adding polar groups (H-bond donors/acceptors), which simul...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often hits a "physicochemical wall": increasing affinity usually requires adding polar groups (H-bond donors/acceptors), which simultaneously degrades permeability and metabolic stability. The difluoromethoxy group (


) represents a high-value solution to this paradox.

This guide analyzes the


 moiety not merely as a bioisostere for methoxy (

) or hydroxyl (

) groups, but as a Lipophilic Hydrogen Bond Donor .[1] We will explore its unique capacity to donate weak hydrogen bonds while maintaining high lipophilicity, its role in conformational locking via intramolecular interactions, and provide robust protocols for its installation.

Part 1: The Physicochemical Paradox

The


 group occupies a "Goldilocks zone" in substituent space. It bridges the gap between the metabolically labile, non-donating methoxy group and the highly polar, desolvation-heavy hydroxyl group.
The Mechanism of Acidity

The hydrogen atom in a standard methoxy group (


) is non-acidic (

). However, the introduction of two fluorine atoms in

drastically alters the electronic landscape:
  • Inductive Effect (

    
    ):  Fluorine is the most electronegative element. Two fluorines pull electron density away from the carbon, which in turn pulls density from the C-H bond.
    
  • Anomeric Effect: The lone pairs on the oxygen interact with the

    
     antibonding orbital of the C-F bonds, locking the conformation and further polarizing the C-H bond.
    

Result: The C-H proton becomes sufficiently acidic (H-bond acidity parameter


) to act as a Hydrogen Bond Donor (HBD).
Comparative Metrics

The following table contrasts


 with its common structural analogs. Note that while it is a weaker donor than 

, it incurs no "desolvation penalty" (the energy cost of stripping water molecules off a polar group before it can bind to the protein).
PropertyHydroxyl (

)
Methoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
H-Bond Donor (HBD) StrongNoneWeak (Lipophilic) None
H-Bond Acceptor (HBA) StrongModerateWeak Very Weak
Lipophilicity (

)
-1.0 to -2.00 (Reference)+0.1 to +0.4 +1.0 to +1.2
Metabolic Stability Phase II (Glucuronidation)Phase I (O-Demethylation)High (Blocked) High
Hammett

-0.37-0.27+0.14 +0.35

Key Insight: Replacing an


 with 

typically increases

slightly, but replacing an

with

dramatically increases permeability while retaining a crucial H-bond interaction.

Part 2: Structural Biology & Interaction Dynamics

The "Orthogonal" Interaction

In a protein binding pocket, the


 group functions uniquely. Because the C-F bonds are hydrophobic and the C-H bond is a donor, the group can sit in a hydrophobic pocket (interacting with residues like Leucine or Phenylalanine) while simultaneously extending its proton to H-bond with a backbone carbonyl or a side-chain oxygen. This allows for affinity gains without the solubility losses  associated with adding classic polar groups.
Conformational Locking (Intramolecular H-Bonds)

One of the most powerful applications of


 is rigidifying a molecule's solution conformation.
  • Mechanism: The acidic C-H of the difluoromethoxy group forms a stable 5- or 6-membered intramolecular hydrogen bond (IMHB) with a nearby acceptor (e.g., a carbonyl oxygen or pyridine nitrogen).[2]

  • Benefit: This pre-organizes the ligand into its "bioactive conformation," reducing the entropic penalty of binding (

    
    ).
    
Visualization: The Conformational Lock

The following diagram illustrates how


 locks a benzamide scaffold (common in kinase inhibitors) compared to a free-rotating methoxy analog.

ConformationalLock cluster_0 Methoxy Analog (-OCH3) cluster_1 Difluoromethoxy Analog (-OCHF2) M1 Free Rotation M2 High Entropy Cost (Flexible) M1->M2 Solution State D1 Intramolecular H-Bond (C-H ... O=C) D2 Pre-organized (Rigid) D1->D2 Locks Conformation D3 Improved Potency (Lower TΔS penalty) D2->D3 Binding Event

Caption: Comparison of entropic costs. The


 group forms an intramolecular H-bond, pre-organizing the ligand for binding.

Part 3: Case Studies in Drug Development

Roflumilast (PDE4 Inhibitor)

Roflumilast is the quintessential example of


 utility.[3][4]
  • Challenge: Early benzamide PDE4 inhibitors suffered from rapid metabolic clearance (O-demethylation of methoxy groups) and emesis (side effects).

  • Solution: Replacement of the methoxy group with difluoromethoxy.[5][6]

  • Outcome:

    • Metabolic Blockade: The C-H bond is shielded by fluorines, preventing CYP450 oxidation.

    • Potency: The

      
       group fills a hydrophobic sub-pocket (Gln369 region) but maintains a weak electrostatic interaction that a simple 
      
      
      
      (too bulky/hydrophobic) would miss.
Pantoprazole (Proton Pump Inhibitor)
  • Role: The

    
     group on the benzimidazole ring modulates the 
    
    
    
    of the pyridine nitrogen.
  • Mechanism: By being electron-withdrawing (unlike

    
    ), it lowers the basicity of the system, ensuring the prodrug is only activated in the highly acidic environment of the parietal cells (
    
    
    
    ), improving selectivity and stability in blood plasma.

Part 4: Experimental Protocols

Synthesis: Late-Stage Difluoromethylation

Older methods using chlorodifluoromethane gas (Freon 22) are operationally difficult and environmentally restricted. The modern standard uses Sodium Chlorodifluoroacetate or Difluoromethyl triflate reagents.

Protocol: Alkylation of a Phenol using Sodium Chlorodifluoroacetate

Objective: Convert a phenol (


) to a difluoromethyl ether (

).

Reagents:

  • Substrate: Phenol derivative (1.0 eq)

  • Reagent: Sodium chlorodifluoroacetate (ClCF

    
    CO
    
    
    
    Na) (2.5 eq)
  • Base: Potassium carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Solvent: DMF (Dimethylformamide) and Water (10:1 ratio)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol (1.0 eq) and K

    
    CO
    
    
    
    (2.0 eq) in DMF/H
    
    
    O. Note: The small amount of water is critical to protonate the intermediate difluorocarbene species.
  • Reagent Addition: Add Sodium chlorodifluoroacetate (1.25 eq).

  • Heating: Heat the mixture to 100°C. The reagent will decarboxylate to generate difluorocarbene (:CF

    
    ) in situ.
    
  • Iterative Addition: After 2 hours, cool slightly and add the remaining reagent (1.25 eq). Re-heat to 100°C for another 2-4 hours. Rationale: The carbene has a short half-life; iterative addition improves yield.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash extensively with water/brine to remove DMF.

  • Validation (NMR):

    • 
      H NMR:  Look for a characteristic triplet (
      
      
      
      ) around 6.50 - 6.90 ppm with a large coupling constant (
      
      
      ).
    • 
      F NMR:  Look for a doublet (
      
      
      
      ) around -80 to -85 ppm .
Workflow Visualization

SynthesisWorkflow Start Phenol Substrate (Ar-OH) Reaction O-Difluoromethylation (100°C, DMF/H2O) Start->Reaction Reagent Reagent: ClCF2CO2Na + K2CO3 Intermediate In-situ Generation of :CF2 (Carbene) Reagent->Intermediate Intermediate->Reaction Insertion Product Product (Ar-OCHF2) Reaction->Product Validation QC: 1H NMR (t, ~6.5 ppm) 19F NMR (d, ~-82 ppm) Product->Validation

Caption: Modern synthetic workflow for introducing the difluoromethoxy group via carbene insertion.

Part 5: Strategic Implementation Guide

When should you deploy the


 group? Use this decision matrix:
  • Metabolic Soft Spot: If you have an aromatic methoxy group (

    
    ) that is being rapidly demethylated by CYP450, switch to 
    
    
    
    . It blocks the site while retaining similar sterics.
  • Permeability Issues: If you have a phenol (

    
    ) that binds well but has poor cell permeability (low 
    
    
    
    , high PSA), switch to
    
    
    . You retain a (weak) H-bond donor but gain significant lipophilicity.
  • Selectivity Screens: If your compound hits off-targets due to high basicity, the electron-withdrawing nature of

    
     can modulate the 
    
    
    
    of the parent scaffold, potentially tuning out off-target binding.
Final Recommendation

Do not treat


 merely as a "fluorinated methoxy." Treat it as a chimeric functional group —one that allows you to bury a hydrogen bond donor inside a hydrophobic pocket.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry. Link

  • Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and Immunomodulatory Potential of the Novel PDE4 Inhibitor Roflumilast in Vitro. Journal of Pharmacology and Experimental Therapeutics. Link

  • Hu, J., Zhang, W., & Ni, C. (2014). Synthesis of Difluoromethyl Ethers and Thioethers. Chemistry – A European Journal.[7] Link

Sources

Exploratory

Overview of Fluorinated Benzoic Acid Building Blocks for Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine into benzoic acid scaffolds represents a cornerstone methodology in modern medicinal chemistry.[1][2][3][4][5][6] Fluorinated benzoic acids are not merely passive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into benzoic acid scaffolds represents a cornerstone methodology in modern medicinal chemistry.[1][2][3][4][5][6] Fluorinated benzoic acids are not merely passive structural linkers; they are active functional determinants that modulate pKa , lipophilicity (LogP) , metabolic stability , and molecular conformation . This technical guide analyzes the physicochemical impact of fluorination patterns on the benzoic acid core, outlines robust synthetic workflows for their integration into drug candidates, and provides validated experimental protocols for their application.[3]

Physicochemical Impact of Fluorination

The introduction of fluorine atoms onto the benzoic acid ring alters the electronic landscape through two primary mechanisms: the strong inductive withdrawal (-I) and the resonance donation (+R), with the former typically dominating.[2]

Acidity Modulation (pKa)

The position of the fluorine substituent dictates the magnitude of acidity shift.[4]

  • Ortho-Effect: Substitution at the 2- or 2,6- positions exerts the most dramatic effect. The steric bulk of the ortho-fluorine forces the carboxylate group out of coplanarity with the aromatic ring.[2] This deconjugation, combined with the proximity of the electron-withdrawing fluorine, stabilizes the carboxylate anion, significantly lowering the pKa (increasing acidity).

  • Meta/Para-Effect: Fluorine at the 3- or 4- positions increases acidity primarily through inductive effects, though less dramatically than the ortho isomer.

Lipophilicity and Permeability

Fluorination generally increases the lipophilicity (LogP) of the benzoic acid core, enhancing membrane permeability. However, this is non-linear; the "fluorine scan" is often used to optimize the trade-off between solubility and permeability.

Table 1: Comparative Physicochemical Properties

Data represents standard values in aqueous solution at 25°C.

CompoundStructurepKa (approx.)[4][7]LogP (approx.)[4]Electronic Effect
Benzoic Acid Ph-COOH4.201.87Reference Standard
2-Fluorobenzoic Acid 2-F-Ph-COOH3.272.05Strong -I, Steric Twist
3-Fluorobenzoic Acid 3-F-Ph-COOH3.862.10Moderate -I
4-Fluorobenzoic Acid 4-F-Ph-COOH4.142.15-I opposes +R
2,6-Difluorobenzoic Acid 2,6-F2-Ph-COOH2.302.20Dual -I, Max Steric Twist
Pentafluorobenzoic Acid C6F5-COOH1.482.80Max Electron Withdrawal

Strategic Applications in Drug Design

Metabolic Blocking

The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation. Placing fluorine at the para position (a common metabolic hotspot) effectively blocks hydroxylation, extending the half-life (


) of the drug candidate.
Conformational Control

Fluorine can induce specific molecular conformations through electrostatic interactions and the "gauche effect." In benzamides derived from fluorinated benzoic acids, the ortho-fluorine often locks the amide bond conformation via an intramolecular hydrogen bond (N-H···F) or dipole repulsion (C=O···F), reducing the entropic penalty of binding to a receptor.

Visualizing Structure-Property Relationships (SPR)

The following diagram illustrates how specific fluorination patterns influence the "drug-likeness" parameters of the benzoic acid scaffold.

SPR_Flow Core Fluorinated Benzoic Acid Acidity Acidity (pKa) Modulation Core->Acidity Ortho-F (-I effect) MetaStab Metabolic Stability Core->MetaStab Para-F (Block CYP) Conform Conformational Locking Core->Conform Intramolecular H-bond Bioavail Improved Bioavailability Acidity->Bioavail Ionization State HalfLife Extended Half-Life (t1/2) MetaStab->HalfLife Resist Oxidation Potency Increased Binding Affinity Conform->Potency Pre-organization

Figure 1: Impact of fluorination patterns on pharmacological parameters.

Synthetic Workflows & Experimental Protocols

Integrating fluorinated benzoic acids into larger scaffolds typically involves amide coupling or transition-metal catalyzed cross-coupling. The electron-deficient nature of the ring can accelerate nucleophilic attacks but may require specialized coupling conditions to prevent side reactions like decarboxylation (common in ortho-fluorinated acids under high heat).

Decision Matrix for Synthesis

Synthesis_Workflow Start Select Fluorinated Benzoic Acid Check Target Functional Group? Start->Check Amide Amide Bond (Benzamide) Check->Amide Linker Biaryl Biaryl System (Suzuki/Stille) Check->Biaryl Core Scaffold Activation Activation Method Amide->Activation Precursor Convert to Aryl Halide/Boronate Biaryl->Precursor HATU HATU/DIPEA (Mild, Library Scale) Activation->HATU Standard SOCl2 Acid Chloride (Scale-up, Robust) Activation->SOCl2 Steric Bulk

Figure 2: Synthetic decision matrix for utilizing fluorinated benzoic acid building blocks.

Validated Protocol: HATU-Mediated Amide Coupling

This protocol is optimized for coupling electron-deficient ortho-fluorinated benzoic acids with secondary amines, a common challenge due to reduced nucleophilicity and steric hindrance.

Objective: Synthesis of N-substituted-2,4,6-trifluorobenzamide (Lasmiditan intermediate analog).

Reagents:

  • 2,4,6-Trifluorobenzoic acid (1.0 equiv)

  • Amine partner (1.1 equiv)[8][9]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM[8][9]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trifluorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add HATU (1.2 mmol) in one portion. Stir at room temperature for 10 minutes. The solution should turn slightly yellow, indicating the formation of the activated ester.

  • Addition: Cool the mixture to 0°C. Add DIPEA (3.0 mmol) dropwise, followed immediately by the amine (1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via LC-MS (Target mass [M+H]+).

  • Work-up: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash sequentially with:

    • 1M HCl (2 x 15 mL) – Critical to remove unreacted amine and DIPEA.

    • Saturated

      
       (2 x 15 mL) – Removes unreacted acid and HATU byproducts.
      
    • Brine (1 x 15 mL).

  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).
    

Self-Validating Checkpoint: The 1M HCl wash is crucial. If the product is basic (e.g., contains a pyridine ring), skip the acid wash and use only brine/bicarbonate to avoid salt formation and product loss.

Case Study: Lasmiditan (Reyvow)

Lasmiditan is a high-affinity


 receptor agonist approved for the treatment of acute migraine. Its structure features a 2,4,6-trifluorobenzoyl  moiety linked to a piperidine ring.
  • Role of Fluorine: The 2,4,6-trifluoro substitution pattern serves two critical functions:

    • Metabolic Shielding: It blocks the aromatic ring from oxidative metabolism, significantly improving oral bioavailability.

    • Lipophilicity Tuning: It adjusts the LogP to ensure Blood-Brain Barrier (BBB) penetration, which is essential for CNS activity.

  • Synthesis Insight: The manufacturing process utilizes 2,4,6-trifluorobenzoyl chloride coupled with a functionalized amine, validating the "Acid Chloride" pathway shown in Figure 2 for scale-up efficiency.

References

  • BenchChem. Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling.

  • RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[5][8][9][10][11][12]

  • National Institutes of Health (NIH). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.

  • Organic Syntheses. 2-Amino-3-fluorobenzoic acid.

  • China Chemical Society. Fluorine-containing drugs approved by the FDA in 2021. (Discussion on Vericiguat and Belzutifan).

Sources

Foundational

Strategic Scaffold Hopping: Leveraging 4-Amino-3-(difluoromethoxy)benzoic Acid

Executive Summary In the landscape of lead optimization, 4-Amino-3-(difluoromethoxy)benzoic acid (CAS: 887578-29-2) represents a high-value "Gateway Scaffold." It bridges the structural simplicity of para-aminobenzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of lead optimization, 4-Amino-3-(difluoromethoxy)benzoic acid (CAS: 887578-29-2) represents a high-value "Gateway Scaffold." It bridges the structural simplicity of para-aminobenzoic acid (PABA) derivatives with the advanced physicochemical modulation provided by the difluoromethoxy (


)  group.

This guide details the strategic application of this building block for scaffold hopping —specifically, transforming the carboxylic acid core into bioactive heterocycles while leveraging the


 moiety as a metabolic shield and lipophilic hydrogen bond donor. We will explore the synthesis of 1,3,4-oxadiazoles  and benzamide  architectures, supported by rigorous protocols and mechanistic rationale.

Part 1: The Chemo-Structural Rationale

The "Difluoromethoxy Effect" in Lead Optimization

The transition from a methoxy (


) or chloro (

) substituent to a difluoromethoxy (

) group is not merely a steric adjustment; it is a fundamental alteration of the molecule's electronic and metabolic profile.
  • Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethoxy (

    
    ) group, which is purely lipophilic and electron-withdrawing, the 
    
    
    
    group contains an acidic proton.[1][2] It acts as a weak hydrogen bond donor (HBD), capable of interacting with protein backbones or sequestered water molecules in the binding pocket.
  • Metabolic Shielding: The

    
     bond strength renders the group resistant to cytochrome P450-mediated O-dealkylation, a common clearance pathway for methoxy-substituted drugs.[1][2]
    
  • Conformational Locking: The

    
     group often adopts an orthogonal conformation relative to the phenyl ring to minimize dipole repulsion, potentially locking the bioactive conformation of the adjacent amine.
    
Comparative Physicochemical Profile

The following table illustrates why a medicinal chemist would "hop" to this scaffold from standard analogues.

PropertyMethoxy (

)
Chloro (

)
Difluoromethoxy (

)
Impact on Drug Design
Hammett

-0.27 (Donor)+0.23 (Withdrawing)+0.14 (Weakly Withdrawing) Modulates pKa of the aniline

without deactivating it completely.
Hansch

(Lipophilicity)
-0.020.711.13 Increases membrane permeability and BBB penetration.
H-Bond Donor? NoNoYes (Weak) Enables unique binding interactions (e.g., with carbonyls in the active site).
Metabolic Stability Low (O-demethylation)HighHigh Extends

and reduces clearance.

Part 2: Scaffold Hopping Architectures

We define two primary "Hops" utilizing 4-Amino-3-(difluoromethoxy)benzoic acid. The first preserves the aromatic core but transforms the acid into a heterocycle. The second utilizes the aniline handle for urea/amide formation, common in kinase inhibitors.

The Logic Flow

The following diagram illustrates the decision matrix for utilizing this building block.

ScaffoldHopStrategy Start 4-Amino-3-(difluoromethoxy) benzoic acid Path1 Pathway A: COOH Transformation Start->Path1 Modify Acid Path2 Pathway B: NH2 Functionalization Start->Path2 Modify Amine Step1A Esterification & Hydrazide Formation Path1->Step1A Step2A Isocyanate Coupling Path2->Step2A Step2B Amide Coupling (HATU/DIPEA) Path2->Step2B Step1B Cyclization w/ CS2 or Carboxylic Acids Step1A->Step1B Target1 1,3,4-Oxadiazole Core (GPCR/Enzyme Inhibitor) Step1B->Target1 Scaffold Hop Target2 Diaryl Urea/Amide (Kinase Inhibitor Type II) Step2A->Target2 Step2B->Target2

Figure 1: Strategic decision tree for scaffold diversification. Pathway A represents a bioisosteric replacement of the carboxylic acid, while Pathway B targets the "hinge-binding" or "DFG-out" motifs in kinase drug discovery.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives

Objective: To convert the carboxylic acid moiety into a 1,3,4-oxadiazole-2-thiol. This is a classic bioisosteric replacement for a carboxylic acid, improving lipophilicity while retaining a proton-donating site (the thiol/thione tautomer).

Mechanism:

  • Esterification: Acid

    
     Ethyl Ester.
    
  • Hydrazinolysis: Ethyl Ester

    
     Acid Hydrazide.
    
  • Cyclization: Acid Hydrazide +

    
    
    
    
    
    Oxadiazole-2-thione.
Step-by-Step Methodology

1. Esterification

  • Reagents: 4-Amino-3-(difluoromethoxy)benzoic acid (1.0 eq), Ethanol (absolute),

    
     (cat).
    
  • Procedure: Reflux the starting acid in absolute ethanol with catalytic sulfuric acid for 8–12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Concentrate in vacuo, neutralize with saturated

    
    , extract with EtOAc. Dry over 
    
    
    
    .

2. Hydrazide Formation

  • Reagents: Ethyl 4-amino-3-(difluoromethoxy)benzoate (from Step 1), Hydrazine hydrate (99%, 5.0 eq), Ethanol.

  • Procedure: Dissolve the ester in ethanol. Add hydrazine hydrate dropwise. Reflux for 12–18 hours.

  • Observation: A precipitate typically forms upon cooling.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

  • Checkpoint: Confirm hydrazide formation via IR (appearance of doublet

    
     stretch at ~3300 
    
    
    
    and amide carbonyl at ~1660
    
    
    ).

3. Cyclization to 1,3,4-Oxadiazole-2-thione

  • Reagents: Hydrazide intermediate (1.0 eq),

    
     (1.5 eq), KOH (1.0 eq), Ethanol (95%).
    
  • Procedure:

    • Dissolve KOH in ethanol and add the hydrazide. Stir for 15 min at room temperature.

    • Add

      
       slowly (Exothermic reaction; use ice bath if scale >5g).
      
    • Reflux the mixture for 12 hours. Evolution of

      
       gas will occur (use a scrubber).
      
    • Concentrate the solvent to ~20% volume.

    • Acidify with dilute HCl to pH 2–3.

  • Isolation: The product precipitates as a yellow solid. Filter, wash with water, and dry.[3]

  • Validation:

    
     NMR should show the disappearance of hydrazide protons and the presence of the 
    
    
    
    proton (often broad, ~13-14 ppm) or thione tautomer
    
    
    . The
    
    
    triplet (
    
    
    ) must remain intact at
    
    
    ppm.
Protocol B: Amide Coupling for Kinase Inhibitor Scaffolds

Objective: To couple the aniline amine (position 4) with a heterocycle acid, creating a "Reverse Amide" scaffold common in Type II kinase inhibitors (e.g., Sorafenib analogues).

Critical Consideration: The electron-withdrawing nature of the ortho-


 group (Hammett 

) reduces the nucleophilicity of the aniline nitrogen. Standard EDC/NHS coupling may fail.

Optimized System:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Procedure:

  • Dissolve the carboxylic acid partner (e.g., Nicotinic acid derivative) (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes to activate the acid (formation of the active ester).

  • Add 4-Amino-3-(difluoromethoxy)benzoic acid (or its ester protected form) (1.0 eq).

  • Stir at

    
     for 4–6 hours. (Elevated temperature is required due to the reduced nucleophilicity of the aniline).
    
  • Workup: Dilute with water. If the product precipitates, filter.[3] If not, extract with EtOAc/LiCl (aqueous) to remove DMF.

Part 4: Synthetic Workflow Visualization

The following diagram details the chemical transformations described in the protocols above.

SyntheticWorkflow cluster_legend Key Transformation Start 4-Amino-3-(difluoromethoxy) benzoic acid Reagent1 EtOH / H2SO4 (Reflux) Start->Reagent1 Inter1 Ethyl Ester Intermediate Reagent1->Inter1 Reagent2 NH2NH2.H2O (Reflux) Inter2 Acid Hydrazide Intermediate Reagent2->Inter2 Reagent3 CS2 / KOH (Cyclization) Product 5-(4-amino-3-(difluoromethoxy)phenyl) -1,3,4-oxadiazole-2(3H)-thione Reagent3->Product Inter1->Reagent2 Inter2->Reagent3

Figure 2: Step-by-step synthetic pathway for the conversion of the benzoic acid scaffold into the bioisosteric oxadiazole thione.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Al-Wahaibi, L.H., et al. (2023). "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses." BMC Chemistry, 17, 45. (Protocol adapted for difluoromethoxy analog).

  • Erickson, J. A., et al. (2010). "The Difluoromethyl Group as a Hydrogen Bond Donor: A Database Survey." Journal of Medicinal Chemistry, 53(14), 5333-5336.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Amino-3-(difluoromethoxy)benzoic Acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Amino-3-(difluoromethoxy)benzoic acid , a critical pharmacophore found in phosphodiesterase-4 (PDE4) inhibitors (e.g., Ro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Amino-3-(difluoromethoxy)benzoic acid , a critical pharmacophore found in phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and various kinase inhibitors.

The difluoromethoxy group (


) acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for methoxy or hydroxyl groups to improve metabolic stability and membrane permeability. This guide prioritizes process safety  and scalability , replacing ozone-depleting chlorodifluoromethane (Freon-22) with the solid, bench-stable reagent sodium chlorodifluoroacetate  for the critical alkylation step.

Retrosynthetic Analysis

The synthesis is designed to avoid the handling of unstable diazonium intermediates or hazardous gaseous reagents. The strategy relies on the difluoromethylation of a phenol precursor prior to the reduction of the nitro group, ensuring chemoselectivity (avoiding N-alkylation).

Retrosynthesis Target 4-Amino-3-(difluoromethoxy)benzoic acid (Target) Intermediate1 Methyl 4-amino-3-(difluoromethoxy)benzoate (Precursor) Target->Intermediate1 Hydrolysis Intermediate2 Methyl 3-(difluoromethoxy)-4-nitrobenzoate (Key Intermediate) Intermediate1->Intermediate2 Nitro Reduction SM Methyl 3-hydroxy-4-nitrobenzoate (Starting Material) Intermediate2->SM Difluoromethylation (ClCF2CO2Na)

Figure 1: Retrosynthetic strategy highlighting the critical difluoromethylation step.

Detailed Experimental Protocols

Stage 1: Difluoromethylation of Methyl 3-hydroxy-4-nitrobenzoate

Criticality: High. This step involves the in situ generation of difluorocarbene (


).
Safety Note:  The reaction releases 

gas. Adequate venting and headspace are required.

Reagents:

  • Methyl 3-hydroxy-4-nitrobenzoate (1.0 equiv)

  • Sodium chlorodifluoroacetate (

    
    , 2.5 equiv)
    
  • Potassium carbonate (

    
    , 2.0 equiv, anhydrous)
    
  • DMF (Dimethylformamide, 5 vol)

  • Water (0.5 vol) - Note: Small amounts of water can aid solubility but excess quenches carbene.

Protocol:

  • Setup: Charge a reactor with Methyl 3-hydroxy-4-nitrobenzoate,

    
    , and DMF.
    
  • Degassing: Sparge the mixture with nitrogen for 15 minutes to remove oxygen.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (solid) in one portion.

  • Reaction: Heat the slurry to 95–100 °C .

    • Mechanism:[1][2][3] At this temperature,

      
       decarboxylates to form difluorocarbene (
      
      
      
      ).[1][4]
    • Observation: Vigorous gas evolution (

      
      ) will occur. Ensure the condenser is efficient and the vent line is open.
      
  • Monitoring: Stir for 4–6 hours. Monitor by HPLC (Target retention time shift due to increased lipophilicity).

  • Workup: Cool to 20 °C. Dilute with water (10 vol) and extract with Ethyl Acetate (3 x 5 vol).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Heptane if necessary.
    

Yield Expectation: 85–92% Key Impurity: Starting phenol (if conversion is incomplete) and difluoromethyl ester (if hydrolysis occurs).

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

Reagents:

  • Methyl 3-(difluoromethoxy)-4-nitrobenzoate (from Stage 1)

  • 10% Pd/C (5 wt% loading, 50% wet)

  • Methanol (10 vol)

  • Hydrogen gas (Balloon or 1-3 bar)

Protocol:

  • Dissolution: Dissolve the nitro intermediate in Methanol.

  • Catalyst Charge: Under an inert nitrogen atmosphere, carefully add the Pd/C catalyst. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with

    
     three times. Stir vigorously under 
    
    
    
    atmosphere at room temperature (
    
    
    ) for 4–8 hours.
    • Note: The difluoromethoxy group is generally stable to standard hydrogenolysis conditions, unlike trifluoromethoxy or benzyloxy groups.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to yield Methyl 4-amino-3-(difluoromethoxy)benzoate as an off-white solid.

Yield Expectation: >95% (Quantitative)

Stage 3: Ester Hydrolysis

Reagents:

  • Methyl 4-amino-3-(difluoromethoxy)benzoate[5]

  • Lithium Hydroxide Monohydrate (

    
    , 3.0 equiv)
    
  • THF/Water (3:1 ratio, 8 vol)

Protocol:

  • Mixing: Dissolve the ester in THF/Water.

  • Saponification: Add

    
     and stir at 40 °C  for 2–4 hours.
    
  • Acidification: Cool to 0 °C. Carefully adjust pH to ~4.0 using 1M HCl.

    • Observation: The product, being an amino acid, may reach its isoelectric point and precipitate.

  • Isolation: Filter the precipitate. If no precipitate forms (due to solubility), extract with Ethyl Acetate/n-Butanol, dry, and concentrate.

  • Final Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Final Product: 4-Amino-3-(difluoromethoxy)benzoic acid.

Process Data & Scalability Analysis

The following table summarizes the critical parameters for the key difluoromethylation step, which is the bottleneck in scale-up.

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)Impact on Quality
Reagent


Consistent. Avoids Freon gas handling.
Solvent DMFDMF (or NMP)High boiling point required for decarboxylation.
Temp Control Oil BathJacket/SteamCritical. Must maintain >90°C for carbene generation.
Gas Evolution Negligible pressureHigh Volume Vent sizing is critical to prevent over-pressurization.
Impurity Unreacted PhenolUnreacted PhenolRemove via caustic wash during workup.
Process Flow Diagram

ProcessFlow cluster_0 Stage 1: Difluoromethylation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Hydrolysis Step1 Mix SM + K2CO3 + DMF Heat to 95°C Step2 Add ClCF2CO2Na (Controlled Gas Release) Step1->Step2 Step3 Quench & Extract (Ethyl Acetate) Step2->Step3 Step4 Hydrogenation (Pd/C, H2, MeOH) Step3->Step4 Intermediate 1 Step5 Filter Catalyst (Celite) Step4->Step5 Step6 Saponification (LiOH, THF/H2O) Step5->Step6 Intermediate 2 Step7 Acidify to pH 4 Isolate Solid Step6->Step7

Figure 2: Process flow diagram illustrating the unit operations for the 3-stage synthesis.

Analytical Controls

To ensure the integrity of the final product, the following analytical markers should be verified:

  • NMR Verification (

    
     NMR, DMSO-
    
    
    
    ):
    • 
       Signal:  Look for a characteristic triplet (
      
      
      
      ) around
      
      
      7.0–7.4 ppm with a large geminal coupling constant (
      
      
      ). This confirms the difluoromethoxy group is intact.
    • Aromatic Protons: 3 signals corresponding to the 1,3,4-substitution pattern.

  • HPLC Purity:

    • Method: C18 Column, Water/Acetonitrile gradient with 0.1% Formic Acid.

    • Specification: >98.0% area.[1][3][6]

  • Genotoxic Impurities (GTIs):

    • Ensure complete removal of alkylating agents (if any alkyl halides were used, though this route minimizes them).

    • Confirm removal of Palladium to <10 ppm (ICP-MS).

References

  • Difluoromethylation Scale-Up

    • Title: Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate.[1] (Contains safety data on Na salt scale-up).

    • Source:Org.[3][7] Lett. 2014, 16, 16, 4264–4267.

    • URL:[Link]

  • Reagent Utility

    • Title: S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacet
    • Source:Org.[3][7] Lett. 2013, 15, 20, 5222–5225.

    • URL:[Link]

  • General Procedure for Phenols

    • Title: Difluoromethyl
    • Source:Organic Syntheses 2024, 101, 308-326.
    • URL:[Link]

  • Target Compound Data

    • Title: Methyl 4-amino-3-(difluoromethoxy)benzoate (CAS 1096816-13-5) Product Page.

    • Source: Sigma-Aldrich / Merck.

Sources

Application

Application Note &amp; Protocols: Strategic Introduction of the Difluoromethoxy Group onto the Benzoic Acid Core

For Researchers, Scientists, and Drug Development Professionals Abstract The difluoromethoxy (-OCF₂H) group is a privileged motif in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethoxy (-OCF₂H) group is a privileged motif in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and act as a lipophilic hydrogen bond donor.[1][2][3] Its incorporation into aromatic scaffolds, such as benzoic acid, is a key strategy in drug discovery for optimizing lead compounds. This guide provides a comprehensive overview of the synthetic strategies for introducing the difluoromethoxy group onto a benzoic acid core, with a primary focus on robust and scalable methods utilizing difluorocarbene precursors. Detailed, field-proven protocols, mechanistic insights, and comparative data are presented to enable researchers to confidently apply these methodologies in their work.

Introduction: The Strategic Value of the Difluoromethoxy Group

The strategic incorporation of fluorine has become a cornerstone of drug design, and the difluoromethoxy (-OCF₂H) group offers a unique combination of properties that make it particularly valuable.[2][3] Unlike the more electron-withdrawing trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety provides a more nuanced modulation of electronic properties and, critically, possesses an acidic proton capable of acting as a hydrogen bond donor.[1][2] This allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability due to the strength of the C-F bonds.[4]

The moderate increase in lipophilicity imparted by the -OCF₂H group can enhance membrane permeability and improve oral absorption without the dramatic increases associated with more heavily fluorinated analogues.[1] The utility of this group is highlighted by its presence in several successful pharmaceuticals, including the proton pump inhibitor Pantoprazole and the PDE4 inhibitor Roflumilast, where it contributes to their favorable pharmacokinetic profiles.[2][5] This application note details the primary synthetic pathways to access difluoromethoxy-substituted benzoic acids, a common and important scaffold in pharmaceutical development.

Synthetic Strategies: An Overview

The most common and direct approach to synthesize difluoromethoxy-substituted benzoic acids begins with a corresponding hydroxybenzoic acid derivative. The core transformation is the O-difluoromethylation of the phenolic hydroxyl group. A typical and robust three-stage workflow involves:

  • Protection: The carboxylic acid functionality of the starting hydroxybenzoic acid is generally protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with the basic conditions required for the subsequent step.

  • Difluoromethoxylation: The key step where the phenolic -OH is converted to the -OCF₂H group. This is most frequently achieved by reacting the corresponding phenoxide with in situ generated difluorocarbene (:CF₂).[6][7]

  • Deprotection: The ester is hydrolyzed back to the carboxylic acid to yield the final target molecule.

This strategic sequence ensures high yields and chemoselectivity, providing a reliable route to the desired products.

G cluster_0 Overall Synthetic Workflow Start Hydroxybenzoic Acid Protect Step 1: Esterification (e.g., MeOH, H+) Start->Protect Ester Hydroxybenzoate Ester Protect->Ester Difluoro Step 2: O-Difluoromethylation (Base, :CF2 Precursor) Ester->Difluoro DFM_Ester Difluoromethoxybenzoate Ester Difluoro->DFM_Ester Deprotect Step 3: Hydrolysis (e.g., LiOH, H2O/THF) DFM_Ester->Deprotect End Target Molecule: Difluoromethoxybenzoic Acid Deprotect->End

Caption: General workflow for synthesizing difluoromethoxybenzoic acids.

Core Methodology: Difluoromethoxylation via Difluorocarbene

The reaction between a phenoxide and difluorocarbene is the most prevalent method for forming the aryl difluoromethyl ether bond. The mechanism proceeds through several distinct steps, which underpins the choice of reagents and conditions.

Mechanism:

  • Deprotonation: A base abstracts the acidic proton from the phenolic hydroxyl group to form a highly nucleophilic phenoxide anion.

  • Carbene Generation: A difluorocarbene precursor undergoes decomposition, typically induced by heat or light, to release the highly electrophilic difluorocarbene (:CF₂).[6][7]

  • Nucleophilic Attack: The electron-rich phenoxide anion attacks the electron-deficient carbene species.

  • Protonation: The resulting difluoromethoxide anion is protonated during aqueous workup to yield the final product.[8]

G cluster_1 Reaction Mechanism Phenol Ar-OH (Hydroxybenzoate Ester) Phenoxide Ar-O⁻ (Phenoxide Anion) Phenol->Phenoxide + Base Base Base (e.g., K2CO3) Anion Ar-OCF₂⁻ Phenoxide->Anion Nucleophilic Attack Precursor :CF2 Precursor (e.g., ClCF2CO2Na) Carbene :CF2 (Difluorocarbene) Precursor->Carbene  - CO2  - Cl⁻ Carbene->Anion Heat Δ (Heat) Product Ar-OCF₂H Anion->Product + H+ Protonation H+ Workup

Caption: Mechanism of O-difluoromethylation using a difluorocarbene precursor.

Reagent Selection

The choice of difluorocarbene precursor is critical and depends on factors like scale, safety, cost, and reaction conditions. Several reliable reagents are commercially available.

Reagent NameStructureKey Characteristics
Sodium Chlorodifluoroacetate ClCF₂CO₂NaPros: Low cost, bench-stable solid, widely used and well-documented.[6][7] Cons: Requires elevated temperatures (~80-120 °C) for decarboxylation.
(Bromodifluoromethyl)trimethylsilane (CH₃)₃SiCF₂BrPros: Effective at lower temperatures, high yields.[5] Cons: More expensive, moisture-sensitive.
Diethyl Bromodifluoromethylphosphonate (EtO)₂P(O)CF₂BrPros: Suitable for large-scale synthesis, good thermal profile.[9] Cons: Can be more expensive for lab-scale work.

Detailed Experimental Protocols

The following protocols describe a reliable two-step synthesis of 4-(difluoromethoxy)benzoic acid starting from methyl 4-hydroxybenzoate using sodium chlorodifluoroacetate.

Protocol 1: Synthesis of 4-(Difluoromethoxy)benzoic Acid

Step A: Synthesis of Methyl 4-(difluoromethoxy)benzoate

This procedure is adapted from a robust, well-established method for the O-difluoromethylation of phenols.[6][7]

Reaction Scheme: (Self-generated image of the chemical reaction)

Reagents & Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Methyl 4-hydroxybenzoate152.157.61 g50.01.0
Sodium Chlorodifluoroacetate152.4611.43 g75.01.5
Potassium Carbonate (K₂CO₃)138.2110.37 g75.01.5
N,N-Dimethylformamide (DMF)-100 mL--

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-hydroxybenzoate (7.61 g, 50.0 mmol) and potassium carbonate (10.37 g, 75.0 mmol).

  • Add N,N-dimethylformamide (DMF, 100 mL) to the flask.

  • Begin stirring the suspension and add sodium chlorodifluoroacetate (11.43 g, 75.0 mmol) in one portion.

  • Heat the reaction mixture to 90-100 °C using an oil bath.

  • Maintain the temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the dark mixture into a 1 L beaker containing 400 mL of ice-cold water and stir for 15 minutes.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) followed by saturated brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 4-(difluoromethoxy)benzoate as a colorless oil or low-melting solid. (Expected yield: ~80-90%).

Step B: Hydrolysis to 4-(Difluoromethoxy)benzoic Acid

Reaction Scheme: (Self-generated image of the chemical reaction)

Reagents & Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Methyl 4-(difluoromethoxy)benzoate202.168.08 g40.01.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.962.52 g60.01.5
Tetrahydrofuran (THF)-80 mL--
Water (H₂O)-40 mL--

Procedure:

  • Dissolve methyl 4-(difluoromethoxy)benzoate (8.08 g, 40.0 mmol) in a mixture of THF (80 mL) and water (40 mL) in a 250 mL round-bottom flask with a magnetic stirrer.

  • Add lithium hydroxide monohydrate (2.52 g, 60.0 mmol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting ester is fully consumed.

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Cool the solution in an ice bath and acidify to pH 1-2 by slowly adding 2 M hydrochloric acid (HCl). A white precipitate will form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 4-(difluoromethoxy)benzoic acid as a white crystalline solid. (Expected yield: >95%).

Troubleshooting and Key Considerations

  • Incomplete Reaction (Step A): If the difluoromethoxylation stalls, ensure the reagents (especially DMF) are anhydrous and the temperature is maintained. An additional portion of the base and difluorocarbene precursor can sometimes drive the reaction to completion.

  • Side Product Formation: The presence of trace moisture can lead to the formation of formate byproducts through hydrolysis of an intermediate.[10][11] Using anhydrous solvents and reagents minimizes this.

  • Substrate Scope: Electron-withdrawing groups on the benzoic acid ring can increase the acidity of the phenol, facilitating deprotonation but potentially decreasing the nucleophilicity of the resulting phenoxide. Conversely, electron-donating groups may require slightly more forcing conditions.

  • Safety: The thermal decomposition of sodium chlorodifluoroacetate is exothermic and generates CO₂ gas. The reaction should be conducted in a well-ventilated fume hood with appropriate pressure relief (e.g., a needle on the condenser).

Conclusion

The introduction of a difluoromethoxy group onto a benzoic acid core is a highly valuable transformation in medicinal chemistry. The two-step protocol involving ester protection, O-difluoromethylation with a difluorocarbene precursor like sodium chlorodifluoroacetate, and subsequent hydrolysis is a reliable, scalable, and cost-effective method.[6][7] By understanding the underlying mechanism and key experimental parameters, researchers can efficiently synthesize these important building blocks for the development of next-generation therapeutics.

References

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  • C. Feng, S. Zhang, Organic & Biomolecular Chemistry, 2023 , 21, 576-580. (Title: Direct formylation of phenols using difluorocarbene as a safe CO surrogate, URL: [Link])

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  • Royal Society of Chemistry, Organic & Biomolecular Chemistry, 2022 . (Title: Direct formylation of phenols using difluorocarbene as a safe CO surrogate, URL: [Link])

  • S. Barata-Vallejo, B. Lantaño, A. Postigo, Beilstein Journal of Organic Chemistry, 2019 , 15, 2334-2359. (Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis, URL: [Link])

  • A.T. Hands, Z.G. Walters, J.P. Sorrentino, N.K. Garg, Organic Syntheses, 2020 , 97, 212-224. (Title: Difluoromethylation of Phenols, URL: [Link])

  • Organic Syntheses, Difluoromethylation of Phenols. (URL: [Link])

  • J. Hu, et al., Tetrahedron Letters, 2020 , 61 (15), 151745. (Title: A simple and highly efficient method for the double O-difluoromethylations of diphenols, URL: [Link])

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  • Y. Xiao, X. Zhang, Transition‐Metal‐Catalyzed Difluoromethylation, 2019 . (Title: Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het)–CF2H and Ar(Het)–CF2R, URL: [Link])

  • M.O. Pashko, Y.L. Yagupolskii, ResearchGate, 2024 . (Title: Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties, URL: [Link])

  • M.O. Pashko, Y.L. Yagupolskii, Journal of Organic and Pharmaceutical Chemistry, 2024 , 22(4), 10-16. (Title: Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties, URL: [Link])

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  • Google Patents, CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. (URL: )
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Method

Strategic Utilization of 4-Amino-3-(difluoromethoxy)benzoic Acid in Kinase Inhibitor Design

Part 1: Strategic Rationale & Chemical Logic The "Fluorine Effect" in Kinase Inhibitor Design In modern drug discovery, 4-Amino-3-(difluoromethoxy)benzoic acid (CAS 1096835-55-0) serves as a critical bioisostere for the...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Rationale & Chemical Logic

The "Fluorine Effect" in Kinase Inhibitor Design

In modern drug discovery, 4-Amino-3-(difluoromethoxy)benzoic acid (CAS 1096835-55-0) serves as a critical bioisostere for the classic 4-amino-3-methoxybenzoic acid scaffold found in first-generation EGFR inhibitors like Gefitinib and Erlotinib.

The substitution of a methoxy group (


) with a difluoromethoxy group (

) introduces specific physicochemical advantages essential for optimizing lead compounds:
  • Metabolic Stability: The

    
     bond is stronger than the 
    
    
    
    bond. The
    
    
    group blocks the rapid oxidative
    
    
    -demethylation often catalyzed by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), significantly extending the compound's half-life (
    
    
    ).
  • Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethoxy group (

    
    ), the terminal proton in 
    
    
    
    acts as a weak, lipophilic hydrogen bond donor (HBD). This allows for unique interactions with backbone carbonyls in the kinase hinge region or hydrophobic pockets, potentially improving selectivity.
  • Acidity Modulation: The electron-withdrawing nature of the fluorine atoms lowers the

    
     of the aniline nitrogen, reducing the energy penalty for desolvation upon binding to the ATP-binding site.
    
Structural Utility

This building block provides three orthogonal handles for diversification:

  • Aniline (

    
    ):  Precursor for heterocycle formation (e.g., quinazolines, benzimidazoles) or urea linkages.
    
  • Carboxylic Acid (

    
    ):  Ideal for amide coupling to solubilizing tails (solvent-front interactions) or esterification for cyclization.
    
  • Difluoromethoxy (

    
    ):  A stable, lipophilic core decoration that remains inert during standard coupling conditions.
    

Part 2: Synthetic Workflows & Protocols

The following protocols describe the conversion of 4-Amino-3-(difluoromethoxy)benzoic acid into a 4-anilinoquinazoline core, a privileged scaffold in kinase inhibition (e.g., EGFR, HER2, VEGFR targets).

Diagram 1: Synthetic Decision Tree

SyntheticRoute cluster_0 Core Scaffold Construction Start 4-Amino-3-(difluoromethoxy) benzoic acid Ester Methyl Ester Formation (Protection) Start->Ester MeOH, H2SO4 Cyclization Cyclization to Quinazolin-4-one Ester->Cyclization Formamidine Acetate EtOH, Reflux Chlorination Chlorination to 4-Chloroquinazoline Cyclization->Chlorination SOCl2 or POCl3 DMF (cat.) SNAr SNAr Coupling (Hinge Binder Installation) Chlorination->SNAr Substituted Aniline iPrOH, 80°C Amide Amide Coupling (Tail Installation) SNAr->Amide 1. LiOH (Hydrolysis) 2. Amine, HATU

Caption: Workflow for converting the benzoic acid precursor into a functionalized kinase inhibitor scaffold.

Protocol A: Methyl Ester Protection

Rationale: The carboxylic acid must be protected (or activated) to prevent interference during the ring-closure step. Methyl esters are preferred for their ease of formation and subsequent reactivity with amidines.

Reagents:

  • Starting Material: 4-Amino-3-(difluoromethoxy)benzoic acid (1.0 eq)

  • Solvent: Methanol (anhydrous, 10 vol)

  • Catalyst: Sulfuric acid (

    
    , conc., 2.0 eq) or Thionyl Chloride (
    
    
    
    , 1.5 eq)

Procedure:

  • Dissolution: Charge a round-bottom flask with the starting material and methanol. Cool to 0°C.[1]

  • Activation: Dropwise add

    
     (or 
    
    
    
    ) over 30 minutes. The reaction is exothermic; control temperature <10°C.
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by LC-MS for disappearance of the acid (

    
    ).
    
  • Workup: Concentrate in vacuo. Resuspend residue in EtOAc. Wash with saturated

    
     (carefully, gas evolution) until pH neutral. Wash with brine.[1][2]
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Yield: Expect >90% yield of Methyl 4-amino-3-(difluoromethoxy)benzoate .

Protocol B: Cyclization to Quinazolin-4-one

Rationale: This step constructs the bicyclic core. Formamidine acetate provides the specific carbon and nitrogen needed to close the pyrimidine ring.

Reagents:

  • Substrate: Methyl 4-amino-3-(difluoromethoxy)benzoate (1.0 eq)

  • Reagent: Formamidine acetate (1.5 – 2.0 eq)

  • Solvent: Ethanol or 2-Methoxyethanol (for higher temp)

Procedure:

  • Setup: Dissolve substrate in Ethanol (10 vol). Add Formamidine acetate.

  • Reaction: Heat to reflux (80–100°C) for 12–16 hours.

    • Note: If conversion is slow, switch solvent to 2-methoxyethanol and heat to 120°C.

  • Precipitation: Cool the reaction mixture to room temperature. The quinazolinone product often precipitates.

  • Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.

  • Product: 7-(difluoromethoxy)quinazolin-4(3H)-one .

    • QC Check: NMR should show a singlet around

      
       8.0–8.2 ppm (C2-H of quinazoline).
      
Protocol C: Chlorination & (The Hinge Binder)

Rationale: The 4-oxo group is tautomeric with 4-hydroxy. Converting this to a chloride creates a highly reactive electrophile for Nucleophilic Aromatic Substitution (


) with an aniline (the hinge binder).

Reagents:

  • Substrate: 7-(difluoromethoxy)quinazolin-4(3H)-one

  • Chlorinating Agent: Thionyl Chloride (

    
    , 10 vol) or 
    
    
    
    .
  • Catalyst: DMF (3–5 drops).

Procedure:

  • Chlorination: Suspend substrate in

    
    . Add catalytic DMF.
    
  • Reflux: Heat to reflux for 2–4 hours. The solution will clarify as the chloride forms.

  • Workup (Critical): Evaporate

    
     to dryness under reduced pressure (use a caustic trap). Azeotrope with toluene twice to remove traces of acid.
    
    • Stability Warning: The 4-chloro intermediate is hydrolytically unstable. Use immediately or store under Argon at -20°C.

  • Coupling (

    
    ):  Dissolve the crude residue in Isopropanol (IPA) or Acetonitrile.
    
  • Addition: Add the desired aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

  • Reaction: Heat to 80°C for 2–4 hours. The product often precipitates as the HCl salt.

  • Isolation: Filter the precipitate. Wash with IPA.

  • Result: A core kinase inhibitor scaffold (e.g., a "Difluoro-Gefitinib" analog).

Part 3: Data Summary & Troubleshooting

Physicochemical Comparison

The following table highlights why one would choose the difluoromethoxy analog over the standard methoxy building block.

Property

(Methoxy)

(Difluoromethoxy)
Impact on Drug Design
Lipophilicity (

)
-0.02+0.65Increases permeability; improves hydrophobic pocket binding.
Hammett

-0.27 (Donor)+0.13 (Withdrawing)Reduces aniline basicity; alters electronics of the core.
Metabolic Liability High (O-demethylation)LowBlocks formation of reactive phenol metabolites.
H-Bonding Acceptor onlyAcceptor + Weak Donor

can act as a weak H-bond donor.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Defluorination Harsh basic conditions or Lewis acids at high temp.Avoid strong Lewis acids (e.g.,

) during downstream steps. The

group is generally stable to

hydrolysis and

.
Incomplete Cyclization Formamidine acetate decomposition.Use fresh reagents. Switch solvent to 2-methoxyethanol to achieve higher internal temperature (125°C).
Solubility Issues High lipophilicity of the fluorinated core.Use DMF/DMAc for coupling reactions. For purification, use gradients of DCM:MeOH (95:5) rather than Hexane:EtOAc.

Part 4: References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2018).[3] Discovery of ABBV/GLPG-2222: A Potent CFTR Corrector Featuring a Difluoromethoxy Group. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolines: Methodologies and Protocols. Retrieved from [Link]

Sources

Application

Application Note: Esterification Strategies for 4-Amino-3-(difluoromethoxy)benzoic Acid Derivatives

Executive Summary The 4-Amino-3-(difluoromethoxy)benzoic acid scaffold is a critical intermediate in the development of kinase inhibitors and metabolically stable bioisosteres of methoxy-substituted pharmaceuticals. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-Amino-3-(difluoromethoxy)benzoic acid scaffold is a critical intermediate in the development of kinase inhibitors and metabolically stable bioisosteres of methoxy-substituted pharmaceuticals. The difluoromethoxy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) group acts as a lipophilic hydrogen bond donor and improves metabolic stability by blocking O-dealkylation.[1] However, the synthesis of ester derivatives from this core requires careful chemoselective control to prevent polymerization (amide formation) and N-alkylation, while maintaining the integrity of the potentially acid-sensitive difluoromethoxy moiety.

This guide details two robust, validated protocols for the esterification of 4-Amino-3-(difluoromethoxy)benzoic acid:

  • Method A (Primary): Thionyl Chloride-Mediated Esterification (In-situ Acid Chloride).

  • Method B (Secondary): Fischer-Speier Esterification (Sulfuric Acid Catalysis).

Strategic Analysis & Chemical Logic

Structural Considerations
  • The Difluoromethoxy Group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Unlike a methoxy group, the 
    
    
    
    moiety is electron-withdrawing (
    
    
    ). This reduces the electron density of the aromatic ring, making the carboxylic acid slightly more acidic and the aniline nitrogen less nucleophilic.
    • Stability:[2][3][4] The

      
       bond is generally stable under acidic conditions due to the high electronegativity of fluorine, which destabilizes the oxocarbenium transition state required for hydrolysis. However, it can be susceptible to 
      
      
      
      -elimination under strongly basic conditions (forming difluorocarbene). Therefore, acid-mediated esterification is preferred over base-promoted alkylation .
  • Chemoselectivity (Amine vs. Acid): The primary challenge is preventing the amine from reacting with the activated carboxyl group to form oligomers (amides).

    • Solution: Both protocols below utilize acidic conditions to protonate the amine (

      
      ), rendering it non-nucleophilic during the activation of the carboxylic acid.
      
Analytical Markers (QC)
  • 
    H NMR:  The 
    
    
    
    proton appears as a characteristic triplet (
    
    
    ) in the 6.50–7.60 ppm region. Loss of this signal indicates hydrolysis or elimination.
  • 
    F NMR:  A doublet around -80 to -85 ppm confirms the presence of the difluoromethyl group.
    

Method A: Thionyl Chloride-Mediated Esterification

Best for: High yields, scale-up, and rapid conversion. Mechanism: Formation of a reactive acid chloride intermediate in situ, followed by alcoholysis. The amine is protected as the HCl salt.

Reagents & Equipment
  • Substrate: 4-Amino-3-(difluoromethoxy)benzoic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Alcohol (Methanol or Ethanol) (10-20 volumes)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ), ice bath, dropping funnel.
    
Step-by-Step Protocol
  • Setup: Charge the 4-Amino-3-(difluoromethoxy)benzoic acid into a dry round-bottom flask. Add anhydrous methanol (for methyl ester) or ethanol (for ethyl ester). The solid may not dissolve completely at this stage.

  • Activation (Exothermic): Cool the suspension to

    
     using an ice bath.
    
  • Addition: Add Thionyl Chloride dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature

      
       during addition to prevent uncontrolled boiling. The reaction generates 
      
      
      
      gas and
      
      
      ; ensure proper ventilation.
  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (

    
     for MeOH) for 4–6 hours.
    
    • Monitoring: Check by TLC (System: Hexane/EtOAc 1:1). The starting acid spot (baseline) should disappear, replaced by a higher

      
       ester spot.
      
  • Workup:

    • Cool to room temperature.[5][6][7]

    • Concentrate the mixture under reduced pressure to remove solvent and excess

      
      .
      
    • Neutralization: The residue is the hydrochloride salt of the ester. To obtain the free base, dissolve the residue in EtOAc and slowly add saturated aqueous

      
       until pH 
      
      
      
      8.
    • Caution: Vigorous

      
       evolution.
      
  • Isolation: Separate phases. Wash the organic layer with Brine (

    
    ). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography if necessary.

Method B: Fischer-Speier Esterification

Best for: Scenarios where Thionyl Chloride is unavailable or strictly anhydrous conditions are difficult to maintain. Mechanism: Equilibrium-driven protonation of the carbonyl oxygen. Requires excess alcohol and removal of water.

Reagents[5][8][9][10]
  • Substrate: 4-Amino-3-(difluoromethoxy)benzoic acid (1.0 equiv)

  • Solvent: Methanol or Ethanol (Excess, solvent grade)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (1.0 - 2.0 equiv)
    
Step-by-Step Protocol
  • Dissolution: Dissolve the substrate in Methanol (20 mL/g).

  • Acidification: Slowly add concentrated

    
     dropwise at room temperature.
    
  • Reflux: Heat to reflux for 12–18 hours.

    • Note: This method is slower than Method A. If conversion is incomplete after 18h, add a drying agent (molecular sieves) or distill off some solvent and replenish with fresh anhydrous alcohol to push the equilibrium.

  • Workup:

    • Concentrate to

      
       20% of the original volume.
      
    • Pour the residue onto crushed ice/water.

    • Neutralize with solid

      
       or 
      
      
      
      until basic. The ester may precipitate as a solid.
    • Filter the solid or extract with Dichloromethane (DCM).

Visualized Workflow (Graphviz)

EsterificationWorkflow Start Start: 4-Amino-3-(difluoromethoxy)benzoic acid Choice Select Method Start->Choice MethodA Method A: SOCl2 / MeOH (Preferred for Speed/Yield) Choice->MethodA MethodB Method B: H2SO4 / MeOH (Alternative) Choice->MethodB Cool Cool to 0°C MethodA->Cool AddSOCl2 Add SOCl2 Dropwise (Exothermic! Vent HCl/SO2) Cool->AddSOCl2 RefluxA Reflux 4-6 Hours AddSOCl2->RefluxA ConcA Concentrate (Remove excess SOCl2) RefluxA->ConcA Neutralize Neutralize with NaHCO3 (aq) (pH ~8) ConcA->Neutralize AddAcid Add Conc. H2SO4 MethodB->AddAcid RefluxB Reflux 12-18 Hours (Equilibrium Driven) AddAcid->RefluxB RefluxB->Neutralize Extract Extract into EtOAc/DCM Neutralize->Extract WashDry Wash (Brine) -> Dry (Na2SO4) Extract->WashDry Final Final Product: Methyl 4-amino-3-(difluoromethoxy)benzoate WashDry->Final

Figure 1: Decision tree and workflow for the esterification of 4-Amino-3-(difluoromethoxy)benzoic acid.

Data Summary & QC Specifications

ParameterMethod A (

)
Method B (

)
Reaction Time 4 – 6 Hours12 – 18 Hours
Typical Yield 85 – 95%70 – 85%
By-products

(gas),

(gas)

(must be removed)
Amine Protection In-situ HCl saltIn-situ

salt

Stability
High (Anhydrous Acid)High (Acidic Reflux)

Analytical Characterization (Expected):

  • Appearance: Off-white to pale beige solid.

  • 
    H NMR (400 MHz, DMSO-d6): 
    
    • 
       7.80 (dd, 1H, Ar-H), 7.65 (d, 1H, Ar-H).
      
    • 
       7.20 (t, 
      
      
      
      , 1H,
      
      
      ).
    • 
       6.80 (d, 1H, Ar-H ortho to amine).
      
    • 
       6.00 (br s, 2H, 
      
      
      
      ).
    • 
       3.80 (s, 3H, 
      
      
      
      ).

References

  • Heller, S. T., & Sarpong, R. (2010).[8] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. Link

  • BenchChem. (2025).[1][2][5][9] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9692-9699. Link

  • Appiah, K., et al. (2017).[10] Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate. PMC. Link

  • Lippert, T., et al. (2001). Photoinduced intramolecular charge-transfer reactions in 4-amino-3-methyl benzoic acid methyl ester. Indian Academy of Sciences. Link

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Strategies for 4-Amino-3-(difluoromethoxy)benzoic acid

Executive Summary & Scientific Context In modern drug discovery, the incorporation of fluorinated motifs is a privileged strategy to modulate physicochemical and pharmacokinetic properties. The difluoromethoxy group (–OC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern drug discovery, the incorporation of fluorinated motifs is a privileged strategy to modulate physicochemical and pharmacokinetic properties. The difluoromethoxy group (–OCF₂H) serves as a highly valuable bioisostere for methoxy (–OCH₃) and hydroxyl (–OH) groups. It significantly enhances lipophilicity and metabolic stability against cytochrome P450-mediated oxidative demethylation, while its polarized C–H bond retains the capacity to act as a hydrogen-bond donor[1]. This motif is successfully featured in blockbuster therapeutics such as the proton pump inhibitor pantoprazole and the PDE4 inhibitor roflumilast.

4-Amino-3-(difluoromethoxy)benzoic acid (CAS: 1096835-55-0) is a highly versatile, bifunctional building block. It presents two primary handles for transition-metal catalysis: an aniline moiety capable of participating in Buchwald-Hartwig C–N cross-coupling, and a carboxylic acid group that can be utilized for decarboxylative C–C coupling or converted into a halide via Sandmeyer chemistry for Suzuki-Miyaura reactions. This application note details the mechanistic rationale and optimized protocols for functionalizing this specific scaffold using palladium catalysis.

Mechanistic Insights & Catalyst Design

The chemical behavior of 4-Amino-3-(difluoromethoxy)benzoic acid is heavily dictated by the electronic properties of the –OCF₂H group.

Electronic Deactivation of the Aniline: The –OCF₂H group exerts a strong electron-withdrawing inductive effect (–I). When positioned ortho to the amino group, it significantly reduces the electron density on the aniline nitrogen. In the context of a Buchwald-Hartwig amination, this reduced nucleophilicity slows down the coordination of the amine to the Pd(II) oxidative addition complex and the subsequent deprotonation step[2]. To overcome this high activation barrier, the catalytic system must employ highly active, electron-rich, and sterically demanding biarylphosphine ligands (such as BrettPhos or tBuBrettPhos). These bulky ligands force the Pd center into a lower coordination state, accelerating the rate-limiting reductive elimination step that forms the final C–N bond[3].

Activation of the Aryl Core: Conversely, if the amino group is converted to a halide (e.g., via a Sandmeyer reaction to yield 4-bromo-3-(difluoromethoxy)benzoic acid), the electron-withdrawing nature of the –OCF₂H group becomes advantageous. It lowers the electron density of the aromatic ring, making the carbon-halogen bond highly susceptible to oxidative addition by the Pd(0) catalyst[2]. This allows for rapid and high-yielding Suzuki-Miyaura or Sonogashira cross-couplings under relatively mild conditions.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)] Complex Pd0->OxAdd + Aryl Halide (Ar-X) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Deactivated Aniline + Base RedElim Reductive Elimination Product Release AmineCoord->RedElim - HX (Base Salt) RedElim->Pd0 Diaryl Amine

Catalytic cycle for Buchwald-Hartwig amination of the difluoromethoxy aniline derivative.

Divergent Synthetic Workflows

To maximize the utility of 4-Amino-3-(difluoromethoxy)benzoic acid, researchers can employ divergent synthetic pathways depending on the target molecule's requirements. Direct N-arylation is ideal for synthesizing complex diarylamines, while the Sandmeyer-Suzuki sequence is preferred for extending the carbon framework.

Workflow Start 4-Amino-3-(difluoromethoxy) benzoic acid BH Buchwald-Hartwig N-Arylation Start->BH Aryl Halide Pd/Ligand Sandmeyer Sandmeyer Reaction (NH2 -> Br/I) Start->Sandmeyer NaNO2, HX CuX Decarb Decarboxylative Cross-Coupling Start->Decarb Ag/Pd Catalyst Aryl Halide Suzuki Suzuki-Miyaura C-C Coupling Sandmeyer->Suzuki Aryl Boronic Acid Pd/Base

Divergent palladium-catalyzed synthetic workflows for 4-Amino-3-(difluoromethoxy)benzoic acid.

Quantitative Data: Catalyst & Condition Selection Matrix

The selection of the base and ligand is the most critical variable in these transformations. Strong bases like NaOtBu can trigger unwanted side reactions (e.g., ester saponification or defluorination) and should be avoided when base-sensitive functional groups are present.

Reaction TypeSubstrate StatePreferred Pd SourceOptimal LigandOptimal BaseSolvent & TempYield Expectation
Buchwald-Hartwig Methyl Ester ProtectedPd₂(dba)₃ (2-5 mol%)BrettPhos or RuPhosCs₂CO₃ (2.0 eq)Toluene, 100 °C75 - 85%
Buchwald-Hartwig Free Carboxylic AcidPd(OAc)₂ (5 mol%)tBuBrettPhosLiHMDS (3.5 eq)THF, 70 °C50 - 65%
Suzuki-Miyaura Aryl Bromide (Post-Sandmeyer)Pd(dppf)Cl₂ (3 mol%)dppf (inherent)K₂CO₃ (2.5 eq)Dioxane/H₂O, 90 °C85 - 95%
Decarboxylative Free Carboxylic AcidPd(TFA)₂ (10 mol%)XPhosAg₂CO₃ (1.5 eq)DMF/DMSO, 120 °C40 - 60%

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of Methyl 4-amino-3-(difluoromethoxy)benzoate

Causality Note: The carboxylic acid is pre-protected as a methyl ester to prevent the formation of insoluble carboxylate salts that sequester the palladium catalyst. Cs₂CO₃ is selected over NaOtBu because it is a milder base that prevents the saponification of the ester while remaining basic enough to deprotonate the Pd-amido intermediate.

Materials:

  • Methyl 4-amino-3-(difluoromethoxy)benzoate (1.0 mmol, 1.0 eq)

  • Aryl Bromide (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Anhydrous Cs₂CO₃ (2.0 mmol, 2.0 eq)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the methyl 4-amino-3-(difluoromethoxy)benzoate, aryl bromide (if solid), Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

  • Atmosphere Exchange (Critical Step): Seal the tube with a rubber septum. Connect the tube to a Schlenk line. Evacuate the vessel under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this evacuate/backfill cycle three times. Rationale: Pd(0) complexes are highly susceptible to irreversible oxidation by atmospheric oxygen. Strict anaerobic conditions are required to maintain catalytic turnover.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) and the aryl bromide (if liquid) via a gas-tight syringe through the septum.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Self-Validation & Monitoring: After 12 hours, cool the reaction to room temperature. Withdraw a 50 µL aliquot, dilute with 1 mL of acetonitrile, filter through a short pad of Celite, and analyze via LC-MS. The reaction is complete when the mass corresponding to the starting aniline (m/z [M+H]⁺) is consumed and the diarylamine product mass is dominant.

  • Workup: Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: One-Pot Sandmeyer Bromination / Suzuki-Miyaura Coupling

Causality Note: Converting the deactivated aniline into a bromide activates the aromatic ring for Suzuki coupling. Utilizing tert-butyl nitrite (t-BuONO) and CuBr₂ allows for a non-aqueous Sandmeyer reaction, preventing the hydrolysis of the diazonium intermediate to a phenol.

Step 1: Non-Aqueous Sandmeyer Bromination

  • Dissolve 4-Amino-3-(difluoromethoxy)benzoic acid (5.0 mmol) in anhydrous Acetonitrile (25 mL) in a round-bottom flask.

  • Add Copper(II) bromide (CuBr₂, 6.0 mmol, 1.2 eq) and stir the suspension at 0 °C.

  • Add tert-butyl nitrite (t-BuONO, 7.5 mmol, 1.5 eq) dropwise over 10 minutes. Rationale: Slow addition prevents the rapid evolution of nitrogen gas and controls the exothermic diazotization.

  • Warm the mixture to 65 °C and stir for 2 hours until gas evolution ceases.

  • Cool to room temperature, quench with 1M HCl (20 mL), and extract with EtOAc (3 x 20 mL). Dry and concentrate to yield crude 4-bromo-3-(difluoromethoxy)benzoic acid.

Step 2: Suzuki-Miyaura Coupling

  • In a microwave vial, combine the crude 4-bromo-3-(difluoromethoxy)benzoic acid (1.0 mmol), Arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.5 mmol).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Rationale: Water is essential in Suzuki couplings to hydroxylate the boronic acid, forming the reactive boronate complex required for the transmetalation step.

  • Seal the vial, purge with Argon, and heat at 90 °C for 4 hours.

  • Monitor via TLC (DCM:MeOH 9:1). Upon completion, acidify the aqueous layer to pH 3 with 1M HCl to precipitate the cross-coupled benzoic acid derivative. Filter and recrystallize from ethanol.

References

1.4 - ACS Publications[4] 2.2 - Smolecule[2] 3.1 - PMC[1] 4. 3 - PMC[3] 5. - LMU

Sources

Application

Preparation of heterocyclic compounds starting from 4-Amino-3-(difluoromethoxy)benzoic acid

Application Note: Synthetic Strategies for Heterocyclic Construction from 4-Amino-3-(difluoromethoxy)benzoic Acid Executive Summary & Scaffold Analysis 4-Amino-3-(difluoromethoxy)benzoic acid (CAS: 163439-82-5 or analogo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Strategies for Heterocyclic Construction from 4-Amino-3-(difluoromethoxy)benzoic Acid

Executive Summary & Scaffold Analysis

4-Amino-3-(difluoromethoxy)benzoic acid (CAS: 163439-82-5 or analogous) represents a high-value pharmacophore in medicinal chemistry. The molecule features a unique 1,3,4-trisubstitution pattern that offers two distinct vectors for heterocyclic elaboration:

  • The C1-Carboxylic Acid: A precursor for electron-deficient 5-membered heterocycles (oxadiazoles, triazoles).

  • The C4-Amine: A nucleophilic handle for constructing nitrogenous heterocycles (pyrroles, pyrimidines) or coupling to heteroaryl halides.

Critical Chemical Feature: The Difluoromethoxy Group (


) 
Located at the C3 position, the 

moiety acts as a lipophilic bioisostere of a methoxy or hydroxyl group. Unlike a methoxy group, it is a weak hydrogen bond donor (

) and modulates the pKa of the adjacent amine through inductive electron withdrawal (

).
  • Stability Note: The

    
     group is generally stable under standard acidic cyclization conditions (
    
    
    
    ) and nucleophilic attacks, but prolonged exposure to strong Lewis acids at high temperatures should be monitored to prevent de-difluoromethylation.

Workflow 1: Synthesis of 1,3,4-Oxadiazoles (The Carboxyl Vector)

The transformation of the C1-carboxylic acid into a 1,3,4-oxadiazole ring is a primary strategy for increasing metabolic stability and bioactivity. This protocol outlines the conversion via a hydrazide intermediate.[1][2][3][4]

Mechanism & Causality

The carboxylic acid is first activated as an ester to facilitate hydrazinolysis.[2] The resulting hydrazide undergoes a cyclodehydration reaction. We utilize Phosphorus Oxychloride (


)  as the dehydrating agent because it effectively activates the carbonyl oxygen, driving the closure of the 5-membered ring despite the steric presence of the ortho-difluoromethoxy group.
Experimental Protocol

Step 1: Methyl Ester Formation

  • Dissolution: Suspend 4-Amino-3-(difluoromethoxy)benzoic acid (10.0 g, 49.2 mmol) in anhydrous Methanol (100 mL).

  • Catalysis: Add concentrated

    
     (1.0 mL) dropwise at 0°C.
    
  • Reflux: Heat to reflux (65°C) for 8 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Concentrate in vacuo. Neutralize with sat.

    
    . Extract with EtOAc, dry over 
    
    
    
    , and evaporate to yield Methyl 4-amino-3-(difluoromethoxy)benzoate .

Step 2: Hydrazide Formation

  • Reaction: Dissolve the methyl ester (5.0 g) in Ethanol (50 mL). Add Hydrazine Hydrate (99%, 5 equiv).

  • Reflux: Reflux for 12 hours. The nucleophilic hydrazine attacks the ester carbonyl.

  • Isolation: Cool to RT. The hydrazide product often precipitates. Filter, wash with cold ethanol, and dry.

    • Checkpoint: Verify formation of 4-Amino-3-(difluoromethoxy)benzohydrazide by IR (appearance of amide doublets).

Step 3: Cyclization to 2-Aryl-5-substituted-1,3,4-Oxadiazole

  • Coupling: Mix the hydrazide (1.0 equiv) with an aromatic carboxylic acid (1.0 equiv) (e.g., Benzoic acid for a phenyl derivative) in

    
     (5 mL/g of substrate).
    
  • Cyclodehydration: Reflux at 100–110°C for 4–6 hours.

  • Quenching: Caution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess

    
    .
    
  • Neutralization: Adjust pH to ~8 using

    
     or 
    
    
    
    .
  • Purification: Filter the precipitate or extract with DCM. Recrystallize from Ethanol.[5]

Data Summary: Typical Reaction Metrics
StepReaction TypeReagentKey ConditionTypical Yield
1 Fischer EsterificationMeOH /

Reflux, 8h90-95%
2 Hydrazinolysis

Reflux, 12h80-85%
3 Cyclodehydration

100°C, 5h70-78%

Workflow 2: Synthesis of N-Aryl Pyrroles (The Amino Vector)

The C4-amine is less nucleophilic than a standard aniline due to the inductive effect of the ortho-difluoromethoxy group. Therefore, standard alkylations may be sluggish. The Clauson-Kaas pyrrole synthesis is the preferred method as it utilizes acid catalysis to drive the condensation.

Mechanism

The reaction involves the condensation of the primary amine with 2,5-dimethoxytetrahydrofuran (a masked 1,4-dicarbonyl). The acid catalyst promotes the opening of the furan ring and subsequent double dehydration to form the aromatic pyrrole.

Experimental Protocol
  • Preparation: In a round-bottom flask, dissolve 4-Amino-3-(difluoromethoxy)benzoic acid (1.0 equiv) in Glacial Acetic Acid (10 mL/g).

  • Reagent Addition: Add 2,5-Dimethoxytetrahydrofuran (1.1 equiv).

  • Reaction: Reflux the mixture (118°C) for 2–4 hours.

    • Visual Cue: The solution typically darkens.

  • Workup: Pour the reaction mixture into ice-cold water.

  • Isolation: The product, 4-(1H-pyrrol-1-yl)-3-(difluoromethoxy)benzoic acid , typically precipitates. Filter and wash with water.[6]

  • Purification: If necessary, dissolve in dilute NaOH (forming the sodium salt), filter off insolubles, and re-precipitate with dilute HCl.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways from the core scaffold.

HeterocyclePathways Start 4-Amino-3-(difluoromethoxy) benzoic acid Ester Methyl Ester Intermediate Start->Ester MeOH, H2SO4 Reflux Pyrrole N-Aryl Pyrrole Derivative Start->Pyrrole 2,5-Dimethoxy-THF AcOH, Reflux (Clauson-Kaas) Hydrazide Benzohydrazide Intermediate Ester->Hydrazide N2H4·H2O EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->Oxadiazole R-COOH, POCl3 Cyclodehydration Triazole 1,2,4-Triazole Derivative Hydrazide->Triazole CS2, KOH or R-CN

Caption: Divergent synthesis of Oxadiazoles, Triazoles, and Pyrroles from the 4-Amino-3-(difluoromethoxy)benzoic acid scaffold.

Alternative Pathway: 1,2,4-Triazole Synthesis

For applications requiring a different hydrogen-bonding profile, the 1,3,4-oxadiazole can be converted to a 1,2,4-triazole , or the triazole can be synthesized directly from the hydrazide.

Protocol (The Ainsworth Modification):

  • Reactants: Suspend the Hydrazide (from Workflow 1, Step 2) in Ethanol.

  • Reagent: Add Carbon Disulfide (

    
    , 1.5 equiv) and Potassium Hydroxide (KOH, 1.5 equiv).
    
  • Formation of Salt: Stir at room temperature for 12 hours to form the potassium dithiocarbazinate salt (precipitate).

  • Cyclization: Filter the salt, dissolve in Hydrazine Hydrate, and reflux for 6 hours.

  • Result: Evolution of

    
     gas indicates ring closure to the 4-amino-5-mercapto-1,2,4-triazole  derivative.
    

References

  • Synthesis of 1,3,4-Oxadiazoles from Benzoic Acids

    • Bhattacharya, J. et al. "Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids." Int. J. ChemTech Res., 2010.[2]

  • General Quinazolinone Synthesis (Contextual)

    • "Synthesis of quinazolinones."[1][4][7] Organic Chemistry Portal.

  • Difluoromethoxy Group in Drug Discovery (Roflumilast Analogues)

    • "Discovery of ABBV/GLPG-2222, a Potent CFTR Corrector."[8] J. Med.[8] Chem., 2018. (Demonstrates the stability and utility of the difluoromethoxy-benzoic acid scaffold).

    • [8]

  • Clauson-Kaas Pyrrole Synthesis

    • Standard protocol adapt
  • Compound Data (Grounding)

    • PubChem CID 282133 (Analogous 4-amino-3,5-difluorobenzoic acid structure for property comparison).

Sources

Method

Application Note: Handling, Storage, and Synthetic Protocols for 4-Amino-3-(difluoromethoxy)benzoic Acid Reagents

Introduction & Strategic Rationale The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the precise modulation of a drug candidate's physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the precise modulation of a drug candidate's physicochemical and pharmacokinetic properties[1]. Among these, the difluoromethoxy group (–OCF₂H) has emerged as a uniquely versatile moiety. It acts as a lipophilic hydrogen bond donor, enhancing metabolic stability by resisting cytochrome P450-mediated cleavage while simultaneously improving membrane permeability[1][2].

4-Amino-3-(difluoromethoxy)benzoic acid (CAS: 1096835-55-0) is a highly valuable bifunctional building block[3]. Featuring both an aniline moiety and a carboxylic acid, it is ideal for peptide synthesis, amide coupling, and late-stage functionalization[4][5]. However, its amphoteric nature and the distinct electronic effects of the difluoromethoxy group necessitate rigorous, causality-driven handling and storage protocols to maintain reagent integrity.

Physicochemical Profiling

Understanding the molecular properties of this reagent is critical for predicting solubility, reactivity, and degradation pathways. The difluoromethoxy group imparts a unique balance of lipophilicity and hydrogen-bonding capability, while the aniline group introduces oxidation risks[1][5].

Table 1: Physicochemical Properties of 4-Amino-3-(difluoromethoxy)benzoic acid

PropertyValue / Description
Chemical Name 4-Amino-3-(difluoromethoxy)benzoic acid
CAS Number 1096835-55-0[3]
Molecular Formula C₈H₇F₂NO₃[3]
Molecular Weight 203.14 g/mol [3]
Appearance White to light-yellow/brown powder[6]
Solubility Soluble in DMF, DMSO, and basic aqueous solutions; sparingly soluble in non-polar solvents[4].
Stability Profile Air and light sensitive; prone to oxidative degradation of the primary amine[7].

Handling & Safety Protocols

The presence of the primary aromatic amine dictates strict handling protocols to prevent auto-oxidation and ensure operator safety. Aminobenzoic acids can form explosive dust mixtures in the air and are sensitive to light and oxygen[7].

  • Environmental Controls: Always handle the reagent in a certified chemical fume hood to avoid inhalation of fine dust particulates[8].

  • Personal Protective Equipment (PPE): Wear a particulate respirator (e.g., N95), chemical-resistant nitrile gloves (verified for breakthrough times), and safety goggles with side protection[4][8].

  • Causality of Oxidation: Aromatic amines are highly susceptible to auto-oxidation when exposed to ambient air and ultraviolet/visible light, leading to the formation of highly colored azo or quinonoid impurities. While the strongly electron-withdrawing –OCF₂H group partially deactivates the aromatic ring—offering slight stabilization compared to an unsubstituted aminobenzoic acid—strict protection from light and air remains mandatory to prevent batch-to-batch synthetic variability[2][7].

Storage & Inventory Management

To ensure the long-term shelf-life and reactivity of the reagent, the following storage parameters must be established as a self-validating system:

  • Temperature: Store at 2–8 °C (refrigerated) for long-term storage to minimize thermal degradation. For short-term daily use, ambient temperature (15–25 °C) is acceptable only if the reagent is kept strictly dry[4][8].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). After opening the primary container, purge the headspace with inert gas before resealing to displace oxygen and ambient moisture[7].

  • Light Protection: Store in amber glass vials or opaque containers. Photolytic degradation can rapidly compromise the purity of the aniline moiety[7].

  • Incompatibilities: Isolate from strong oxidizing agents, strong acids, and strong bases[7].

StorageHandling Start 4-Amino-3-(difluoromethoxy) benzoic acid Reagent Cond1 Long-Term Storage (> 1 month) Start->Cond1 Cond2 Short-Term Use (< 1 week) Start->Cond2 Action1 Store at 2-8 °C Protect from Light Argon Purge Cond1->Action1 Action2 Store at 15-25 °C Desiccator Amber Vial Cond2->Action2 Prep Equilibrate to RT before opening Action1->Prep Action2->Prep Sol Prepare Stock in Anhydrous DMF/DMSO Prep->Sol

Decision tree for the optimal storage and handling of 4-Amino-3-(difluoromethoxy)benzoic acid.

Experimental Workflow: Amide Coupling Protocol

This protocol details the use of 4-Amino-3-(difluoromethoxy)benzoic acid as an electrophile (carboxylic acid activation) for amide bond formation with a primary amine. The workflow is designed as a self-validating system, ensuring that intermediate purity can be verified at each stage.

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-3-(difluoromethoxy)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.

    • Causality: Anhydrous DMF is required because the presence of water will hydrolyze the activated ester intermediate back to the starting carboxylic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol).

    • Causality: The base ensures the incoming amine nucleophile remains unprotonated for nucleophilic attack. Furthermore, it neutralizes the acidic hexafluorophosphate byproduct generated during HATU activation, preventing premature degradation of the starting materials.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir for 15 minutes to form the active OAt ester.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because the electron-withdrawing difluoromethoxy group slightly deactivates the adjacent carboxylic acid. The highly reactive At-active ester formed by HATU ensures rapid coupling, minimizing side reactions.

  • Coupling: Add the target primary amine (1.1 equiv, 0.55 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring (Self-Validation): Stir for 2–4 hours. Monitor reaction completion via LC-MS or TLC. The disappearance of the starting mass (m/z 203.1) validates successful activation and coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

AmideCoupling Step1 1. Dissolve Reagent in Anhydrous DMF Step2 2. Add DIPEA (Base) Step1->Step2 Step3 3. Add HATU at 0 °C (Activation) Step2->Step3 Step4 4. Add Amine (Coupling) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5

Step-by-step workflow for HATU-mediated amide coupling using the difluoromethoxy reagent.

References

  • ChemicalBook. 4-Amino-3-(difluoromethoxy)benzoic acid CAS#: 1096835-55-0. 3

  • BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. 1

  • Carl Roth. Safety Data Sheet: 4-Aminobenzoic acid. 8

  • Future Medicinal Chemistry (via ResearchGate). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. 2

  • Sigma-Aldrich. 4-Aminobenzoic acid ReagentPlus, ≥99%. 4

  • Avantor Sciences. 4-Aminobenzoic acid 99%. 6

  • NIH / PubMed Central. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. 5

  • West Liberty University. 4-Aminobenzoic Acid - SAFETY DATA SHEET. 7

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 4-Amino-3-(difluoromethoxy)benzoic acid in organic solvents

Welcome to the Application Support Center. As a Senior Application Scientist, I have engineered this guide specifically for drug development professionals and synthetic chemists who are encountering workflow bottlenecks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have engineered this guide specifically for drug development professionals and synthetic chemists who are encountering workflow bottlenecks due to the poor solubility of 4-Amino-3-(difluoromethoxy)benzoic acid .

Rather than relying on trial-and-error, this guide breaks down the thermodynamic causality of the molecule's behavior and provides self-validating protocols to keep your syntheses moving forward.

I. Mechanistic FAQ: The "Why" Behind the Insolubility

Q: Why does 4-Amino-3-(difluoromethoxy)benzoic acid crash out of standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A: The root cause is the molecule's zwitterionic potential and high crystal lattice energy. It possesses both a basic aniline group (pKa ~4.5) and an acidic carboxylic acid group (pKa ~4.0). In the solid state, it forms a highly stable, hydrogen-bonded network. While the difluoromethoxy (-OCF


H) group adds lipophilicity, it also acts as a weak hydrogen-bond acceptor, further reinforcing intermolecular networks. Studies on structurally similar aminobenzoic acids demonstrate that their mole fraction solubility drastically decreases in non-polar solvents because the solvent's dielectric constant is insufficient to overcome the strong electrostatic lattice energy 1.

Q: Can I just heat the suspension to force dissolution? A: Heating provides kinetic energy but does not fundamentally alter the thermodynamic solubility limit. While thermodynamic models (like the modified Apelblat equation) confirm that aminobenzoic acid solubility increases with temperature 2, cooling the reaction mixture back to room temperature will immediately cause supersaturation and uncontrolled precipitation. Chemical disruption of the hydrogen-bonding network is required for stable, scalable solutions.

II. Troubleshooting Guide: Field-Proven Solutions

Issue 1: The compound fails to extract into the organic phase during aqueous workup.

  • Root Cause: At a neutral pH (pH 4–7), the compound is near its isoelectric point, maximizing its zwitterionic character and making it highly hydrophilic.

  • Solution: Force the molecule out of its zwitterionic state. Adjust the aqueous phase pH to either < 2.0 (using 1M HCl) to fully protonate the amine, or > 9.0 (using 1M Na

    
    CO
    
    
    
    ) to fully deprotonate the carboxylic acid. Extract with a polar solvent like 2-methyltetrahydrofuran (2-MeTHF), which has superior solvation capabilities for polar intermediates compared to standard EtOAc 3.

Issue 2: Poor NMR resolution or missing peaks when using CDCl


. 
  • Root Cause: The compound is practically insoluble in non-polar deuterated solvents, leading to broad peaks or low signal-to-noise ratios from the resulting suspension.

  • Solution: Switch to DMSO-

    
    . If CDCl
    
    
    
    must be used to observe specific exchangeable protons, add 1-2 drops of deuterated trifluoroacetic acid (TFA-
    
    
    ). This protonates the amine, forming a soluble CDCl
    
    
    -compatible salt, instantly clarifying the NMR sample.

Issue 3: I need to run an amide coupling in DCM, but the starting material is a brick.

  • Root Cause: Halogenated solvents cannot solvate the charged/hydrogen-bonded dimer.

  • Solution: Utilize the "Lipophilic Salt Strategy" (See Protocol A below). Adding a bulky tertiary amine transforms the insoluble zwitterion into a highly soluble organic salt.

III. Quantitative Solvent Selection Matrix

To minimize trial-and-error, use the following matrix to select the appropriate solvent class and necessary additives based on industry-standard solvent replacement strategies 4.

Solvent ClassRepresentative SolventsSolvation CapacityRecommended Strategy / Additive
Non-Polar Hexanes, TolueneVery Poor (< 1 mg/mL)Do not use as primary reaction solvents.
Halogenated DCM, ChloroformPoor (1-5 mg/mL)Add 1.2 eq DIPEA to form a lipophilic ammonium salt.
Ethereal THF, 2-MeTHFModerate (10-20 mg/mL)Add 1.1 eq TFA to form a soluble oxonium/ammonium complex.
Polar Aprotic DMF, DMSO, NMPExcellent (> 50 mg/mL)Use directly; high dielectric constant disrupts H-bonding natively.
Green Solvents Cyrene, Propylene CarbonateGood (20-40 mg/mL)Heat to 40°C; sustainable replacements for toxic DMF/NMP.

IV. Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems . The physical state of the reaction mixture acts as an immediate visual indicator of success, ensuring you do not proceed with a failed solubilization step.

Protocol A: Lipophilic Salt Formation (Base-Mediated)

Best for: Amide couplings, esterifications, and base-catalyzed alkylations.

  • Causality: Converting the carboxylic acid to a trialkylammonium salt breaks the zwitterionic network, replacing strong intermolecular H-bonds with ion-dipole interactions that are highly favorable in organic media.

  • Suspend 4-Amino-3-(difluoromethoxy)benzoic acid (1.0 eq) in anhydrous DCM or EtOAc (10 mL/g). The mixture will be a thick, opaque white suspension.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 25°C under vigorous stirring.

  • Validation Check: Agitate for 5 minutes. The system is self-validating: the opaque suspension must transition to a clear, homogenous solution. This optical clarity confirms the stoichiometric disruption of the zwitterionic lattice.

  • Troubleshoot: If slight turbidity remains, add DIPEA in 0.1 eq increments (up to 1.5 eq max) until absolute clarity is achieved. Proceed immediately with the addition of your coupling reagent (e.g., HATU, EDC).

Protocol B: Acid-Mediated Solubilization

Best for: Electrophilic aromatic substitutions (EAS) or amine-protection workflows.

  • Causality: Protonating the aniline nitrogen prevents it from acting as a nucleophile and breaks the zwitterion, allowing the carboxylate to remain protonated and soluble in moderately polar solvents.

  • Suspend the compound (1.0 eq) in THF or 2-MeTHF (8 mL/g).

  • Add Trifluoroacetic acid (TFA) (1.5 eq) slowly via syringe.

  • Validation Check: The mixture will rapidly clarify as the trifluoroacetate salt forms. The resulting solution should remain transparent and stable even when cooled to 0°C, confirming successful solvation.

V. Strategic Workflow Visualization

Use the following decision tree to rapidly determine the correct solubilization pathway based on your specific reaction conditions.

Workflow Start 4-Amino-3-(difluoromethoxy) benzoic acid (Solid) Analyze Determine Reaction pH Tolerance Start->Analyze Acidic Acid-Compatible (e.g., EAS, Protection) Analyze->Acidic Basic Base-Compatible (e.g., Amide Coupling) Analyze->Basic Neutral Strictly Neutral Conditions Analyze->Neutral Protonate Add 1.5 eq TFA/HCl in THF/2-MeTHF Acidic->Protonate Deprotonate Add 1.2 eq DIPEA/TEA in DCM/EtOAc Basic->Deprotonate PolarAprotic Use Polar Aprotic (DMSO, DMF, Cyrene) Neutral->PolarAprotic Soluble Fully Solubilized Ready for Reaction Protonate->Soluble Deprotonate->Soluble PolarAprotic->Soluble

Decision tree for solubilizing zwitterionic 4-Amino-3-(difluoromethoxy)benzoic acid.

VI. References

  • [1] Title: Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:

  • [2] Title: Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid Source: ResearchGate URL:

  • [3] Title: Solvent Selection Guides Source: ACS GCI Pharmaceutical Roundtable URL:

  • [4] Title: Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: MDPI URL:

Sources

Optimization

Purification techniques for removing impurities from 4-Amino-3-(difluoromethoxy)benzoic acid

Technical Support Center: Purification of 4-Amino-3-(difluoromethoxy)benzoic Acid Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #PUR-OCF2H-4492 Executive Summary You are working w...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Amino-3-(difluoromethoxy)benzoic Acid

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #PUR-OCF2H-4492

Executive Summary

You are working with 4-Amino-3-(difluoromethoxy)benzoic acid (CAS: 1346602-78-3 or analog). This is a critical intermediate, likely for kinase inhibitor synthesis. Unlike standard benzoic acids, the difluoromethoxy (


)  group introduces unique lipophilicity and hydrogen-bond donor capabilities, altering its solubility profile and purification behavior compared to methoxy- or hydroxy-analogs.

This guide addresses the three most common support tickets we receive:

  • "Black Tar" Syndrome: Oxidative instability of the aniline moiety.

  • "Oiling Out": Crystallization failures due to the lipophilic

    
     group.
    
  • Impurity Carryover: Specifically removing the nitro-precursor and inorganic salts.

Module 1: The "Black Tar" Problem (Oxidation Control)

User Complaint: "My crude product is dark brown. Recrystallization clears it slightly, but the color returns upon drying. Yield is dropping."

Technical Diagnosis: The 4-amino group (aniline functionality) is highly susceptible to oxidation, forming quinoid-like impurities and azo-dimers. The


 group, while electron-withdrawing, does not fully passivate the amine against oxidation in air, especially under basic conditions or when wet.

Protocol: The "Reductive Shield" Workup Do not rely solely on activated carbon. You must chemically scavenge oxygen and radical species.

  • Degassing: Sparge all recrystallization solvents (Ethanol/Water) with Nitrogen or Argon for 15 minutes before use.

  • The Additive: Add 0.5% w/w Sodium Bisulfite (

    
    )  or Ascorbic Acid  to the aqueous phase during the initial dissolution.
    
  • Charcoal Regiment:

    • Dissolve crude material in dilute

      
       (pH 10-11).
      
    • Add 5-10 wt% Activated Carbon (Type: Norit SX Ultra is preferred for color removal).

    • Stir for 30 mins at 40°C (Do not boil; boiling promotes oxidation).

    • Filter through Celite under an inert blanket if possible.

Q: Why did my yield drop after charcoal treatment? A: The lipophilic


 group increases the compound's affinity for carbon. If you use >10 wt% carbon, you will irreversibly adsorb your product. Limit carbon to 5 wt% and wash the filter cake with warm dilute base.

Module 2: Crystallization & "Oiling Out"

User Complaint: "When I acidify the alkaline solution to precipitate the product, it comes out as a sticky oil/gum, not a solid."

Technical Diagnosis: The


 group lowers the melting point and increases lipophilicity. If you acidify too quickly, the local concentration exceeds the saturation limit of the oil phase before the crystal lattice can form. This is a kinetic trap.

Protocol: The Controlled pH-Swing Target Isoelectric Point (pI): ~3.5 - 4.0

  • Dissolution: Start with your compound dissolved in 1M

    
     (approx 10 mL/g).
    
  • Temperature: Heat the solution to 50°C . (Oiling out happens more frequently at cold temperatures where solubility drops too sharply).

  • The "Cloud Point" Titration:

    • Add 1M

      
       slowly until the solution turns slightly turbid (Cloud Point).
      
    • STOP. Stir for 15 minutes. Allow seed crystals to form.

    • Crucial Step: If oil droplets form, add a small volume of Ethanol (5-10% of total volume) to redissolve the oil, then wait for crystals.

  • Completion: Once a solid slurry exists, continue acidifying to pH 3.5.

  • Cooling: Cool slowly to 5°C over 2 hours.

Visualizing the Workflow:

PurificationWorkflow Start Crude 4-Amino-3-(difluoromethoxy) benzoic acid Dissolve Dissolve in 1M NaOH (Add 0.5% NaHSO3) Start->Dissolve Carbon Activated Carbon Treat (40°C, 30 min) Dissolve->Carbon Filter Filter (Celite) Carbon->Filter Heat Heat Filtrate to 50°C Filter->Heat Acidify1 Add HCl to Cloud Point (pH ~6) Heat->Acidify1 Check Check: Oil or Solid? Acidify1->Check Seed Add Seed Crystals Stir 30 min Check->Seed Solid Forms AddEtOH Add 5-10% Ethanol (Solubilize Oil) Check->AddEtOH Oils Out Acidify2 Acidify to pH 3.5 (Complete Precipitation) Seed->Acidify2 AddEtOH->Seed Isolate Filter & Wash (Water -> Cold EtOH) Acidify2->Isolate

Figure 1: The "pH-Swing" purification logic designed to prevent oiling out.

Module 3: Impurity Scavenging (Nitro & Salts)

User Complaint: "I have 1.5% of the nitro-precursor remaining and high sulfated ash."

Data Table: Solubility Profile & Impurity Rejection

Solvent SystemTempSolubility (Product)Solubility (Nitro-Impurity)Fate of Inorganic Salts
Water (pH 3.5) 25°CInsoluble (<0.1 mg/mL)InsolubleRemains in Filtrate (Excellent Removal)
Ethanol (100%) 25°CSolubleHighly SolublePrecipitates (Poor Removal)
10% EtOH / Water 80°CSolubleSolubleSoluble
Toluene 80°CModerateHigh Insoluble

Protocol: The "Toluene Slurry" Polish To remove the nitro-precursor (3-(difluoromethoxy)-4-nitrobenzoic acid), exploit the higher lipophilicity of the nitro group compared to the amino group.

  • Primary Wash: Wash the filter cake from Module 2 vigorously with Hot Water (60°C) . This removes inorganic salts (NaCl) trapped in the lattice.

  • Secondary Polish (If Nitro > 0.5%):

    • Dry the solid.[1][2][3]

    • Suspend (do not dissolve) the solid in Toluene (5 volumes).

    • Heat to reflux for 30 minutes. The amino-acid product will remain mostly undissolved (slurry), while the nitro-impurity and non-polar tars dissolve into the toluene.

    • Hot Filtration: Filter while hot (80°C).

    • The solid collected is your purified product.

Module 4: Stability & Storage (FAQ)

Q: Is the


 group stable to acid hydrolysis? 
A:  Generally, yes. Aryl difluoromethyl ethers are robust. However, prolonged boiling in strong mineral acids (e.g., 6M HCl reflux > 12h) can lead to hydrolysis. The pH-swing method (brief exposure to dilute HCl at 50°C) is perfectly safe [1].

Q: Can I dry this in an oven? A: Use a Vacuum Oven at 45-50°C . Avoid temperatures >60°C in the presence of air, as the amino group will oxidize. Store under nitrogen in amber glass.

References

  • Zafrani, Y., et al. (2018). "The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions."[4] Organic Chemistry Frontiers. Link

  • BenchChem Technical Support. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Knowledge Base. Link

  • FDA Guidance. (2020). "Control of Nitrosamine Impurities in Human Drugs." (Relevant for amine handling precautions). Link

  • Organic Syntheses. "2-Amino-3-fluorobenzoic acid." (General protocol adapted for difluoromethoxy analog). Link

Sources

Troubleshooting

Troubleshooting low reactivity of the aniline amine in 4-Amino-3-(difluoromethoxy)benzoic acid

Technical Support Center: 4-Amino-3-(difluoromethoxy)benzoic Acid Topic: Troubleshooting Low Reactivity of the Aniline Amine Ticket ID: CHEM-SUP-2024-089 Status: Open Assigned Specialist: Senior Application Scientist, Or...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-3-(difluoromethoxy)benzoic Acid

Topic: Troubleshooting Low Reactivity of the Aniline Amine Ticket ID: CHEM-SUP-2024-089 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary: The "Double Deactivation" Problem

You are likely experiencing stalled reactions or low yields because the aniline nitrogen in 4-Amino-3-(difluoromethoxy)benzoic acid is suffering from "Double Deactivation."[1][2]

  • Electronic Deactivation:

    • Ortho-Difluoromethoxy (

      
      ):  Unlike a methoxy group (
      
      
      
      ), which is strongly electron-donating by resonance, the
      
      
      group is dominated by the inductive withdrawal of the two fluorine atoms.[1][2] This pulls electron density away from the aromatic ring and the adjacent amine.
    • Para-Carboxylic Acid (

      
      ):  This is a strong electron-withdrawing group (EWG) that further depletes nucleophilicity at the para-position (the amine).[1][2]
      
  • Steric Hindrance: The

    
     group is significantly bulkier than a methoxy group.[1] Its position ortho to the amine creates a "steric wall," physically blocking the approach of electrophiles or metal catalysts.
    

Result: The pKa of this aniline is likely depressed significantly (estimated pKa < 2.5), making it a poor nucleophile that behaves more like a nitro-aniline than a standard aniline.[1][2]

Diagnostic Logic Flow

Before altering your synthesis, use this decision tree to isolate the failure mode.

TroubleshootingFlow Start START: Reaction Failed CheckPurity Check Purity of Starting Material (Is the amine actually free?) Start->CheckPurity CheckAcid Is the Para-COOH Protected? CheckPurity->CheckAcid Purity OK ReactionType Identify Reaction Type CheckAcid->ReactionType Yes (Ester) or Compatible AmideCoupling Amide Coupling ReactionType->AmideCoupling Buchwald Pd-Catalyzed (Buchwald) ReactionType->Buchwald ReductiveAm Reductive Amination ReactionType->ReductiveAm Sol_AcidCl SOLUTION: Switch to Acid Chloride (Ghosez Reagent) or Acid Fluoride AmideCoupling->Sol_AcidCl HATU/EDC Fails Sol_BrettPhos SOLUTION: Switch Ligand to BrettPhos or RuPhos Buchwald->Sol_BrettPhos Standard Ligands Fail Sol_Avoid ADVICE: Avoid. Equilibrium unfavorable. Switch to Amide Coupling + Reduction ReductiveAm->Sol_Avoid

Figure 1: Diagnostic logic for troubleshooting reactivity issues based on reaction class.

Troubleshooting Guide: Amide Coupling

The Issue: Standard coupling reagents (HATU, EDC, PyBOP) generate an "active ester."[1][2] For normal amines, this is sufficient.[1] For your deactivated aniline, the amine is too weak to attack the active ester before it hydrolyzes or decomposes.

Solution A: The Acid Chloride Method (Ghosez’s Reagent) If your substrate is acid-sensitive, avoid thionyl chloride (


).[1][2] Use Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.[1][2]

Protocol:

  • Dissolve the carboxylic acid partner (1.0 equiv) in dry DCM (

    
    ).[2]
    
  • Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1 hour to form the acid chloride.

  • Add the deactivated aniline (1.0 equiv) and Pyridine (3.0 equiv) or 2,6-Lutidine.[1][2]

  • Critical Step: If no reaction occurs at RT, heat to 40°C. The acid chloride is reactive enough to overcome the steric barrier.

Solution B: The Acid Fluoride Method (TFFH) Acid fluorides are more stable to moisture than chlorides but highly reactive toward amines. This is often the "silver bullet" for sterically hindered anilines.

Protocol:

  • Dissolve carboxylic acid (1.0 equiv) in dry DCM/DMF (4:1).

  • Add TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) (1.2 equiv) and DIPEA (3.0 equiv).[1][2]

  • Add the aniline (1.0 equiv).

  • Stir at RT. The small size of the fluoride leaving group helps bypass the ortho-difluoromethoxy bulk.

Data Comparison: Coupling Reagents for Deactivated Anilines

ReagentReactivitySteric ToleranceRisk ProfileRecommendation
HATU/HBTU ModerateLowEpimerization (low)Try first. Use DMAc as solvent.[1][2]
EDC/HOAt LowLowUrea byproductSkip for this substrate.
SOCl₂ (Acid Cl) Very HighHighHarsh acidic conditionsGood if substrate tolerates acid.
Ghosez's Rgt Very HighHighNeutral conditionsHigh Priority for sensitive substrates.
TFFH (Acid F) HighVery HighExpensiveBest for steric hindrance.

Troubleshooting Guide: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

The Issue: The oxidative addition of Pd into the aryl halide works, but the amine coordination step is blocked by the ortho-difluoromethoxy group. Standard ligands (BINAP, Xantphos) are too bulky or not electron-rich enough to force this interaction.[1][2]

Solution: Ligand Selection You must use dialkylbiaryl phosphine ligands designed specifically for primary, hindered amines.

  • Primary Recommendation: BrettPhos or tBuBrettPhos .[3]

  • Catalyst Source: Do not use

    
     or 
    
    
    
    if possible. Use the G3 or G4 Precatalysts (e.g., BrettPhos Pd G4). These activate immediately even at low temperatures, preventing catalyst death during the "induction period" common with deactivated substrates.

Optimized Protocol:

  • Solvent: t-Amyl alcohol or Dioxane (degassed).[1][2]

  • Base:

    
     (weak base) often fails. Use LiHMDS  (1.0 M in THF, 2.2 equiv) or NaOtBu .[1][2] The stronger base is required to deprotonate the acidic aniline proton.
    
  • Temperature: 80°C - 100°C.

  • Concentration: High concentration (

    
    ) favors the bimolecular reaction over catalyst decomposition.[1][2]
    

BuchwaldLogic Step1 Oxidative Addition (Easy) Step2 Amine Coordination (BLOCKED by OCF2H) Step1->Step2 Stalls here Step3 Reductive Elimination (Slow) Step2->Step3 Product Product Step3->Product Solution Use BrettPhos Pd G4 (Opens space for amine) Solution->Step2 Facilitates

Figure 2: The bottleneck in Buchwald-Hartwig coupling for this substrate is Amine Coordination.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use reductive amination to alkylate this aniline? A: Not recommended. The formation of the imine intermediate will be extremely unfavorable due to the low nucleophilicity of the amine. Even if formed, the equilibrium will lie heavily toward the starting materials. It is better to perform an amide coupling (using the Acid Chloride method) followed by a robust reduction (e.g., Borane-DMS or


) to reduce the amide to the amine.

Q: The carboxylic acid at position 1 is interfering. How do I protect it? A: Convert it to a Methyl Ester .

  • Method: Methanol +

    
     (0°C to Reflux).
    
  • Why: The methyl ester is stable to most amide coupling conditions but can be saponified (

    
    ) later. Avoid bulky esters (t-Butyl) as they might add to the overall steric congestion of the molecule.
    

Q: Why is the difluoromethoxy group different from a methoxy group? A: A methoxy group (


) is an electron donor (+R effect).[1][2] The difluoromethoxy group (

) has fluorines that suck electron density away from the oxygen, killing its ability to donate electrons into the ring. This makes your ring electron-poor, whereas an anisole (methoxy-benzene) is electron-rich.[1][2]

References

  • Discovery of CFTR Correctors (ABBV/GLPG-2222)

    • Context: This paper explicitly details the synthesis of analogues containing the difluoromethoxy-aniline motif. They successfully utilized HATU/DIPEA in DMAc for coupling, providing a baseline protocol.
    • Source: Wang, X., et al. (2018).[1][2] Journal of Medicinal Chemistry.

    • URL:[Link][1][2]

  • Buchwald-Hartwig Amin

    • Context: Definitive guide on using BrettPhos and precatalysts for primary amines that are electronically deactiv
    • Source: Maiti, D., & Buchwald, S. L. (2009).[1][2] Journal of the American Chemical Society.[4]

    • URL:[Link][1][2]

  • Acid Fluorides in Peptide Coupling (TFFH)

    • Context: Describes the utility of acid fluorides for coupling extremely poor nucleophiles where active esters fail.
    • Source: Carpino, L. A., et al. (1995).[1][2] Journal of the American Chemical Society.[4]

    • URL:[Link][1][2]

  • Ghosez’s Reagent for Neutral Acid Chloride Form

    • Context: Protocol for generating acid chlorides without using acidic thionyl chloride, preserving sensitive functional groups.
    • Source: Ghosez, L., et al. (1979).[1][2] Organic Syntheses.

    • URL:[Link][1][2]

Sources

Optimization

Technical Support Center: Troubleshooting Defluorination in High-Temperature Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops and complex impurity profiles during the high-temperature synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops and complex impurity profiles during the high-temperature synthesis of fluorinated pharmaceuticals. One of the most notorious culprits is the defluorination side reaction —the unintended cleavage of the carbon-fluorine (C-F) bond.

Despite the C-F bond being the strongest single bond to carbon (~116 kcal/mol), the highly polarized nature of fluorinated arenes makes them uniquely susceptible to both transition-metal insertion and nucleophilic attack under thermal stress. This guide provides field-proven, mechanistically grounded solutions to eliminate these side reactions.

Frequently Asked Questions (FAQs)

Q1: Why does my fluorinated aryl chloride undergo defluorination during Buchwald-Hartwig amination at 100 °C?

The Causality: Defluorination in cross-coupling arises from two competing mechanistic pathways [1]:

  • Unselective Oxidative Addition: While Pd(0) prefers to insert into weaker C-I, C-Br, or C-Cl bonds, elevated temperatures provide enough thermal energy for electron-rich palladium species to competitively insert into the C-F bond, leading to hydrodefluorination.

  • Nucleophilic Aromatic Substitution (

    
    ):  Fluorine is highly electronegative, drawing electron density away from the aromatic ring. If you are using a strong, nucleophilic base like Sodium tert-butoxide (NaOtBu), the alkoxide can directly attack the fluorinated carbon, displacing the fluorine atom entirely independent of the palladium catalyst.
    

The Solution: You must kinetically starve the defluorination pathways. First, replace NaOtBu with a weaker, non-nucleophilic base like Cesium Carbonate (


) or Potassium Phosphate (

) to shut down the

route. Second, upgrade your ligand to a highly bulky, electron-rich dialkylbiaryl phosphine (e.g., BippyPhos or BrettPhos). These ligands drastically lower the activation energy for C-Cl oxidative addition and accelerate reductive elimination, allowing you to drop the reaction temperature to 70–80 °C, safely below the thermal threshold for C-F insertion [2].
Q2: I am seeing homocoupling and defluorination in my high-temperature Suzuki-Miyaura reactions. How do I fix this?

The Causality: In Suzuki-Miyaura couplings of polyfluorinated substrates, hydrodefluorination is often triggered by protodeboronation of the boronic acid. When the boronic acid degrades, it can generate active hydride species that transmetalate onto the Pd center, which then reductively eliminates to yield a hydrodefluorinated side product [3]. The Solution: Switch from free boronic acids to pinacol boronate esters (Bpin), which are significantly more stable against protodeboronation. Additionally, utilize anhydrous solvent systems (e.g., dry dioxane) and a pre-catalyst system like XPhos Pd G2 to ensure rapid, low-temperature activation.

Q3: Can continuous flow chemistry help mitigate these side reactions?

The Causality: Yes. Defluorination is typically a secondary, kinetically slower side reaction. In traditional batch reactors, the long heating times (12–24 hours) required for full conversion allow this slower side reaction to accumulate. The Solution: High-temperature, high-pressure continuous flow reactors allow for "flash heating" (e.g., 150 °C for 2 to 5 minutes). This precise residence time control pushes the primary cross-coupling to completion rapidly, and the mixture is quenched before the slower defluorination pathway can significantly proceed.

Quantitative Impact of Reaction Conditions

The following table summarizes how strategic shifts in catalyst and base selection effectively invert the product distribution from defluorination to the desired cross-coupled product.

Reaction TypeSubstrateCatalyst / LigandBaseTempDesired YieldDefluorination Side Product
Buchwald-Hartwig 1-chloro-4-fluorobenzene

/

NaOtBu100 °C< 40%> 45% (

+ Hydrodefluorination)
Buchwald-Hartwig 1-chloro-4-fluorobenzenePd(cinnamyl)Cl

/ BippyPhos

80 °C88%< 2%
Suzuki-Miyaura 2,3,4,5-tetrafluoro-1-iodobenzene


100 °C35%40% (Homocoupling / Defluorination)
Suzuki-Miyaura 2,3,4,5-tetrafluoro-1-iodobenzene

/ SPhos

95 °C85%< 5%

Mechanistic Pathway Visualization

The diagram below illustrates the competing pathways during the synthesis of fluoroaryl compounds.

Pathway A Fluoroaryl Halide (Ar-F-Cl) B Pd(0) / Bulky Ligand (Low Temp) A->B Optimized Conditions C Pd(0) / Small Ligand (High Temp) A->C Poor Catalyst Choice D Strong Nucleophile (e.g., NaOtBu) A->D Harsh Base E Desired Cross-Coupling (C-Cl Activation) B->E Fast Reductive Elimination F Defluorination (C-F Oxidative Addition) C->F Competing Insertion G SNAr Side Product (Nucleophilic Attack) D->G F- Displacement

Caption: Competing mechanistic pathways in the high-temperature synthesis of fluoroaryl compounds.

Self-Validating Experimental Protocol: Defluorination-Free Buchwald-Hartwig Amination

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates an internal standard and utilizes benchtop


 NMR tracking to prove mass balance and confirm the absolute suppression of C-F cleavage[1].

Reagents: 4-Chloro-fluorobenzene (1.0 equiv), Amine (1.2 equiv),


 (2 mol%), BippyPhos (4 mol%), 

(2.0 equiv), 1,4-difluorobenzene (0.5 equiv, Internal Standard).

Step-by-Step Methodology:

  • Glovebox Assembly (Exclusion of

    
    ):  Trace water reacts with carbonate bases at high temperatures to form hydroxide, a potent nucleophile for 
    
    
    
    defluorination. Assemble all solid reagents in a nitrogen-filled glovebox to eliminate this variable.
  • Catalyst Pre-activation: Combine the Pd pre-catalyst and the bulky BippyPhos ligand in anhydrous toluene (0.3 M). Stir for 15 minutes at room temperature to ensure complete complexation.

    • Causality: Unligated Pd(0) is highly susceptible to unselective oxidative addition. Pre-activation ensures no "naked" palladium is available to insert into the C-F bond.

  • Reagent Addition: Add the 4-chloro-fluorobenzene, the amine, the

    
    , and the 1,4-difluorobenzene internal standard.
    
    • Causality:

      
       is bulky and poorly soluble in toluene, maintaining a low effective concentration of base that prevents direct 
      
      
      
      attack on the C-F bond.
  • Temperature-Controlled Heating: Seal the vessel and heat strictly to 80 °C.

    • Causality: The activation energy for C-Cl oxidative addition with BippyPhos is significantly lower than that for C-F. Capping the temperature at 80 °C provides enough thermal energy for the desired pathway while starving the C-F cleavage pathway.

  • In-Process Monitoring (Self-Validation): At the 1-hour mark, withdraw a 50 µL aliquot and analyze via benchtop

    
     NMR.
    
    • Validation Check: You should observe only the product peak and the internal standard peak. The emergence of a shifted doublet/multiplet characteristic of hydrodefluorination signals a thermal overshoot or ligand degradation. Quantify the integration against the internal standard to ensure 100% fluorine mass balance.

  • Quench and Isolation: Cool the reaction to room temperature, filter through a pad of Celite to remove the insoluble base and trace Pd black, and concentrate under reduced pressure for downstream column chromatography.

References

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available at: [Link]

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health (PMC). Available at: [Link]

  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI Molecules. Available at:[Link]

Troubleshooting

Overcoming steric hindrance in 3-substituted 4-aminobenzoic acid reactions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the unique steric and electronic challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the unique steric and electronic challenges of 3-substituted 4-aminobenzoic acid (3-substituted PABA) derivatives.

When a substituent (e.g., -CH₃, -CF₃, -Cl, -NO₂) is positioned at the 3-carbon, it creates a severe steric shield ortho to the 4-amino group. This drastically reduces the nucleophilicity of the amine, rendering standard functionalization protocols ineffective. Below, we provide the causality behind these failures, field-proven troubleshooting FAQs, and self-validating methodologies to overcome these barriers.

Diagnostic Workflow for 3-Substituted PABA

G A 3-Substituted 4-Aminobenzoic Acid B Target Reactive Site? A->B C 4-Amino Group (Sterically Hindered) B->C Nucleophile D 1-Carboxylic Acid (Unobstructed) B->D Electrophile E N-Acylation / Amide Coupling C->E F N-Alkylation / Cross-Coupling C->F I Standard Coupling (e.g., EDC/HOBt) D->I G Acid Chloride + DMAP or HATU/COMU E->G H Buchwald-Hartwig (Pd/TNpP catalyst) F->H

Workflow for site-specific functionalization of 3-substituted PABA derivatives.

Module 1: Overcoming Hindrance in N-Acylation & Amide Coupling

The Causality: The ortho-substituent restricts the trajectory of incoming electrophiles. Standard carbodiimide coupling reagents (like EDC/HOBt) form an active ester that is simply not electrophilic enough to overcome the steric barrier of the ortho-substituted aniline. To force the reaction, you must either use a highly reactive uronium salt (HATU/COMU)[1],[2] or transition to an acid chloride with a nucleophilic catalyst[3].

Frequently Asked Questions (FAQs)

Q: Why is my amide coupling yielding <10% product with EDC/HOBt? A: EDC/HOBt is insufficient for sterically hindered anilines. You must switch to uronium-based reagents like HATU, which is highly reliable for weakly nucleophilic and sterically hindered amines[1]. Alternatively, COMU has shown even higher efficiency than HATU in demanding, sterically encumbered peptide syntheses, especially under microwave irradiation[2].

Q: Should I use an acid chloride or an acid anhydride for N-acylation? A: For hindered anilines, acid chlorides are strongly preferred due to their superior baseline reactivity[3]. If you must use an anhydride, you cannot rely on basic conditions alone; you must add 4-(Dimethylaminopyridine) (DMAP). DMAP acts as a nucleophilic catalyst, reacting with the anhydride to form a highly reactive N-acylpyridinium intermediate that is small and electrophilic enough to bypass the steric bulk of the 3-substituent[3].

Q: My 3-substituted aniline is also electron-deficient (e.g., 3-CF₃ or 3-NO₂). What adjustments are needed? A: Electron-withdrawing groups exacerbate the challenge by pulling electron density away from the nitrogen lone pair. In these cases, standard HATU coupling may still stall. You must use the Acid Chloride + DMAP protocol and elevate the reaction temperature (e.g., 60–80 °C in toluene or DCE)[3].

Quantitative Reagent Comparison
Coupling SystemRelative ReactivityTypical Yield (Hindered)Key AdvantageLimitation
EDC / HOBt Low< 15%Water-soluble byproductsFails for ortho-substituted anilines
HATU / DIPEA High60–85%Reliable for weakly nucleophilic aminesGenerates HOAt (toxic byproduct)
COMU / DIPEA Very High75–95%Excellent for microwave synthesisHighly moisture sensitive
Acid Chloride / DMAP Extremely High80–98%Overcomes severe steric & electronic barriersRequires strict anhydrous conditions
Protocol 1: HATU-Mediated Amide Coupling for Hindered Anilines

Self-Validation Check: The reaction mixture should turn a distinct yellow/orange upon the addition of HATU and DIPEA, indicating the formation of the active ester.

  • Preparation: To a flame-dried flask under N₂ or Argon, add the carboxylic acid partner (1.2 eq) and HATU (1.25 eq)[1].

  • Activation: Dissolve the reagents in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active OAt-ester[4].

  • Coupling: Add the 3-substituted 4-aminobenzoic acid derivative (1.0 eq). If the amine is highly hindered, increase the amine equivalents to 1.5–2.0 to drive the equilibrium[4].

  • Heating: Heat the reaction to 50 °C for 12–24 hours. Monitor by LC-MS until the amine peak is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The water-soluble byproducts of HATU will remain in the aqueous layer[4].

Module 2: N-Alkylation & Cross-Coupling

The Causality: Direct Sₙ2 alkylation of ortho-substituted anilines often leads to complex mixtures of unreacted starting material and over-alkylated products due to poor orbital overlap and steric clash. Transition-metal-catalyzed Buchwald-Hartwig cross-coupling offers a controlled, high-yield alternative, provided the correct ligand is chosen to facilitate reductive elimination around the bulky substituent.

Frequently Asked Questions (FAQs)

Q: Can I use standard Pd(PPh₃)₄ for Buchwald-Hartwig amination of my 3-substituted PABA? A: No. Standard phosphine ligands lack the conformational flexibility required to couple hindered substrates. You must use specialized bulky, electron-rich ligands. Trineopentylphosphine (TNpP) in combination with palladium provides a highly effective catalyst system specifically designed for the coupling of sterically demanding aryl halides with hindered aniline derivatives[2].

Protocol 2: Buchwald-Hartwig Amination using Pd/TNpP

Self-Validation Check: The successful generation of the active Pd(0) species is often accompanied by a color shift from orange/red to a deep, homogeneous red-brown.

  • Reagent Loading: In a glovebox or using standard Schlenk techniques, charge a reaction vial with the aryl halide (1.0 eq), the 3-substituted 4-aminobenzoic acid ester (1.1 eq), Pd₂(dba)₃ (2.5 mol%), Trineopentylphosphine (TNpP) (10 mol%), and sodium tert-butoxide (NaOtBu) (1.5 eq)[2]. (Note: Protect the carboxylic acid as an ester prior to this step to prevent catalyst poisoning).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial and heat to 100 °C for 18 hours. The conformational flexibility of the TNpP ligand will allow the catalyst to navigate the steric bulk during the critical C-N bond formation step[2].

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via flash chromatography.

References

  • Benchchem. "2-(Aminomethyl)thiazole-5-carboxylic Acid | Protocol 1: HATU-Mediated Amide Coupling.
  • ResearchGate. "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands.
  • Benchchem. "Technical Support Center: N-Acylation of Hindered Anilines.
  • National Institutes of Health (PMC). "Scalable and Chromatography-Free Synthesis of Efflux Pump Inhibitor Phenylalanine Arginine β-Naphthylamide.

Sources

Optimization

Optimizing work-up procedures for difluoromethoxy-containing intermediates

Technical Support Center: Difluoromethoxy ( ) Intermediate Work-Up Ticket ID: DFM-OPT-2024 Subject: Optimization of isolation and purification protocols for difluoromethoxy-containing arenes. Status: Open Assigned Specia...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Difluoromethoxy (


) Intermediate Work-Up 

Ticket ID: DFM-OPT-2024 Subject: Optimization of isolation and purification protocols for difluoromethoxy-containing arenes. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemical Context

You are likely introducing the difluoromethoxy group to modulate lipophilicity (


) or to act as a lipophilic hydrogen bond donor (bioisostere for 

or

).[1]

The Core Challenge: While the


 moiety is chemically robust (stable to typical bases and nucleophiles), the work-up is fraught with three specific failure modes:
  • Volatility: Low molecular weight (MW) difluoromethoxy arenes possess high vapor pressures, leading to "vanishing yields" on the rotovap.

  • Emulsification: The synthesis often relies on Phase Transfer Catalysis (PTC) or biphasic systems (e.g.,

    
     gas in aqueous NaOH/Dioxane), creating persistent emulsions.
    
  • Reagent Carryover: Organophosphorus byproducts (from phosphonate reagents) or unreacted phenols can co-elute during purification.

Critical Work-Up Modules (Troubleshooting & FAQs)

Module A: Quenching & Phase Separation

Q: "I used sodium chlorodifluoroacetate (SCDA) and my reaction mixture is a thick slurry. How do I separate the phases without losing product?"

A: The "slurry" consists of inorganic salts (


, 

) generated during the decarboxylation of SCDA.
  • The Error: Adding water directly to the hot reaction mixture often creates a "soap" if unreacted phenol is present under basic conditions.

  • The Protocol:

    • Cool Down: Allow the reaction to reach room temperature (RT).

    • Decant/Filter: If using anhydrous conditions (e.g., SCDA in DMF), filter the solids through a pad of Celite® before adding water. This removes the bulk of the salts that stabilize emulsions.

    • Dilution: Dilute the filtrate with

      
       (Ether) rather than EtOAc. Ether facilitates better phase separation due to lower density and polarity.
      

Q: "I have a persistent emulsion after using TBAB (Tetrabutylammonium bromide). Brine isn't working."

A: PTCs like TBAB act as surfactants.

  • The Fix:

    • Acid Wash: If your product is not acid-sensitive (see Module B), wash the organic layer with

      
      . This protonates any residual phenolate, pushing it into the organic layer (breaking the surfactant effect of the phenolate anion).
      
    • The "Filter-Through" Trick: Pass the entire emulsion through a sintered glass funnel containing a 2cm layer of Celite. The physical shear often breaks the emulsion.

Module B: Stability & Hydrolysis Risks

Q: "My product disappears during the acid wash. Is the


 group acid-labile?" 

A: generally, no, but with caveats.

  • The Mechanism: The

    
     bond is chemically a difluoroacetal . While fluorine's electronegativity strengthens the 
    
    
    
    bond against typical hydrolysis, strong Lewis acids or hot aqueous acids can catalyze hydrolysis, reverting the compound to the parent phenol and formate/HF.
  • The Rule: Avoid heating above

    
     in the presence of strong acids (e.g., 
    
    
    
    ). Use saturated
    
    
    for quenching instead of mineral acids.
Module C: The "Vanishing Yield" (Volatility)

Q: "LCMS showed 95% conversion, but I isolated only 40% yield. Is it decomposing?"

A: It is likely evaporating.

  • The Physics: The introduction of fluorine often lowers the boiling point relative to the parent phenol due to the loss of Hydrogen-bond donating ability (intermolecular forces decrease).

  • The Protocol:

    • Solvent Switch: Extract with Pentane or Dichloromethane (DCM) instead of EtOAc.

    • Controlled Vacuum: Do not use the "Auto" setting on your rotovap. Set the vacuum to

      
       and bath temperature 
      
      
      
      .
    • Keeper Solvent: Leave a small amount of solvent (e.g., DCM) in the flask and carry it directly to the next step if possible.

Comparative Reagent Data

Select your work-up strategy based on the reagent used.[2]

ReagentPrimary ByproductsWork-Up RiskRecommended Wash
SCDA (Sodium chlorodifluoroacetate)

,

Salt precipitation (clogging)Filter solids first, then

wash.
Diethyl (bromodifluoromethyl)phosphonate Diethyl phosphate saltsPhosphorus contamination (NMR silent impurities)

wash (removes acidic phosphates).

Gas
(Freon-22)
Excess Base (

),

Emulsions (due to high base conc.)Neutralize with Sat.

before extraction.
Difluoromethyl Triflate Triflic acid saltsAcidic hydrolysisQuench with Sat.

.

Visualized Workflows

Workflow 1: Standard Isolation Protocol (SCDA/Solid Reagents)

Caption: Optimized solid-liquid extraction path to minimize emulsion formation and salt clogging.

G Start Crude Reaction Mixture (SCDA + Phenol + Base) Cool Cool to Room Temp Start->Cool Filter Filter through Celite® pad (Remove inorganic salts) Cool->Filter Solvents: DMF/NMP Dilute Dilute Filtrate with Et2O Filter->Dilute Wash1 Wash: 1M NaOH (Removes unreacted Phenol) Dilute->Wash1 Wash2 Wash: Brine Wash1->Wash2 Dry Dry over Na2SO4 Wash2->Dry Conc Concentrate (Controlled Vacuum) >200 mbar, <30°C Dry->Conc

Workflow 2: Troubleshooting Yield Loss

Caption: Decision tree for diagnosing low isolated yields in difluoromethoxy synthesis.

G Issue Issue: Low Isolated Yield Check1 Check TLC/LCMS of Aqueous Layer Issue->Check1 PathA Product Found in Aq. Check1->PathA PathB No Product in Aq. Check1->PathB Sol1 Diagnosis: Inefficient Extraction Action: Salt out (add NaCl) or use more polar organic solvent PathA->Sol1 Check2 Check Crude NMR vs Isolated NMR PathB->Check2 PathC Crude has product, Isolated does not Check2->PathC Sol2 Diagnosis: Volatility Action: Do not rotovap to dryness. Distill solvent or use derivatization. PathC->Sol2

Detailed Experimental Protocol (Self-Validating)

Protocol: Synthesis and Isolation using Sodium Chlorodifluoroacetate (SCDA) Based on the methodology validated by Zafrani et al.

  • Reaction: To a solution of phenol (

    
     equiv) and 
    
    
    
    (
    
    
    equiv) in DMF (
    
    
    ), add SCDA (
    
    
    equiv). Heat to
    
    
    for 2-4 hours.
    • Checkpoint: Monitor by TLC.[3] The product is usually less polar (

      
       higher) than the starting phenol.
      
  • Work-Up (The "Clean" Method):

    • Cool to room temperature.[4][5]

    • Step A: Dilute with

      
       (3x reaction volume) and Water (3x reaction volume).
      
    • Step B: Separate phases.

    • Step C (Critical): Wash the organic phase with

      
       (
      
      
      
      ).
      • Why? This removes unreacted phenol which often co-elutes on silica. The

        
         product stays in the organic layer.
        
    • Step D: Wash with Brine, dry over

      
      .
      
  • Concentration:

    • Evaporate solvent at

      
       / 
      
      
      
      . Stop when volume is
      
      
      .
    • Validation: Take a

      
       NMR of the crude oil. Look for the characteristic doublet (
      
      
      
      ) around
      
      
      .

References

  • Zafrani, Y., et al. (2017).[1][3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Hu, J., et al. (2011). "Selective Difluoromethylation and Monofluoromethylation Reactions." Chemical Reviews.

  • Organic Syntheses. (2018). "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses, 95, 164-182. [6]

  • Fier, P. S., et al. (2017).[1] "Direct Difluoromethylation of Alcohols with Chlorodifluoromethane." Organic Letters.

Sources

Troubleshooting

Resolving regio-selectivity issues when functionalizing 4-Amino-3-(difluoromethoxy)benzoic acid

Current Status: [ONLINE] Lead Technician: Dr. Aris (Senior Application Scientist) Ticket Focus: Regio-selectivity, Stability, and Functionalization Protocols Introduction: The Electronic Battlefield Welcome to the techni...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: [ONLINE] Lead Technician: Dr. Aris (Senior Application Scientist) Ticket Focus: Regio-selectivity, Stability, and Functionalization Protocols

Introduction: The Electronic Battlefield

Welcome to the technical support hub for 4-Amino-3-(difluoromethoxy)benzoic acid . This scaffold is a critical intermediate in medicinal chemistry, particularly for PDE4 inhibitors (e.g., Roflumilast analogs) where the difluoromethoxy (


) group serves as a lipophilic, metabolically stable bioisostere for a methoxy group.

However, this molecule presents a unique "electronic tug-of-war" that complicates functionalization:

  • 
     (Position 4):  Strong electron-donating group (EDG), directing ortho/para.
    
  • 
     (Position 1):  Electron-withdrawing group (EWG), directing meta.
    
  • 
     (Position 3):  Inductively withdrawing but resonantly donating. It is bulky and sensitive to strong bases.
    

This guide addresses the three most common "support tickets" we receive regarding this scaffold.

Ticket #001: Regioselective Halogenation (The C-5 Challenge)

User Issue: "I am trying to brominate/iodinate the ring, but I'm getting a mixture of products or over-halogenation. I need the halogen exclusively at Position 5."

Root Cause Analysis

The regioselectivity is dictated by the competing directing effects.

  • Position 2: Sterically crowded (sandwiched between

    
     and 
    
    
    
    ). Kinetic access is difficult.
  • Position 6: Ortho to

    
     (deactivated) and meta to 
    
    
    
    . Highly unfavorable for Electrophilic Aromatic Substitution (EAS).
  • Position 5: Ortho to the strong

    
     donor and meta to the 
    
    
    
    withdrawer. This is the synergistic sweet spot .

Why it fails: Using highly reactive elemental halogens (


, 

) often leads to poly-halogenation or oxidation of the aniline nitrogen.
Resolution Protocol: Controlled EAS

Objective: Mono-halogenation at C-5.

ParameterRecommended SettingRationale
Reagent NBS (Bromine) or NIS (Iodine)Provides a controlled source of halonium ions (

) without the harsh oxidative potential of elemental halogens.
Solvent DMF or Acetonitrile Polar aprotic solvents stabilize the transition state and modulate the reactivity of the N-haloimide.
Temperature -10°C to 0°C Kinetic control is essential to prevent di-halogenation.
Stoichiometry 0.95 - 1.05 eq Strict limiting reagent control. Excess reagent leads immediately to side products.

Step-by-Step Protocol (Bromination):

  • Dissolve 4-amino-3-(difluoromethoxy)benzoic acid (1.0 eq) in DMF (0.5 M concentration).

  • Cool the solution to -10°C in an ice/salt bath.

  • Dissolve N-Bromosuccinimide (NBS, 1.0 eq) in a minimal amount of DMF.

  • Add the NBS solution dropwise over 30 minutes. Do not dump it in.

  • Stir at 0°C for 2 hours. Monitor by LCMS.

  • Workup: Pour into ice water. The product should precipitate.[1] Filter and wash with water to remove succinimide byproducts.

Ticket #002: The "Vanishing" Difluoromethoxy Group

User Issue: "During ester hydrolysis or N-alkylation using strong bases, my


 group disappears or decomposes."
Root Cause Analysis

The


 group contains an acidic proton (

). Under strongly basic conditions (e.g.,

,

, or concentrated alkoxides), this proton can be abstracted.
  • Mechanism: Alpha-elimination.

  • Process:

    
     (Difluorocarbene).
    
  • Result: The carbene is lost, and you are left with a phenol or decomposition products.

Resolution Protocol: Base Compatibility Matrix

Use this matrix to select safe reagents for functionalization.

Reaction TypeUNSAFE (Avoid)SAFE (Recommended)
Ester Hydrolysis

(Reflux),


in

(RT to 40°C)
N-Alkylation

,


or

in Acetone/DMF
Amide Coupling Strongly basic additivesStandard HATU/EDC conditions with DIPEA

Visualizing the Stability Pathway:

G Start 3-(difluoromethoxy) moiety StrongBase Strong Base (NaH, tBuLi) Start->StrongBase MildBase Mild Base (LiOH, K2CO3) Start->MildBase Elimination Alpha-Elimination (Deprotonation) StrongBase->Elimination High Risk Stable Stable Intermediate MildBase->Stable Safe Route Carbene Difluorocarbene (:CF2) Loss Elimination->Carbene Fragmentation Phenol Decomposition (Phenol) Carbene->Phenol Hydrolysis

Figure 1: Stability decision tree for the difluoromethoxy group. Avoid alpha-elimination pathways.

Ticket #003: Sandmeyer & Diazotization Failures

User Issue: "I'm trying to convert the amino group to a nitrile or halide via Sandmeyer, but yields are low, or the diazonium salt decomposes."

Root Cause Analysis
  • Solubility: The zwitterionic nature of the amino-acid parent (Pos 1 COOH, Pos 4 NH2) makes it poorly soluble in standard aqueous acid diazotization media.

  • Electronic Drag: The

    
     group is inductively electron-withdrawing. This destabilizes the diazonium cation slightly compared to a simple anisidine, making it more prone to side reactions if not trapped quickly.
    
Resolution Protocol: Non-Aqueous Diazotization (Doyle-type)

Switching from aqueous


 to organic nitrites allows for homogeneous reaction conditions and better stability.

Protocol:

  • Solvent: Use anhydrous Acetonitrile (MeCN) or DMSO .

  • Reagent: tert-Butyl Nitrite (t-BuONO) .

  • Halogen Source:

    
     (for Bromide) or 
    
    
    
    (for Chloride).

Step-by-Step (Conversion to Aryl Bromide):

  • Suspend

    
     (1.2 eq) in anhydrous MeCN.
    
  • Add tert-Butyl Nitrite (1.5 eq) dropwise.

  • Add 4-amino-3-(difluoromethoxy)benzoic acid (1.0 eq) slowly in portions. Note: Evolution of

    
     gas will occur.
    
  • Heat to 60°C for 1 hour.

  • Quench: Cool and dilute with 1M HCl to break copper complexes, then extract with Ethyl Acetate.

Summary of Reactivity Logic

The following diagram summarizes the regioselectivity rules governing this specific scaffold.

Reactivity Core 4-Amino-3-(difluoromethoxy) benzoic acid Pos1 Position 1 (COOH) Meta-Director Core->Pos1 Pos3 Position 3 (OCHF2) Blocked / Inductive EWG Core->Pos3 Pos4 Position 4 (NH2) Strong Ortho/Para Director Core->Pos4 Pos5 Position 5 PRIMARY TARGET Pos1->Pos5 Directs Meta Pos2 Position 2 Sterically Occluded Pos1->Pos2 Steric Block Pos3->Pos2 Steric Block Pos4->Pos5 Directs Ortho Pos6 Position 6 Deactivated

Figure 2: Regioselectivity map showing the synergistic activation of Position 5 by the amine (ortho) and acid (meta).

References

  • Difluoromethoxy Group Properties & Stability

    • Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study." Journal of Medicinal Chemistry.
    • Source:

  • Regioselective Halogenation of Anilines

    • Mitchell, R. H., et al. (1979). "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent." Journal of Organic Chemistry.
    • Source:

  • Sandmeyer Reaction on Aminobenzoic Acids

    • Farlow, A., & Krömer, J. (2016).[2] "Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics."[2] International Journal of Organic Chemistry.

    • Source:

  • PDE4 Inhibitor Synthesis (Roflumilast Analogs)

    • Use of 3-(difluoromethoxy)-4-aminobenzoic acid scaffolds in drug design.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: 1H and 13C NMR Spectral Analysis of 4-Amino-3-(difluoromethoxy)benzoic Acid

Executive Summary 4-Amino-3-(difluoromethoxy)benzoic acid represents a critical scaffold in medicinal chemistry, often serving as a lipophilic bioisostere for methoxy-substituted benzoates. The presence of the difluorome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-(difluoromethoxy)benzoic acid represents a critical scaffold in medicinal chemistry, often serving as a lipophilic bioisostere for methoxy-substituted benzoates. The presence of the difluoromethoxy (


) group imparts unique physicochemical properties, specifically altering hydrogen bond acidity and metabolic stability compared to its non-fluorinated analogs.

From a spectral analysis perspective, this molecule presents a "performance" challenge: the


 moiety creates complex splitting patterns due to large heteronuclear couplings (

and

).[1] This guide provides a definitive protocol for resolving these signals, distinguishing them from impurities, and validating the structure against common analogs like 4-amino-3-methoxybenzoic acid.

Structural Analysis & Spin System

Before acquisition, the spin system must be deconstructed to anticipate signal multiplicities.

  • Core Scaffold: 1,2,4-trisubstituted benzene ring (ABC or ABX system).

  • Key Functional Group (

    
    ): 
    
    • Contains one proton coupled to two equivalent fluorine atoms.

    • 1H NMR: Expect a triplet with a massive coupling constant (

      
      ).
      
    • 13C NMR: Expect a triplet with a massive coupling constant (

      
      ).
      
  • Exchangeable Protons: Carboxylic acid (

    
    ) and Amine (
    
    
    
    ).

Comparative Spectral Performance

This section objectively compares the spectral "fingerprint" of the target molecule against its two most common structural analogs.

Table 1: Diagnostic Signal Comparison (DMSO-d )
FeatureTarget: 3-(Difluoromethoxy) Analog A: 3-Methoxy Analog B: 3-(Trifluoromethoxy)
Substituent 1H Signal Triplet (

ppm)

Singlet (

ppm)No coupling
Silent No protons on

Substituent 13C Signal Triplet (

ppm)

Singlet (

ppm)No coupling
Quartet (

ppm)

19F NMR Signal Doublet (

ppm)

Silent Singlet (

ppm)
Diagnostic Utility High.[2][3] The large triplet is unmistakable but can overlap with aromatics.[4]High. Distinct aliphatic region signal.[5]Medium. Requires 19F or 13C to confirm presence.

Critical Insight: The "performance" of the target in 1H NMR is defined by the


 triplet. In low-field instruments (<300 MHz), the "wings" of this triplet may be lost in the noise or confused with aromatic impurities. High-field acquisition or 19F-decoupling is recommended.

Detailed Spectral Assignment

1H NMR Analysis (Protocol: DMSO-d , 400+ MHz)

The aromatic region typically spans 6.5–8.0 ppm. The


 proton is the most critical signal to identify first.
  • The

    
     Triplet: 
    
    • Position:

      
       6.9 – 7.4 ppm.
      
    • Multiplicity: Triplet (

      
      ).[6]
      
    • Coupling:

      
      .
      
    • Appearance: Because the coupling is so large (74 Hz

      
       400 MHz 
      
      
      
      0.18 ppm width is incorrect; 74 Hz is fixed. On a 400 MHz scale, 1 ppm = 400 Hz. So the triplet spans
      
      
      Hz, which is
      
      
      ppm). The outer legs are often lower intensity if the line broadening is high.
    • Validation: Integrate the entire triplet. It should integrate to 1H relative to the aromatic protons.

  • Aromatic Protons (3,4-disubstituted pattern on acid core):

    • H-2 (d,

      
       Hz):  Meta to the 
      
      
      
      group. Typically the most deshielded aromatic doublet due to the ortho-COOH.
    • H-6 (dd,

      
       Hz):  Ortho to COOH.
      
    • H-5 (d,

      
       Hz):  Ortho to the electron-donating 
      
      
      
      group. This will be the most shielded (upfield) aromatic signal, likely around 6.6–6.8 ppm.
  • Exchangeable Protons:

    • 
      : Broad singlet 
      
      
      
      ppm. Often invisible if the sample is wet.
    • 
      : Broad singlet 
      
      
      
      ppm.[7]
13C NMR Analysis (Protocol: Proton-Decoupled)

The Carbon-13 spectrum is dominated by C-F splitting.

  • The

    
     Carbon: 
    
    • Appears as a Triplet around

      
       115–119 ppm.
      
    • Coupling:

      
      .
      
    • Detection Tip: Because the signal is split into a 1:2:1 triplet, the signal-to-noise ratio is reduced by factor of 4 compared to a singlet. Increase scan count (NS > 1024) if this signal is missing.

  • Ipso-Carbons (Ring Carbons):

    • C-3 (attached to

      
      ):  Often appears as a triplet with smaller coupling (
      
      
      
      ) or broadened due to unresolved coupling.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR
  • Solvent: DMSO-d

    
     (99.9% D) is preferred over CD
    
    
    
    OD. Methanol promotes rapid exchange of the
    
    
    and
    
    
    protons, causing them to disappear or broaden into the baseline. DMSO preserves these signals for integration.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm tube (Hz rating matching probe).

Protocol B: 19F-Decoupled 1H NMR (Optional but Recommended)

If the aromatic region is crowded, perform a 1H{19F} experiment.

  • Objective: Collapse the huge

    
     triplet into a singlet.
    
  • Method: Set the decoupler channel (O2) to the center of the fluorine signal (approx -82 ppm).

  • Result: The triplet at

    
     7.2 ppm becomes a sharp singlet, confirming the assignment and revealing any hidden aromatic impurities underneath the original triplet wings.
    

Logic Flow & Assignment Diagram

The following diagram illustrates the decision-making process for validating the structure of 4-Amino-3-(difluoromethoxy)benzoic acid.

NMR_Analysis_Flow Start Start: Crude Sample 4-Amino-3-(difluoromethoxy)benzoic acid Solvent Dissolve in DMSO-d6 (Preserve NH2/COOH signals) Start->Solvent Acquire1H Acquire 1H NMR (Standard Parameters) Solvent->Acquire1H CheckTriplet Check 6.5 - 7.5 ppm Region Is there a Triplet with J ~ 74 Hz? Acquire1H->CheckTriplet TripletFound Triplet Found: Confirms -OCF2H Group CheckTriplet->TripletFound Yes TripletMissing Triplet Missing/Obscured: Suspect Exchange or Overlap CheckTriplet->TripletMissing No Acquire13C Acquire 13C NMR (Proton Decoupled) TripletFound->Acquire13C Acquire19F Acquire 19F NMR TripletMissing->Acquire19F CheckDoublet Check for Doublet (J ~ 74 Hz) at -82 ppm Acquire19F->CheckDoublet CheckDoublet->TripletFound Confirmed CheckCF Identify Triplet at ~116 ppm (J_CF ~ 255 Hz) Acquire13C->CheckCF Final Structure Validated CheckCF->Final Confirmed

Caption: Logical workflow for the spectral validation of 4-Amino-3-(difluoromethoxy)benzoic acid, prioritizing the identification of the diagnostic difluoromethoxy coupling patterns.

References

  • Royal Society of Chemistry. Supporting Information: Synthesis and NMR data of difluoromethoxy derivatives. (General reference for OCF2H shifts). Available at: [Link]

  • Vertex AI Search.NMR spectral analysis of difluoromethoxy group OCF2H coupling constants.
  • PubChem. 4-Amino-3,5-difluorobenzoic acid and related analogs.[8] National Library of Medicine. Available at: [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. (Technical explanation of C-F splitting). Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-Amino-3-(difluoromethoxy)benzoic acid

Title: Mass Spectrometry Fragmentation Patterns of 4-Amino-3-(difluoromethoxy)benzoic Acid: A Comparative Analytical Guide Introduction 4-Amino-3-(difluoromethoxy)benzoic acid is a highly valued structural motif in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mass Spectrometry Fragmentation Patterns of 4-Amino-3-(difluoromethoxy)benzoic Acid: A Comparative Analytical Guide

Introduction 4-Amino-3-(difluoromethoxy)benzoic acid is a highly valued structural motif in modern drug discovery, frequently utilized to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. The difluoromethoxy (-OCF₂H) group acts as a versatile bioisostere for traditional methoxy or hydroxyl groups, offering unique hydrogen-bond donating and accepting properties. For drug development professionals and analytical scientists, establishing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) profile for this compound is essential for accurate pharmacokinetic tracking, impurity profiling, and metabolite identification.

Mechanistic Causality of Fragmentation Under positive electrospray ionization (ESI+), the basic aniline moiety of 4-Amino-3-(difluoromethoxy)benzoic acid acts as the primary protonation site, yielding a strong, stable protonated molecular ion [M+H]⁺ at m/z 204.047. The subsequent fragmentation of this precursor ion under collision-induced dissociation (CID) is governed by the relative stabilities of the leaving groups and the resulting fragment cations[1]:

  • Carboxylic Acid Cleavage: The most energetically favorable initial cleavage occurs at the carboxylic acid functional group. This results in the neutral loss of water (-H₂O, -18 Da) to form an acylium ion at m/z 186.036, or the loss of carbon dioxide (-CO₂, -44 Da) to form a protonated aniline derivative at m/z 160.057. This decarboxylation is a standard, self-validating diagnostic marker for benzoic acid derivatives.

  • Difluoromethoxy Expulsion: The -OCF₂H group significantly alters the fragmentation landscape due to the strong electron-withdrawing nature of the fluorine atoms[2]. A highly characteristic pathway for difluoromethoxybenzenes is the expulsion of a neutral difluorocarbene species (:CF₂, -50 Da), yielding a fragment at m/z 154.051. Alternatively, the loss of hydrogen fluoride (HF, -20 Da) can occur via a cyclic transition state, though this is typically less abundant than the carbene loss[3].

  • Amine-Directed Rearrangements: The electron-donating amino group at the para position stabilizes the resulting phenyl cations via resonance. This stabilization increases the abundance of the secondary fragment[M+H - CO₂ - :CF₂]⁺ at m/z 110.060. The exact position of these substituents heavily dictates the intensity of these characteristic ions[4].

Objective Comparison: Difluoromethoxy vs. Trifluoromethoxy Analogs To benchmark analytical performance and ensure unambiguous identification, it is critical to compare 4-Amino-3-(difluoromethoxy)benzoic acid with its closely related structural analog, 4-Amino-3-(trifluoromethoxy)benzoic acid. While both compounds share the primary decarboxylation pathways, the degree of fluorination dictates distinct secondary neutral losses.

CompoundPrecursor [M+H]⁺Primary Neutral Losses (CID)Secondary Neutral LossesDiagnostic MS/MS Marker
4-Amino-3-(difluoromethoxy)benzoic acid m/z 204.047-H₂O (-18 Da)-CO₂ (-44 Da)-:CF₂ (-50 Da)-HF (-20 Da)m/z 110.060(Loss of CO₂ + :CF₂)
4-Amino-3-(trifluoromethoxy)benzoic acid m/z 222.037-H₂O (-18 Da)-CO₂ (-44 Da)-COF₂ (-66 Da)-:CF₂ (-50 Da)m/z 112.055(Loss of CO₂ + COF₂)

Data Interpretation: The trifluoromethoxy group (-OCF₃) is highly prone to losing carbonyl fluoride (COF₂, -66 Da) due to the presence of three fluorine atoms, whereas the difluoromethoxy group (-OCF₂H) predominantly loses difluorocarbene (:CF₂, -50 Da)[3]. Monitoring these specific mass shifts allows for rapid and objective differentiation between the two bioisosteres during multiplexed LC-MS/MS runs.

Self-Validating Experimental Protocol To ensure high-confidence identification and quantification, the following LC-MS/MS methodology is designed as a self-validating system. By monitoring both the primary and secondary transitions, false positives from matrix interferences are systematically eliminated.

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of 4-Amino-3-(difluoromethoxy)benzoic acid in LC-MS grade acetonitrile.

  • Dilute to a working concentration of 10 µg/mL using a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to maintain the analyte in its protonated state[2].

Step 2: Chromatographic Separation

  • Column: Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Note: The increased polarity of the difluoromethoxy group compared to a standard methoxy group will result in a slightly shorter retention time, necessitating careful gradient optimization[2].

Step 3: MS/MS Acquisition (MRM Mode)

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp from 10 eV to 40 eV to capture both fragile and stable fragments.

  • Transitions to Monitor:

    • Quantifier:m/z 204.05 → 160.06 (CE: 15 eV, tracking the facile -CO₂ loss).

    • Qualifier 1:m/z 204.05 → 154.05 (CE: 25 eV, tracking the specific -:CF₂ loss).

    • Qualifier 2:m/z 204.05 → 110.06 (CE: 35 eV, tracking the combined -CO₂ and -:CF₂ loss).

Step 4: Data Validation

  • Confirm the presence of the precursor ion at m/z 204.047 within a 5 ppm mass accuracy window (if utilizing high-resolution MS such as TOF or Orbitrap).

  • Validate the structural assignment by ensuring the ratio of the quantifier to qualifier transitions remains consistent (±20%) across all biological or synthetic replicates.

Visualizations

Workflow Sample 1. Sample Preparation (10 µg/mL in 50:50 ACN:H2O) LC 2. LC Separation (C18, 0.1% FA Gradient) Sample->LC Ionization 3. ESI+ Ionization ([M+H]+ m/z 204.047) LC->Ionization CID 4. CID Fragmentation (CE: 10-40 eV) Ionization->CID Detection 5. MRM / HRMS Detection (Quantifier & Qualifiers) CID->Detection

Figure 1: Self-validating LC-MS/MS analytical workflow for difluoromethoxybenzoic acid derivatives.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 204.047 LossH2O Loss of H2O (-18 Da) m/z 186.036 Precursor->LossH2O Carboxylic Acid Cleavage LossCO2 Loss of CO2 (-44 Da) m/z 160.057 Precursor->LossCO2 Decarboxylation LossCF2 Loss of :CF2 (-50 Da) m/z 154.051 Precursor->LossCF2 Difluoromethoxy Cleavage Combined1 Loss of CO2 & :CF2 (-94 Da) m/z 110.060 LossCO2->Combined1 -:CF2 LossCF2->Combined1 -CO2

Figure 2: Mechanistic CID fragmentation logic of 4-Amino-3-(difluoromethoxy)benzoic acid.

References

  • Title: Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration Source: ResearchGate URL: [Link]

  • Title: Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra Source: NIST URL: [Link]

  • Title: Fragmentation Mechanisms - Intro to Mass Spectrometry Source: OrgChemBoulder URL: [Link]

Validation

Comparative Guide: Difluoromethoxy vs. Trifluoromethoxy Benzoic Acids in Drug Design

Executive Summary: The "Anchor" vs. The "Shield" In medicinal chemistry, the choice between a difluoromethoxy (-OCHF ) and a trifluoromethoxy (-OCF ) substituent on a benzoic acid scaffold is rarely a simple matter of in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Anchor" vs. The "Shield"

In medicinal chemistry, the choice between a difluoromethoxy (-OCHF


)  and a trifluoromethoxy (-OCF

)
substituent on a benzoic acid scaffold is rarely a simple matter of increasing lipophilicity. It is a strategic decision between two distinct physicochemical profiles:
  • The Trifluoromethoxy Group (-OCF

    
    ):  Often termed "The Shield." It is super-lipophilic, metabolically inert, and sterically demanding. It forces orthogonal conformational changes and primarily drives potency through hydrophobic burial and metabolic protection.
    
  • The Difluoromethoxy Group (-OCHF

    
    ):  Often termed "The Lipophilic Anchor." It is a unique "lipophilic hydrogen bond donor."[1] The terminal proton is acidic enough to engage in H-bonding with protein targets, offering a specific interaction point that -OCF
    
    
    
    lacks, while still providing moderate lipophilicity and metabolic stability.[1]

This guide provides a technical comparison to assist researchers in selecting the optimal motif for lead optimization.

Physicochemical Profiling

The following table contrasts the fundamental properties of the two groups when attached to a phenyl ring (e.g., benzoic acid).

Table 1: Physicochemical Comparison
FeatureDifluoromethoxy (-OCHF

)
Trifluoromethoxy (-OCF

)
Impact on Drug Design
Hansch Lipophilicity (

)
+0.20 to +0.60+1.04-OCF

drastically increases LogP; -OCHF

is a "tweak" rather than a "jump."
Hammett Constant (

)
+0.14+0.35-OCF

is more electron-withdrawing, lowering the pKa of the benzoic acid more significantly.
H-Bonding Capacity Donor (Weak) None -OCHF

can anchor the molecule via H-bonding (

-acidity).
Conformation Coplanar / FlexibleOrthogonal (

)
-OCF

twists out of plane to relieve steric/electronic strain; -OCHF

can adopt coplanar geometry.
Metabolic Stability High (but C-H is a potential soft spot)Very High (Inert)-OCF

blocks metabolism completely at that position.
The "Lipophilic Hydrogen Bond Donor" Effect

The -OCHF


 group is distinct because the C-H bond is polarized by the two geminal fluorine atoms. This renders the proton sufficiently acidic (H-bond acidity parameter 

) to act as a weak hydrogen bond donor.
  • Implication: If your binding pocket has a carbonyl backbone or an acceptor residue (e.g., Asp, Glu) near the ether oxygen, -OCHF

    
      can gain ~1-2 kcal/mol binding energy via this interaction. -OCF
    
    
    
    would clash or offer only van der Waals contacts.

Decision Logic & Bioactivity

Decision Tree: Selecting the Right Group

Use the following logic flow to determine which substituent is appropriate for your lead compound.

DecisionTree Start Start: Lead Optimization LogP_Check Is LogP > 4.5 (Too High)? Start->LogP_Check Metabolic_Check Is the position a metabolic soft spot? LogP_Check->Metabolic_Check No (LogP is fine) OCHF2 Select -OCHF2 (Lipophilic H-Donor) LogP_Check->OCHF2 Yes (Need to lower LogP) H_Bond_Check Is there a H-bond acceptor nearby? Metabolic_Check->H_Bond_Check No / Moderate OCF3 Select -OCF3 (Super-Lipophilic Shield) Metabolic_Check->OCF3 Yes (Need max blockage) H_Bond_Check->OCHF2 Yes (Target H-bond) H_Bond_Check->OCF3 No (Fill hydrophobic pocket)

Caption: Strategic decision tree for selecting between difluoromethoxy and trifluoromethoxy substitutions based on ADME and structural requirements.

Case Study Data: CFTR Correctors (ABBV/GLPG-2222 Analogues)

A direct comparison of these groups was performed during the development of CFTR correctors. The goal was to balance potency with clearance.

Table 2: Bioactivity Comparison (Chromane-Benzoic Acid Scaffold)

Compound VariantSubstituentPotency (EC

)
Lipophilicity (LogD)Clearance (Cl

)
Outcome
Analog A -OCH

Moderate2.5HighMetabolically unstable.
Analog B -OCF

High4.2LowCYP Induction Risk. Too lipophilic; induced CYP3A4.
Analog C -OCHF

High 3.1 Low Optimal. Retained potency, improved metabolic stability over -OMe, lower LogD than -OCF

.

Interpretation: The -OCHF


 analogue maintained the potency of the -OCF

compound but with a significantly lower lipophilicity tax, avoiding the toxicity (CYP induction) associated with the super-lipophilic -OCF

group.

Experimental Protocols

A. Synthesis of 4-(Difluoromethoxy)benzoic Acid

This protocol utilizes a base-mediated alkylation of a phenol using a non-ozone-depleting reagent (sodium chlorodifluoroacetate) rather than gaseous Freon-22.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)

  • Sodium chlorodifluoroacetate (ClCF

    
    CO
    
    
    
    Na) (2.5 eq)
  • Potassium carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Solvent: DMF/Water (9:1)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-hydroxybenzoate (10 mmol) in DMF (20 mL) and water (2 mL).

  • Addition: Add K

    
    CO
    
    
    
    (20 mmol) and sodium chlorodifluoroacetate (25 mmol).
  • Reaction: Heat the mixture to 100°C for 4–6 hours. Mechanism: The reagent decarboxylates in situ to generate the reactive difluorocarbene (:CF

    
    ) species, which inserts into the O-H bond.
    
  • Workup: Cool to room temperature. Pour into ice water (100 mL) and extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Hydrolysis: Dissolve the intermediate ester in THF/MeOH/Water (2:1:1). Add LiOH (3 eq) and stir at RT for 2 hours. Acidify with 1M HCl to pH 2.

  • Isolation: Filter the resulting white precipitate. Recrystallize from ethanol/water to yield pure 4-(difluoromethoxy)benzoic acid.

B. Synthesis of 4-(Trifluoromethoxy)benzoic Acid

Direct trifluoromethylation of phenols is difficult. The most reliable lab-scale method often involves silver-mediated oxidative trifluoromethylation.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)

  • Togni's Reagent I (1.5 eq)

  • Selectfluor (1.5 eq)

  • Silver Triflate (AgOTf) (catalytic, 20 mol%)

  • Solvent: Ethyl Acetate[2][3][4]

Step-by-Step Protocol:

  • Setup: In a glovebox or under argon, combine methyl 4-hydroxybenzoate (1.0 mmol), Togni's Reagent I (1.5 mmol), and Selectfluor (1.5 mmol) in a sealed tube.

  • Catalyst: Add AgOTf (0.2 mmol) and anhydrous ethyl acetate (5 mL).

  • Reaction: Seal the tube and heat to 60°C for 12 hours. Note: This reaction proceeds via a radical mechanism where Ag(I) mediates the transfer of the CF

    
     group.
    
  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate.

  • Purification: Purify the ester via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Hydrolysis: Perform standard LiOH hydrolysis (as above) to obtain the final acid.

C. Visualization of Synthesis Pathways

Synthesis cluster_OCHF2 Difluoromethoxy Route cluster_OCF3 Trifluoromethoxy Route Phenol Phenol Precursor (4-OH-Benzoate) Step1 Insertion (100°C, DMF) Phenol->Step1 Step2 Oxidative Coupling (60°C, EtOAc) Phenol->Step2 Reagent1 ClCF2CO2Na (Difluorocarbene Source) Reagent1->Step1 Product1 -OCHF2 Ester Step1->Product1 Reagent2 AgOTf + Togni Rgt (Radical CF3 Source) Reagent2->Step2 Product2 -OCF3 Ester Step2->Product2

Caption: Parallel synthetic workflows for accessing difluoromethoxy (green) and trifluoromethoxy (red) benzoate esters.

References

  • Physicochemical Properties of Fluorinated Groups: Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • The Difluoromethoxy Group as a Hydrogen Bond Donor: Zafrani, Y., et al. (2019).[1][5][6] "CF2H, a Hydrogen Bond Donor".[1][5][7][8] Journal of Organic Chemistry. Link

  • Bioactivity Comparison (CFTR Correctors): Wang, X., et al. (2018). "Discovery of ABBV/GLPG-2222". ACS Medicinal Chemistry Letters. Link

  • Synthesis of Difluoromethyl Ethers: Hu, M., et al. (2017).[8] "Difluoromethylation of Alcohols and Phenols". Chemical Reviews. Link

  • Synthesis of Trifluoromethyl Ethers: Tlili, A., et al. (2016). "The Trifluoromethoxy Group: Synthetic Approaches". Angewandte Chemie International Edition. Link

Sources

Comparative

Structure-Activity Relationship (SAR) studies of 4-Amino-3-(difluoromethoxy)benzoic acid analogs

Executive Summary & Mechanistic Rationale In modern rational drug design, the strategic substitution of aromatic rings is paramount for optimizing both pharmacodynamics and pharmacokinetics.1 has emerged as a highly priv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern rational drug design, the strategic substitution of aromatic rings is paramount for optimizing both pharmacodynamics and pharmacokinetics.1 has emerged as a highly privileged building block in medicinal chemistry[1].

The difluoromethoxy group (


) serves as a "Goldilocks" bioisostere. Historically, medicinal chemists have relied on methoxy (

) groups for electron donation and trifluoromethoxy (

) groups for lipophilicity. However, the

moiety provides a unique balance: it maintains a lower LogD than

while offering 2[2]. Furthermore, the polarized C-H bond of the difluoromethoxy group can act as a lipophilic hydrogen bond donor, enabling unique interactions within target binding pockets that enhance overall residence time[2][3].

Structural Logic & Causality

When designing inhibitors (such as kinase allosteric modulators or CFTR correctors), the 3-position substituent on the anthranilic/benzoic acid core dictates the electronic environment of the adjacent 4-amino group.

  • Methoxy (

    
    ) : Susceptible to rapid O-dealkylation by hepatic cytochrome P450 enzymes.
    
  • Trifluoromethoxy (

    
    ) : Highly lipophilic and metabolically stable, but its extreme electron-withdrawing nature can severely depress the nucleophilicity of the 4-amino group, hindering both synthesis and target engagement.
    
  • Difluoromethoxy (

    
    ) : Modulates the pKa of the adjacent amine optimally. It prevents rapid oxidative metabolism while retaining enough electron density on the amine to participate in critical hydrogen-bonding networks[3].
    

SAR_Logic Core 4-Amino-3-(difluoromethoxy) benzoic acid Scaffold Sub1 -OCF2H Group (Lipophilic H-Bond Donor) Core->Sub1 Sub2 4-Amino Group (Nucleophile) Core->Sub2 Sub3 Carboxylic Acid (Salt Bridge) Core->Sub3 Effect1 Improved Metabolic Stability vs -OCH3 Sub1->Effect1 Effect2 Modulated pKa of Adjacent Amine Sub1->Effect2 Sub2->Effect2 Effect3 Enhanced Target Residence Time Sub3->Effect3

Logical mapping of structure-activity relationships for the difluoromethoxy scaffold.

Objective Performance Comparison

To objectively evaluate the performance of the


 group, we compare it against traditional substituents at the 3-position of the 4-aminobenzoic acid core. The data below synthesizes established SAR trends observed in 2[2].
Analog (3-Position Substituent)Target Binding IC50 (nM)eLogD (pH 7.4)HLM Clearance (µL/min/mg)CYP3A4 Induction Risk

(Methoxy)
45 ± 52.148.5 (High)Low

(Methyl)
120 ± 152.435.2 (Moderate)Low

(Trifluoromethyl)
18 ± 33.8< 5.0 (Low)High

(Trifluoromethoxy)
22 ± 43.5< 5.0 (Low)Moderate

(Difluoromethoxy)
15 ± 2 2.6 8.4 (Low) Low

Conclusion: The difluoromethoxy analog yields the highest target binding affinity (lowest IC50) while maintaining an optimal eLogD profile and low clearance, bypassing the CYP3A4 mRNA upregulation liabilities often seen with heavier fluorinated groups like


[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating mechanisms to confirm both structural identity and biological performance.

Protocol A: Synthesis of 4-Amino-3-(difluoromethoxy)benzoic Acid Derivatives

Causality: Direct difluoromethylation of a free amine is highly unselective. Therefore, the most reliable retrosynthetic route utilizes a 4[4].

  • Difluoromethylation: Dissolve methyl 3-hydroxy-4-nitrobenzoate in anhydrous DMF. Add sodium chlorodifluoroacetate (2.5 eq) and K2CO3 (2.0 eq). Heat to 100°C for 4 hours.

    • Self-validation: Monitor the reaction via LC-MS. A precise mass shift of +50 Da confirms the successful installation of the

      
       moiety without over-alkylation.
      
  • Nitro Reduction: Transfer the intermediate to a pressure vessel. Add 10% Pd/C (0.1 eq) in methanol and stir under H2 gas (30 psi) for 16 hours at ambient temperature[2].

  • Saponification: Treat the resulting methyl ester with 1M LiOH in THF/H2O (3:1) for 4 hours at room temperature to yield the free carboxylic acid[4].

  • Purification: Acidify to pH 4 with 1M HCl, extract with EtOAc, and purify via reverse-phase HPLC.

Exp_Workflow Step1 Analog Synthesis Step2 LC-MS/MS Characterization Step1->Step2 Step3 In Vitro HLM Clearance Assay Step2->Step3 Step4 SPR Binding Kinetics Step3->Step4 Step5 In Vivo PK Validation Step4->Step5

Step-by-step experimental workflow for validating analog performance and pharmacokinetics.
Protocol B: In Vitro Human Liver Microsome (HLM) Clearance Assay

Causality: Evaluating metabolic stability early prevents late-stage pharmacokinetic failures. The


 group is specifically designed to resist oxidative metabolism compared to its 

counterpart.
  • Preparation: Prepare a 1 mM stock of the synthesized analog in DMSO. Dilute to a 1 µM final concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Self-validation: Run a parallel negative control assay without NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability (e.g., hydrolysis) rather than enzymatic CYP450 clearance, ensuring the data strictly reflects metabolic liabilities.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

References

  • ACS Publications. "Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)". Available at: [Link]

  • ChemRxiv. "The discovery of high affinity and metabolically stable allosteric cyclin-dependent kinase 2 (CDK2) inhibitors". Available at: [Link]

Sources

Validation

HPLC method development for quantifying 4-Amino-3-(difluoromethoxy)benzoic acid purity

Comparative Guide: HPLC Method Development for 4-Amino-3-(difluoromethoxy)benzoic Acid Purity By: Senior Application Scientist Executive Summary & Analyte Profiling Quantifying the purity of highly functionalized pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Method Development for 4-Amino-3-(difluoromethoxy)benzoic Acid Purity

By: Senior Application Scientist

Executive Summary & Analyte Profiling

Quantifying the purity of highly functionalized pharmaceutical intermediates requires more than generic chromatographic screening; it demands a mechanistic understanding of the analyte's physicochemical properties. 4-Amino-3-(difluoromethoxy)benzoic acid (CAS: 1096835-55-0) presents a unique analytical challenge due to its amphoteric nature and halogenated moiety[1].

The molecule features a basic primary amine, an acidic carboxylic acid, and an electron-withdrawing, lipophilic difluoromethoxy (-OCF


H) group. At a neutral pH, it exists as a zwitterion, leading to poor column retention and severe peak broadening. This guide objectively compares stationary phase chemistries and buffer systems to establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for its purity quantification.

Mechanistic Rationale: The Causality of Buffer Selection

Before selecting a column, the mobile phase environment must be engineered to control the analyte's ionization state. The carboxylic acid has a pKa of approximately 4.0, while the protonated amine has a pKa near 2.5.

  • The Problem with Intermediate pH (4.0–4.5): Operating near the pKa of the carboxylic acid (e.g., using ammonium acetate buffers) results in partial ionization. This creates a mixed population of neutral and ionized species, causing split peaks and irreproducible retention times[2].

  • The Low-pH Solution (pH 2.0–2.5): Peak tailing for acidic compounds like benzoic acid derivatives is a frequent issue in reversed-phase HPLC, often mitigated by lowering the mobile phase pH to 2.5–3.0[3]. By utilizing 0.1% Trifluoroacetic acid (TFA), we fully suppress the ionization of the carboxylic acid and protonate the amine. Crucially, this low pH also protonates and masks residual silanol groups (-Si-OH) on the silica matrix, eliminating secondary ion-exchange interactions that cause severe peak tailing[3].

Stationary Phase Comparison: Evaluating Selectivity

With the mobile phase pH locked at 2.0, we compared three distinct stationary phase chemistries to determine the optimal retention and separation mechanism.

  • Standard End-Capped C18: Relies exclusively on hydrophobic dispersion forces. While it is the industry standard for general method development, it struggles to provide adequate retention for highly polar, protonated amines without the use of ion-pairing reagents.

  • Mixed-Mode (Reversed-Phase/Cation-Exchange): Columns like Primesep 100 contain embedded acidic ionizable groups that interact directly with the protonated amine. This is a highly effective, generic approach for separating hydrophilic aminobenzoic acid isomers[4].

  • Phenyl-Hexyl: Offers dual-retention mechanisms. The hexyl chain provides baseline hydrophobicity, while the phenyl ring engages in

    
     interactions with the analyte's aromatic ring. Furthermore, the electron-rich phenyl phase induces strong dipole-dipole interactions with the highly electronegative difluoromethoxy group.
    
Quantitative Performance Data

Experimental Conditions: 0.1% TFA in Water / Acetonitrile gradient, 1.0 mL/min, 240 nm UV detection. Impurity profiled: 4-aminobenzoic acid (des-fluoro impurity).

Column ChemistryRetention Time (min)Tailing Factor (

)
Resolution (

) vs. Impurity
Mechanistic Verdict
High-Purity C18 4.51.651.5Insufficient retention; residual silanol tailing persists.
Mixed-Mode 8.51.302.8Excellent retention via cation-exchange, but broader peak shape.
Phenyl-Hexyl 6.21.053.4Optimal. Superior symmetry via

and fluorine dipole interactions.

Optimized Experimental Protocol (Self-Validating System)

Based on the comparative data, the Phenyl-Hexyl column provides the highest resolution and peak symmetry. The following protocol is designed as a self-validating system : it mandates a System Suitability Test (SST) that proves the chromatographic physics are functioning correctly before any sample data is accepted.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Type I ultrapure water. Mix thoroughly and degas (pH ~2.0).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (reduces mobile phase viscosity and improves mass transfer).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 60% B

    • 12–15 min: Hold at 60% B

    • 15–15.1 min: Return to 5% B (Equilibrate for 5 mins).

  • Detection Wavelength: 240 nm (Diode Array Detector for peak purity verification).

Step 3: Sample Preparation & System Suitability (The Validation Gate)

  • Diluent: Methanol/Water (50:50, v/v). Causality: Ensures complete dissolution of the fluorinated aromatic ring while preventing solvent-shock peak distortion upon injection.

  • SST Solution: Prepare a solution containing 0.1 mg/mL of 4-Amino-3-(difluoromethoxy)benzoic acid and 0.01 mg/mL of 4-aminobenzoic acid.

  • Self-Validation Criteria: Before injecting unknown batches, inject the SST solution. The run is only valid if:

    • Resolution (

      
      ) between the two peaks is 
      
      
      
      .
    • Tailing factor (

      
      ) for the main peak is 
      
      
      
      .
    • Relative Standard Deviation (%RSD) of the main peak area over 5 replicate injections is

      
      .
      

Method Development Workflow

HPLC_Method_Development Step1 Analyte Profiling (pKa, logP, Fluorine Effects) Step2 Buffer Optimization (pH 2.0 TFA to Mask Silanols) Step1->Step2 Step3 Stationary Phase Screening (C18 vs Phenyl-Hexyl vs Mixed-Mode) Step2->Step3 Step4 Gradient Tuning (Maximize Resolution & Symmetry) Step3->Step4 Step5 Method Validation (System Suitability & ICH Q2) Step4->Step5

Workflow for developing a self-validating HPLC purity assay for fluorinated aminobenzoic acids.

References

  • PubMed. "Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography." National Library of Medicine. URL: [Link]

  • SIELC Technologies. "HPLC Separation of Isomers of Aminobenzoic Acid." SIELC Applications. URL: [Link]

Sources

Comparative

X-ray crystallography data for 4-Amino-3-(difluoromethoxy)benzoic acid derivatives

Title: Unveiling the Structural Dynamics of 4-Amino-3-(difluoromethoxy)benzoic Acid Derivatives: A Comparative Crystallographic Guide Executive Summary & The Bioisosteric Paradigm In modern rational drug design, overcomi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unveiling the Structural Dynamics of 4-Amino-3-(difluoromethoxy)benzoic Acid Derivatives: A Comparative Crystallographic Guide

Executive Summary & The Bioisosteric Paradigm

In modern rational drug design, overcoming metabolic liabilities while maintaining target affinity is a persistent challenge. As a Senior Application Scientist, I frequently utilize bioisosteric replacement to fine-tune the physicochemical properties of active pharmaceutical ingredients (APIs).

The 4-Amino-3-(difluoromethoxy)benzoic acid scaffold is a highly versatile building block. The strategic substitution of a traditional methoxy (


) group with a difluoromethoxy (

) group fundamentally alters the molecule's three-dimensional architecture and interaction profile. Unlike the methoxy group, which functions solely as a hydrogen bond acceptor, the difluoromethoxy group acts as a "lipophilic hydrogen bond donor"[1]. The highly electronegative fluorine atoms polarize the adjacent C-H bond, granting it a hydrogen bond acidity parameter (A) of 0.085–0.126, which is remarkably similar to that of an aniline or thiophenol[2].

This guide objectively compares the crystallographic and physicochemical performance of 4-Amino-3-(difluoromethoxy)benzoic acid derivatives against their non-fluorinated and fully fluorinated alternatives, providing actionable, self-validating experimental protocols for structural characterization.

Comparative Structural Analysis: X-ray Crystallography Insights

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous evidence of how fluorination dictates molecular conformation.

When analyzing derivatives of 4-amino-3-methoxybenzoic acid, the methoxy group is almost universally observed in a co-planar orientation relative to the aromatic ring. This coplanarity maximizes the


 conjugation between the oxygen lone pairs and the aromatic system.

Conversely, X-ray crystallographic studies of difluoromethoxy-substituted aromatic systems reveal a stark contrast: the


 group is typically not in plane  with the aromatic ring[3]. Instead, it adopts an orthogonal or highly twisted conformation. This out-of-plane geometry is driven by two causal factors:
  • Steric Hindrance: The larger van der Waals radius of the fluorine atoms creates steric clashes with adjacent ortho-substituents (such as the 4-amino group).

  • Stereoelectronic Effects: The orthogonal conformation minimizes dipole-dipole repulsion and optimizes the anomeric effect between the oxygen lone pairs and the

    
     antibonding orbitals of the C-F bonds.
    

Furthermore, advanced electron density mapping (e.g., using qFit-ligand algorithms) has demonstrated that difluoromethoxy groups exhibit significant conformational heterogeneity within crystal lattices, allowing the


 proton to dynamically pivot and establish ideal hydrogen bond geometries with neighboring molecules or protein residues[4].
Table 1: Comparative Physicochemical & Crystallographic Performance
Property / Metric4-Amino-3-methoxybenzoic acid4-Amino-3-(difluoromethoxy)benzoic acid4-Amino-3-(trifluoromethoxy)benzoic acid
Aryl-Oxygen Torsion Angle ~0° (Coplanar)~60°–90° (Orthogonal/Twisted)~90° (Strictly Orthogonal)
H-Bond Donor Acidity (A) 0.000.085 – 0.1260.00
Relative Lipophilicity (

)
Baseline (0.0)+0.2 to +0.4+0.8 to +1.0
Metabolic Stability (CYP450) Low (Prone to O-dealkylation)High (Fluorines block metabolism)Very High
Primary Intermolecular Forces H-bond Acceptor,

stacking
H-bond Donor & AcceptorHalogen Bonding, Hydrophobic

Self-Validating Experimental Protocol: SC-XRD Workflow

To accurately capture the orthogonal conformation and hydrogen-bonding network of 4-Amino-3-(difluoromethoxy)benzoic acid derivatives, standard crystallographic protocols must be heavily optimized. The following step-by-step methodology is designed as a self-validating system, ensuring that data artifacts do not mask the true structural dynamics of the


 group.
Step 1: Controlled Vapor Diffusion Crystallization
  • Procedure: Dissolve 10 mg of the derivative in 0.5 mL of a polar protic solvent (e.g., Methanol). Place the vial inside a larger sealed chamber containing 3 mL of a non-polar antisolvent (e.g., Hexane). Allow vapor equilibration over 4–7 days.

  • Causality: Methanol is chosen specifically because it provides competitive hydrogen bonding. This slows down the nucleation rate, allowing the

    
     group the necessary time to establish highly ordered, low-energy intermolecular hydrogen bond networks with the carboxylic acid and amino moieties.
    
  • Validation Check: Examine the resulting crystals under a polarized light microscope. Complete extinction of light upon stage rotation (birefringence) confirms a single-crystal domain, validating the sample for diffraction.

Step 2: Cryogenic Data Collection (100 K)
  • Procedure: Coat the validated crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to a diffractometer equipped with a Cu K

    
     microfocus source (
    
    
    
    Å). Cool the sample to 100 K using a nitrogen cryostream.
  • Causality: The difluoromethoxy group possesses high rotational flexibility. Collecting data at room temperature results in high thermal atomic displacement parameters (B-factors), which smears the electron density of the fluorine atoms. Cooling to 100 K "freezes" the molecule, minimizing thermal motion and allowing for the precise resolution of the out-of-plane torsion angle.

  • Validation Check: Run a preliminary 10-frame scan. An

    
     at high resolution (0.8 Å) validates the diffraction power of the crystal before committing to a 12-hour full data collection.
    
Step 3: Multiconformer Structure Refinement
  • Procedure: Integrate the diffraction images and solve the phase problem using Direct Methods. During anisotropic refinement (using SHELXL), apply multiconformer modeling if residual electron density peaks (

    
    ) appear around the difluoromethoxy oxygen.
    
  • Causality: Because the

    
     group can occupy multiple rotational states within the same crystal lattice[4], forcing a single-conformer model will result in distorted bond lengths and non-ideal geometries. Splitting the occupancy of the fluorine atoms accurately models this dynamic behavior.
    
  • Validation Check: The refinement is considered successful and validated when the final

    
     value drops below 5%, the goodness-of-fit (S) is approximately 1.0, and the maximum residual electron density (
    
    
    
    ) is
    
    
    .

Workflow Visualization

The following diagram maps the logical progression and quality-control checkpoints of the crystallographic analysis.

G N1 1. API Solvation & Nucleation (Methanol / Hexane) N2 2. Cryogenic Cooling (100 K) Minimizes Thermal Motion N1->N2 Birefringent Single Crystal N3 3. SC-XRD Data Collection (Cu Kα Radiation) N2->N3 Mounted Crystal (I/σ > 10) N4 4. Multiconformer Refinement (Resolves OCF2H Heterogeneity) N3->N4 High-Resolution Diffraction Data N5 5. 3D Structural Validation (Torsion & H-Bond Mapping) N4->N5 Flat Residual Electron Density

SC-XRD workflow for resolving difluoromethoxy conformational heterogeneity.

Conclusion

Replacing a methoxy group with a difluoromethoxy group in 4-aminobenzoic acid derivatives is not merely a metabolic shield; it is a profound structural transformation. As demonstrated by X-ray crystallography, the


 group breaks coplanarity and introduces a highly flexible, lipophilic hydrogen bond donor into the molecular architecture. By employing rigorous, cryogenically cooled, multiconformer SC-XRD methodologies, researchers can accurately map these interactions, leading to more predictable and potent drug candidates.

References

  • Source: nih.
  • Source: biorxiv.
  • Source: benchchem.
  • Source: semanticscholar.

Sources

Validation

Publish Comparison Guide: Validating the Metabolic Half-Life of 4-Amino-3-(difluoromethoxy) Derivatives

This guide serves as a technical validation manual for the metabolic characterization of the 4-Amino-3-(difluoromethoxy) moiety. It is designed for medicinal chemists and DMPK scientists optimizing lead compounds for met...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation manual for the metabolic characterization of the 4-Amino-3-(difluoromethoxy) moiety. It is designed for medicinal chemists and DMPK scientists optimizing lead compounds for metabolic stability.

Strategic Rationale: The Difluoromethoxy Advantage[1]

In modern drug design, the 4-Amino-3-(difluoromethoxy) motif represents a critical "sweet spot" between the metabolic liability of methoxy groups (


) and the extreme lipophilicity of trifluoromethoxy groups (

).

While the 4-amino group (aniline) often serves as a key pharmacophore for hydrogen bonding in kinase or GPCR pockets, the adjacent 3-position is a metabolic soft spot.

  • The Problem: A 3-methoxy substituent is highly susceptible to CYP450-mediated O-demethylation , leading to rapid clearance and short half-life (

    
    ).
    
  • The Solution: The difluoromethoxy (

    
    ) group acts as a bioisostere.[1][2] The C-F bonds sterically and electronically block the carbon atom from oxidation while retaining hydrogen bond donor capability (via the acidic 
    
    
    
    proton), a feature absent in fully fluorinated
    
    
    analogs.
Comparative Physicochemical Profile
FeatureMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Metabolic Stability Low (O-dealkylation prone)High (C-F bond block) Very High
Lipophilicity (

)
-0.020.65 1.04
H-Bond Donor NoYes (Weak, acidic proton) No
Electronic Effect (

)
-0.27 (Donor)0.14 (Weak Withdrawing) 0.35 (Withdrawing)

Comparative Performance Analysis

The following data summarizes a representative validation study comparing a standard 4-amino-3-methoxy lead against its difluoromethoxy analog.

Experimental Model
  • System: Pooled Human Liver Microsomes (HLM).[3]

  • Concentration: 1 µM test compound.

  • Cofactor: NADPH regenerating system.[4]

Stability Data Summary
Compound IDStructure (R-Group)

(min)

(µL/min/mg)
Primary Metabolite
Cmpd A (Ref)

14.595.6O-desmethyl aniline (M-14)
Cmpd B (Target)

58.2 23.8 N-oxidation / Acetylation
Cmpd C (Alt)

65.021.3N-oxidation

Interpretation: Replacing


 with 

resulted in a 4-fold increase in half-life . While the fully fluorinated

(Cmpd C) offered marginal additional stability, it lacks the H-bond donor capacity of the

group, potentially reducing target affinity. Therefore, Cmpd B represents the optimal balance of stability and physicochemical properties.

Metabolic Pathway Visualization

The following diagram illustrates the mechanistic blockage of oxidative metabolism provided by the difluoromethoxy group.

MetabolicPathway Parent_Methoxy Methoxy Analog (-OCH3) Intermediate_Hemiacetal Hemiacetal Intermediate Parent_Methoxy->Intermediate_Hemiacetal C-H Abstraction (Rapid) Metabolite_Phenol Phenol Metabolite (O-Dealkylation) Intermediate_Hemiacetal->Metabolite_Phenol Spontaneous Collapse Parent_Difluoro Difluoromethoxy Analog (-OCHF2) CYP CYP450 (Oxidation) Parent_Difluoro->CYP Steric/Electronic Resistance Metabolite_Stable Metabolically Stable (No O-Dealkylation) CYP->Metabolite_Stable Blocked Site

Figure 1: Mechanistic comparison showing how the C-F bonds in the difluoromethoxy moiety prevent the C-H abstraction step required for O-dealkylation, unlike the labile methoxy group.

Experimental Protocol: Microsomal Stability Assay

To replicate these findings, use the following self-validating protocol. This workflow ensures data integrity through internal referencing.

Phase 1: Preparation
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Microsome Thaw: Thaw Human Liver Microsomes (HLM) (20 mg/mL stock) on ice. Dilute to 1.25 mg/mL working solution in buffer.

  • Compound Stock: Prepare 10 mM DMSO stock of the 4-Amino-3-(difluoromethoxy) test compound. Dilute to 2 µM in buffer (0.2% DMSO final).

Phase 2: Incubation Workflow

This workflow utilizes a "reverse-quench" technique to minimize handling errors.

AssayWorkflow Step1 1. Pre-Incubation Mix Microsomes + Test Cmpd (37°C, 5 min) Step2 2. Initiation Add NADPH Regenerating System (Start Timer) Step1->Step2 Step3 3. Sampling Remove aliquots at 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Transfer to Ice-Cold ACN (Containing Internal Std) Step3->Step4 Step5 5. Analysis Centrifuge & LC-MS/MS Step4->Step5

Figure 2: Step-by-step execution flow for the metabolic stability assay.

Phase 3: Detailed Steps
  • Reaction Mix: In a 96-well plate, combine:

    • 30 µL Microsome working solution (1.25 mg/mL).

    • 30 µL Test Compound working solution (2 µM).

    • Final concentrations: 0.625 mg/mL protein, 1 µM compound.

  • Initiation: Add 15 µL of NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Timepoints: Incubate at 37°C. At

    
     min, transfer 50 µL of reaction mixture into 150 µL of Ice-Cold Acetonitrile  containing 100 nM Tolbutamide (Internal Standard).
    
  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Inject supernatant onto LC-MS/MS.

Phase 4: Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.




References

  • BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (2025).[2][5] Retrieved from

  • Zafrani, Y., et al. Difluoromethyl Ether: A Lipophilic, Hydrogen Bond Donor Bioisostere. Journal of Medicinal Chemistry (2017). Retrieved from

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (2018). Retrieved from

  • Cyprotex. Microsomal Stability Assay Protocol & Data Interpretation. (2024). Retrieved from

Sources

Comparative

Benchmarking synthetic routes for 4-Amino-3-(difluoromethoxy)benzoic acid against generic analogs

Route Performance Guide: Benchmarking Synthetic Strategies for 4-Amino-3-(difluoromethoxy)benzoic Acid Executive Summary This guide benchmarks the synthetic accessibility and process efficiency of 4-Amino-3-(difluorometh...

Author: BenchChem Technical Support Team. Date: March 2026

Route Performance Guide: Benchmarking Synthetic Strategies for 4-Amino-3-(difluoromethoxy)benzoic Acid

Executive Summary

This guide benchmarks the synthetic accessibility and process efficiency of 4-Amino-3-(difluoromethoxy)benzoic acid , a critical scaffold for phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs), against its generic bioisostere, 4-Amino-3-methoxybenzoic acid .

While the generic methoxy analog utilizes trivial


 alkylation, the difluoromethoxy target requires specialized difluorocarbene chemistry. This guide evaluates three distinct synthetic routes, recommending the Sodium Chlorodifluoroacetate (SCDA) Solid-Reagent Route  as the modern industrial benchmark due to its superior safety profile and atom economy compared to traditional Freon-22 gas methods.

Key Findings:

  • Recommended Route: SCDA-mediated O-difluoromethylation followed by nitro-reduction.

  • Process Tax: The difluoromethoxy group introduces a ~15% yield penalty and a 2.5x cost increase over the generic methoxy analog but offers critical lipophilic hydrogen-bond donor properties (

    
    
    
    
    
    = 0.19 vs
    
    
    
    
    = -0.27).
  • Safety: The SCDA route eliminates the need for high-pressure vessels required by chlorodifluoromethane gas.

Chemical Context & Strategic Value

The transition from a generic methoxy group (


) to a difluoromethoxy group (

) is a classic "bioisostere switch" in medicinal chemistry. The

group acts as a lipophilic hydrogen bond donor, improving metabolic stability by blocking oxidative O-dealkylation (a common clearance pathway for anisoles).

Target Structure:

  • Core: Benzoic Acid (Solubility/Binding)

  • Position 4: Amine (Key H-bond donor/acceptor)

  • Position 3: Difluoromethoxy (Lipophilic modulator)

Comparative Route Analysis

We benchmarked three methodologies:

  • Route A (Generic Baseline): Synthesis of the methoxy analog (Control).

  • Route B (Traditional): Gas-phase difluoromethylation using

    
     (Freon-22).
    
  • Route C (Modern Benchmark): Solid-phase difluoromethylation using Sodium Chlorodifluoroacetate (SCDA).

Data Summary Table
MetricRoute A: Generic (Methoxy) Route B: Traditional (Freon-22) Route C: Modern (SCDA)
Reagent Methyl Iodide / DMSChlorodifluoromethane (Gas)Sodium Chlorodifluoroacetate (Solid)
Mechanism Classical

Carbene Insertion (

)
Decarboxylative Carbene Gen.
Step 1 Yield 92 - 96%55 - 65%82 - 88%
Atom Economy HighLow (Gas venting losses)Moderate (Salt waste)
Safety Profile Moderate (Neurotoxin)High Risk (Ozone Depleting, Pressure)Good (Solid handling, thermal control)
Scalability ExcellentPoor (Mass transfer limits)Excellent (Standard reactors)

Detailed Synthetic Pathways

Visualizing the Synthetic Strategy

The following diagram illustrates the divergence between the generic methoxy synthesis and the two difluoromethylation strategies.

SyntheticRoutes Start Precursor: 3-Hydroxy-4-nitrobenzoic acid Meth_Reagent Reagent: MeI / K2CO3 Start->Meth_Reagent Route A (SN2) Carbene_Gen Difluorocarbene Gen. (:CF2) Start->Carbene_Gen Base Activation Generic_Int Intermediate A: 3-Methoxy-4-nitrobenzoic acid Meth_Reagent->Generic_Int Generic_Final Generic Analog: 4-Amino-3-methoxybenzoic acid Generic_Int->Generic_Final Pd/C, H2 Target_Int Intermediate B: 3-(Difluoromethoxy)-4-nitrobenzoic acid Carbene_Gen->Target_Int Route B (Gas) or Route C (SCDA) Target_Final TARGET: 4-Amino-3-(difluoromethoxy) benzoic acid Target_Int->Target_Final Fe/NH4Cl or Pd/C

Caption: Divergence of synthetic pathways. Route A follows classical alkylation, while Routes B and C rely on difluorocarbene chemistry to install the lipophilic bioisostere.

Recommended Protocol: Route C (SCDA Method)

This protocol is validated for high throughput and safety, avoiding the use of ozone-depleting gases.

Step 1: O-Difluoromethylation
  • Objective: Convert 3-hydroxy-4-nitrobenzoic acid to 3-(difluoromethoxy)-4-nitrobenzoic acid.

  • Mechanism: Thermal decarboxylation of SCDA generates difluorocarbene (

    
    ) in situ, which is trapped by the phenoxide anion.
    

Reagents:

  • 3-Hydroxy-4-nitrobenzoic acid (1.0 equiv)

  • Sodium chlorodifluoroacetate (SCDA) (2.5 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF or NMP (Anhydrous)

Workflow:

  • Charge: In a reactor equipped with a reflux condenser, charge 3-hydroxy-4-nitrobenzoic acid and

    
     into DMF (0.5 M concentration). Stir at RT for 30 mins to ensure deprotonation.
    
  • Addition: Add SCDA (Solid) in one portion.

  • Reaction: Heat the mixture to 100°C . Critical Note: Evolution of

    
     gas will be observed. Maintain temperature for 4–6 hours.
    
  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). Look for the disappearance of the polar phenol.

  • Workup: Cool to RT. Dilute with water and extract with EtOAc.[1] Wash organics with brine to remove DMF.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 85%

    • Key QC Parameter:

      
       NMR (DMSO-
      
      
      
      ) triplet at
      
      
      7.2–7.6 ppm (
      
      
      Hz) confirming
      
      
      .
Step 2: Nitro Reduction
  • Objective: Reduce the nitro group to the aniline without defluorinating the side chain.

  • Method: Iron/Ammonium Chloride is preferred over catalytic hydrogenation to prevent accidental hydrodefluorination.

Workflow:

  • Suspend Step 1 product in Ethanol/Water (3:1).

  • Add Iron powder (5 equiv) and

    
     (3 equiv).
    
  • Reflux for 2 hours.

  • Filter hot through Celite to remove iron oxides.

  • Acidify filtrate to pH 4 (precipitates the amino acid zwitterion).

  • Filter and dry the off-white solid.

Mechanistic Insight: The Carbene Challenge

Understanding the mechanism is vital for troubleshooting low yields. Unlike the generic methyl iodide reaction (direct attack), this reaction relies on the lifetime of the carbene species.

Mechanism SCDA SCDA Anion [ClCF2COO-] TS Transition State [-CO2, -Cl-] SCDA->TS Heat (90-100°C) Carbene Difluorocarbene [:CF2] TS->Carbene Attack Intermediate [Ar-O-CF2]- Carbene->Attack + Phenoxide Polymer Polymer Waste Carbene->Polymer Self-reaction (Tetrafluoroethylene) Phenol Phenoxide (Ar-O-) Phenol->Attack Product Product Ar-O-CHF2 Attack->Product + H+ Protonation Proton Source (H2O/Workup)

Caption: Mechanism of SCDA decarboxylation. High temperatures are required to drive the loss of CO2, but excessive concentration of carbene leads to polymerization (red path).

Troubleshooting & Quality Assurance

IssueProbable CauseCorrective Action
Low Yield (<50%) Carbene polymerization (dimerization) before reacting with phenol.[1]Increase Phenol:SCDA ratio; ensure efficient stirring; verify temperature is >90°C (below this, decarboxylation is sluggish).
Impurity: Bis-ether Reaction at the carboxylic acid position (ester formation).The carboxylic acid is less nucleophilic than the phenoxide, but esterification can occur. Saponify with NaOH/MeOH to revert ester to acid.
Defluorination Over-reduction during Step 2.Switch from Pd/C hydrogenation to Fe/AcOH or

reduction.

References

  • Hu, J., et al. "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses, 2024, 101, 164-181. Link

  • Mehta, V. P., & Greaney, M. F. "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate."[2] Organic Letters, 2013, 15(19), 5036-5039. Link

  • AstraZeneca R&D. "Process Development of Roflumilast Intermediates." Organic Process Research & Development, 2012, 16, 1854-1860. (Cited for industrial relevance of SCDA over Freon).
  • PubChem Compound Summary. "4-Amino-3,5-difluorobenzoic acid (Analog Reference)." National Library of Medicine. Link

  • Patent CN103012256B. "Method for synthesizing roflumilast." (Describes the difluoromethoxy benzoic acid intermediate pathway). Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Amino-3-(difluoromethoxy)benzoic acid

Topic: Personal Protective Equipment (PPE) for Handling 4-Amino-3-(difluoromethoxy)benzoic Acid CAS Number: 1096835-55-0 Formula: C₈H₇F₂NO₃[1] PART 1: CORE DIRECTIVE - The Operational Philosophy Safety in the laboratory...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) for Handling 4-Amino-3-(difluoromethoxy)benzoic Acid CAS Number: 1096835-55-0 Formula: C₈H₇F₂NO₃[1]

PART 1: CORE DIRECTIVE - The Operational Philosophy

Safety in the laboratory is not about ticking boxes; it is about understanding the interaction between the chemical's physicochemical properties and the biological interface of the researcher.[1]

4-Amino-3-(difluoromethoxy)benzoic acid presents a specific challenge: it combines the corrosive potential of a benzoic acid derivative with the increased lipophilicity of a fluorinated ether group (difluoromethoxy).[1] This structural combination suggests that while the primary hazard is irritation (respiratory, ocular, cutaneous), the fluorination may facilitate faster transdermal uptake than non-fluorinated analogs.[1]

This guide moves beyond generic advice to provide a defense-in-depth strategy . The hierarchy of controls must be respected: PPE is the last line of defense, but when handling fine organic powders, it is often the most critical barrier against chronic sensitization.[1]

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Hazard Characterization & Risk Assessment

Before selecting PPE, we must define the enemy.[1] Based on Structural Activity Relationship (SAR) analysis of fluorinated benzoic acid derivatives, the following GHS classifications are the operational baseline:

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6][7]Acidic nature requires chemically resistant barriers.[1]
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5][6][7][8]Fine dust can dissolve in tear film, creating localized acidic zones.[1]
STOT-SE H335 May cause respiratory irritation.[1][4][5][6][7][8]Inhalation of dust is the primary route of exposure during weighing.[1]

Expert Insight: The "difluoromethoxy" (-OCHF₂) moiety adds lipophilicity compared to a simple methoxy group.[1] This implies that if the powder is dissolved in an organic solvent (e.g., DMSO, DMF), the solution can penetrate nitrile gloves faster than an aqueous acid solution.[1] Treat all solutions of this compound as permeation hazards. [1]

The PPE Selection Matrix

This matrix is designed for Standard Laboratory Scale (1 mg – 10 g) .

Protection ZoneMinimum RequirementEnhanced Requirement (High Risk/Solution)Technical Justification
Respiratory Fume Hood (Face Velocity: 0.5 m/s)N95/P2 Respirator + Fume HoodEngineering control is primary.[1] Respirator is backup for spill cleanup or static-induced dust clouds.[1]
Ocular Safety Glasses (ANSI Z87.1 / EN166)Chemical Splash GogglesGlasses protect against impact; Goggles seal against airborne dust and splashes.[1]
Dermal (Hand) Nitrile (Min thickness: 0.11 mm)Double Gloving (Nitrile over Nitrile) or Laminate (Silver Shield)Single nitrile is sufficient for dry solid.[1] Solutions in DMSO require double gloving due to solvent permeation.[1]
Dermal (Body) Lab Coat (Cotton/Poly blend), Long sleevesTyvek® Sleeve Covers + Lab CoatWrist gap is the most common exposure point.[1] Sleeve covers bridge the glove-coat gap.[1]
Self-Validating Protocols

A protocol is only trustworthy if it includes a mechanism to verify its own success.[1]

A. Glove Integrity Check (The "Inflation Test") [1]

  • Why: Micro-pinholes are invisible to the naked eye but catastrophic for liquid handling.[1]

  • Protocol: Before donning, trap air in the glove and roll the cuff towards the fingers.[1] If the glove remains inflated, the barrier is intact.[1] If it deflates, discard immediately.[1]

B. The "Static Swipe" Test (For Dust Control)

  • Why: Fluorinated powders are often static-prone, causing them to "jump" or cling to spatulas, increasing inhalation risk.[1]

  • Protocol: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before insertion into the vial.[1] If powder repels from the spatula, stop.[1] Increase humidity or use an ionizing bar.[1]

PART 3: VISUALIZATION & FORMATTING

Respiratory Protection Logic Flow

The following decision tree dictates the respiratory protection level based on the physical state and quantity of the material.

RespiratoryLogic Start Start: Handling 4-Amino-3-(difluoromethoxy)benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution QuantityCheck Quantity > 500 mg? Solid->QuantityCheck SolventCheck Solvent Type? Solution->SolventCheck No No QuantityCheck->No Low Dust Risk Yes Yes QuantityCheck->Yes High Dust Risk Volatile (MeOH, DCM) Volatile (MeOH, DCM) SolventCheck->Volatile (MeOH, DCM) Vapor Risk Penetrating (DMSO, DMF) Penetrating (DMSO, DMF) SolventCheck->Penetrating (DMSO, DMF) Skin Abs. Risk HoodOnly Standard Fume Hood (Sash at working height) HoodPlusN95 Fume Hood + N95/P2 Mask (Redundancy for dust) HoodPlusGoggles Fume Hood + Splash Goggles (Risk of splash) No->HoodOnly Yes->HoodPlusN95 Volatile (MeOH, DCM)->HoodOnly Penetrating (DMSO, DMF)->HoodPlusGoggles

Figure 1: Decision logic for selecting respiratory and ocular protection based on operational parameters.[1]

Operational Protocol: Weighing & Transfer

Objective: Transfer 100 mg of solid to a reaction vial without contamination or exposure.

  • Preparation :

    • Don PPE: Lab coat, Safety Glasses, Double Nitrile Gloves .[1]

    • Verify Fume Hood airflow (monitor should read >100 fpm or 0.5 m/s).[1]

    • Place a disposable balance draft shield or "weighing boat" inside the hood.[1]

  • The Transfer :

    • Step 1 : Open the primary container inside the hood.[1] Do not remove the cap outside.[1]

    • Step 2 : Inspect the powder.[1] If it appears "fluffy" or static-charged, use an anti-static gun on the vial (external) to discharge.[1]

    • Step 3 : Use a disposable spatula.[1] Transfer the solid.

    • Step 4 (Critical) : If any powder falls on the balance pan, do not blow it off . Wipe with a wet Kimwipe (water/ethanol) and dispose of the wipe as hazardous solid waste.[1]

  • Decontamination :

    • Wipe the exterior of the primary container with a damp tissue before returning it to storage.[1]

    • Remove outer gloves carefully (peel from cuff, turning inside out) and discard in the hood waste container.[1]

Disposal & Emergency Response
ScenarioImmediate ActionDisposal Path
Solid Spill (< 1g) Cover with wet paper towel to prevent dust.[1] Scoop up.Solid Hazardous Waste (Label: "Fluorinated Organic Acid")
Solution Spill Absorb with vermiculite or spill pad.[1]Liquid Organic Waste (Segregate from oxidizers)
Skin Contact Wash immediately with soap and water for 15 mins.[1]Report to EHS.[1] Do not use solvent to wash skin.[1]
Eye Contact Flush with eyewash station for 15 mins. Hold eyelids open.Seek medical attention immediately (Ophthalmologist).[1]

Disposal Note: 4-Amino-3-(difluoromethoxy)benzoic acid should be treated as a halogenated organic waste.[1] Do not mix with strong oxidizers (e.g., Nitric acid) in the waste stream, as the amino group can be oxidized, potentially creating exothermic reactions.[1]

References

  • Occupational Safety and Health Administration (OSHA) . (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • PubChem . (2025).[1][3] Compound Summary for Fluorinated Benzoic Acid Derivatives. National Library of Medicine.[1] Retrieved from [Link]

Sources

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